molecular formula C12H19NO B1372252 1-(Benzylamino)-2-methylbutan-2-ol CAS No. 939793-33-6

1-(Benzylamino)-2-methylbutan-2-ol

Cat. No.: B1372252
CAS No.: 939793-33-6
M. Wt: 193.28 g/mol
InChI Key: JJSMKSLJNNEJAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzylamino)-2-methylbutan-2-ol is a useful research compound. Its molecular formula is C12H19NO and its molecular weight is 193.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(benzylamino)-2-methylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-3-12(2,14)10-13-9-11-7-5-4-6-8-11/h4-8,13-14H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSMKSLJNNEJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CNCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data for 1-(benzylamino)-2-methylbutan-2-ol is limited. The following guide has been compiled by leveraging data from structurally analogous compounds and established principles of organic chemistry to provide a comprehensive theoretical profile.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are crucial for its handling, characterization, and application in research settings. Due to the scarcity of direct experimental data, the following properties have been estimated based on closely related structures such as 1-amino-2-methylbutan-2-ol and 1-dimethylamino-2-methylbutan-2-ol.

PropertyPredicted ValueBasis for Estimation and Notes
Molecular Formula C₁₂H₁₉NODerived from the chemical structure.
Molecular Weight 193.29 g/mol Calculated from the molecular formula.
Appearance Colorless to pale yellow liquid or low melting solidInferred from similar amino alcohols.
Boiling Point > 200 °C at 760 mmHg (estimated)The presence of the benzyl group would significantly increase the boiling point compared to smaller analogs like 1-(dimethylamino)-2-methylbutan-2-ol (174.1°C).[1]
Melting Point Not availableLikely a low melting solid or a viscous liquid at room temperature. For comparison, 2-(Benzylamino)butan-1-ol has a melting point of 57°C.[2]
Solubility Soluble in organic solvents (e.g., ethanol, methanol, DMSO, dichloromethane).[1] Slightly soluble in water.The hydrophobic benzyl and butyl groups reduce water solubility, while the polar amino and hydroxyl groups contribute some aqueous solubility.
pKa 9-10 (for the amine)Typical range for secondary amines. The tertiary alcohol is significantly less acidic.

Proposed Synthesis Protocol

A plausible synthetic route to this compound can be adapted from established methods for producing similar amino alcohols. A common approach involves the reaction of an epoxide with an amine.

Reaction Scheme:

2-methyl-1,2-epoxybutane + Benzylamine → this compound

Experimental Protocol:

  • Reaction Setup: To a solution of 2-methyl-1,2-epoxybutane (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol, add benzylamine (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours. The reaction can be monitored by thin-layer chromatography (TLC) to track the consumption of the starting materials. For less reactive systems, heating to reflux may be necessary.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then dissolved in a suitable organic solvent like ethyl acetate and washed with water to remove any unreacted benzylamine and other water-soluble impurities.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Logical Workflow for Synthesis:

G Synthesis Workflow A Reactants 2-methyl-1,2-epoxybutane Benzylamine B Reaction in Ethanol A->B C Solvent Removal B->C D Aqueous Work-up C->D E Purification (Column Chromatography) D->E F Pure Product This compound E->F

Caption: Proposed synthesis workflow for this compound.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of synthesized compounds. The following are predicted spectral characteristics for this compound.

TechniquePredicted Chemical Shifts / FrequenciesRationale
¹H NMR δ 7.2-7.4 (m, 5H, Ar-H)Aromatic protons of the benzyl group.
δ 3.8 (s, 2H, Ar-CH₂)Methylene protons of the benzyl group.
δ 2.5-2.8 (m, 2H, N-CH₂)Methylene protons adjacent to the nitrogen.
δ 1.5-1.7 (m, 2H, CH₂CH₃)Methylene protons of the butyl group.
δ 1.2 (s, 3H, C(OH)CH₃)Methyl protons on the carbon with the hydroxyl group.
δ 0.9 (t, 3H, CH₂CH₃)Terminal methyl protons of the butyl group.
Broad singlet (OH, NH)Protons on heteroatoms, chemical shift can vary.
¹³C NMR δ 138-140 (Ar-C)Quaternary aromatic carbon.
δ 127-129 (Ar-CH)Aromatic carbons.
δ 70-75 (C-OH)Carbon bearing the hydroxyl group.
δ 50-55 (N-CH₂)Carbons adjacent to the nitrogen.
δ 25-35 (Alkyl C)Other aliphatic carbons.
IR (Infrared) 3300-3500 cm⁻¹ (broad)O-H and N-H stretching vibrations.
3000-3100 cm⁻¹Aromatic C-H stretching.
2850-2960 cm⁻¹Aliphatic C-H stretching.[3]
1450-1600 cm⁻¹Aromatic C=C bending.
1050-1150 cm⁻¹C-N and C-O stretching.

Potential Biological Activity and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural motifs are present in various biologically active molecules. For instance, related compounds have been investigated as inhibitors of the Ras/Raf/MEK/ERK signaling pathway, which is frequently dysregulated in cancer.[4]

Hypothetical Mechanism of Action:

Compounds with similar structures can act as competitive inhibitors at the ATP-binding site of kinases like Raf. The benzylamino group can form crucial hydrogen bonds within the active site, while the aliphatic portion can engage in hydrophobic interactions.

Ras/Raf/MEK/ERK Signaling Pathway:

G Hypothesized Interaction with Raf Kinase cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ras Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor 1-(Benzylamino)-2- methylbutan-2-ol Inhibitor->Raf

Caption: Potential inhibition of the Ras/Raf/MEK/ERK pathway.

This guide provides a theoretical framework for the chemical properties and potential applications of this compound. Experimental validation of these predictions is necessary for any practical application.

References

Structural Analysis of 1-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive structural analysis of the novel compound 1-(Benzylamino)-2-methylbutan-2-ol. Due to the limited availability of direct experimental data, this document presents a predictive analysis based on established chemical principles and data from structurally analogous compounds. It includes a proposed synthetic route, predicted spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, and MS), detailed experimental protocols, and a hypothesized biological significance. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related amino alcohols.

Introduction

This compound is a tertiary amino alcohol containing a benzylamine moiety. Its structure suggests potential utility as a chiral auxiliary, a precursor for pharmacologically active molecules, or a molecule with inherent biological activity. Amino alcohols are a well-established class of compounds with diverse applications in medicinal chemistry and materials science. The presence of both a basic amino group and a hydroxyl group allows for a variety of chemical transformations and interactions with biological targets. This document outlines a theoretical framework for the synthesis and structural elucidation of this compound.

Proposed Synthesis

A plausible and efficient method for the synthesis of this compound is the nucleophilic ring-opening of a suitable epoxide with benzylamine. This method is widely used for the preparation of amino alcohols and is known for its regioselectivity. The proposed two-step synthesis starts from commercially available 2-methyl-1-butene.

Step 1: Epoxidation of 2-methyl-1-butene

2-methyl-1-butene is first converted to 2-methyl-1,2-epoxybutane using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA).

Step 2: Ring-opening of 2-methyl-1,2-epoxybutane with Benzylamine

The resulting epoxide undergoes nucleophilic attack by benzylamine at the less sterically hindered carbon atom, followed by an aqueous workup to yield this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reagents Reagents cluster_intermediates Intermediate cluster_product Final Product 2_methyl_1_butene 2-Methyl-1-butene epoxide 2-Methyl-1,2-epoxybutane 2_methyl_1_butene->epoxide Epoxidation Step 1 benzylamine Benzylamine product 1-(Benzylamino)-2- methylbutan-2-ol benzylamine->product mCPBA m-CPBA mCPBA->epoxide DCM DCM (Solvent) DCM->epoxide H2O Aqueous Workup H2O->product epoxide->product Nucleophilic Ring-Opening Step 2

Figure 1: Proposed Synthetic Workflow for this compound.

Predicted Structural and Spectroscopic Data

The following tables summarize the predicted physicochemical and spectroscopic data for this compound. These predictions are based on computational models and comparison with analogous structures.

Table 1: Predicted Physicochemical Properties

PropertyPredicted Value
Molecular FormulaC₁₂H₁₉NO
Molecular Weight193.29 g/mol
AppearanceColorless to pale yellow oil or low-melting solid
Boiling Point~280-300 °C (at 760 mmHg)
SolubilitySoluble in methanol, ethanol, chloroform; sparingly soluble in water

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.25-7.40m5HAr-H
3.85s2H-CH ₂-Ph
2.70d, J=12.5 Hz1H-CH H-NH-
2.55d, J=12.5 Hz1H-CHH -NH-
2.10 (broad s)s2H-NH -, -OH
1.50q, J=7.5 Hz2H-CH ₂-CH₃
1.20s3H-C(OH)-CH
0.90t, J=7.5 Hz3H-CH₂-CH

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (ppm)Assignment
140.5Ar-C (quaternary)
128.8Ar-C H
128.5Ar-C H
127.5Ar-C H
72.0-C (OH)-CH₃
58.0-C H₂-NH-
54.0-C H₂-Ph
32.0-C H₂-CH₃
25.0-C(OH)-C H₃
8.5-CH₂-C H₃

Table 4: Predicted FT-IR Data (Liquid Film)

Wavenumber (cm⁻¹)IntensityAssignment
3300-3500 (broad)MediumO-H stretch
3250-3400 (broad)Weak-MediumN-H stretch
3030WeakAromatic C-H stretch
2850-2970StrongAliphatic C-H stretch
1580, 1495, 1450Medium-WeakAromatic C=C stretch
1150StrongC-O stretch (tertiary alcohol)
1100MediumC-N stretch
700, 740StrongAromatic C-H bend (monosubstituted)

Table 5: Predicted Mass Spectrometry Data (ESI+)

m/zPredicted Identity
194.1545[M+H]⁺
176.1439[M+H - H₂O]⁺
106.0657[C₇H₈N]⁺ (benzylamine fragment)
91.0548[C₇H₇]⁺ (tropylium ion)
72.0813[C₄H₁₀N]⁺ (α-cleavage fragment)

Detailed Experimental Protocols

4.1 Synthesis of this compound

  • Materials: 2-methyl-1-butene, meta-chloroperoxybenzoic acid (m-CPBA, 77%), dichloromethane (DCM), sodium bicarbonate, magnesium sulfate, benzylamine, ethanol, diethyl ether, hydrochloric acid, sodium hydroxide.

  • Procedure for Step 1 (Epoxidation):

    • Dissolve 2-methyl-1-butene (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Add m-CPBA (1.1 eq) portion-wise over 30 minutes, maintaining the temperature below 10 °C.

    • Allow the reaction to stir at room temperature for 4 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-methyl-1,2-epoxybutane. The crude product can be used in the next step without further purification.

  • Procedure for Step 2 (Ring-Opening):

    • In a sealed tube, combine the crude 2-methyl-1,2-epoxybutane (1.0 eq) with benzylamine (1.2 eq) in ethanol.

    • Heat the mixture at 80 °C for 12 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with water.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford pure this compound.

4.2 Spectroscopic Characterization

  • ¹H and ¹³C NMR Spectroscopy:

    • Prepare a sample by dissolving ~10-20 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

    • Process the spectra using appropriate software to assign chemical shifts and coupling constants.

  • FT-IR Spectroscopy:

    • Obtain the FT-IR spectrum of the purified product as a thin film on a NaCl or KBr plate using a FT-IR spectrometer over a range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Prepare a dilute solution of the purified product in methanol.

    • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to determine the mass-to-charge ratio of the molecular ion and major fragments.

Hypothesized Biological Activity and Signaling Pathway

Benzylamino alcohol derivatives have been reported to possess a range of biological activities, including antibacterial and antifungal properties. It is hypothesized that this compound could act as an antibacterial agent by disrupting the bacterial cell membrane or inhibiting essential enzymes. For instance, it could potentially interfere with the synthesis of the bacterial cell wall, a pathway targeted by many established antibiotics.

Signaling_Pathway compound 1-(Benzylamino)-2- methylbutan-2-ol membrane Bacterial Cell Membrane compound->membrane Interaction enzyme Cell Wall Synthesis Enzyme (e.g., Transpeptidase) compound->enzyme Binding disruption Membrane Disruption/ Increased Permeability membrane->disruption inhibition Enzyme Inhibition enzyme->inhibition lysis Cell Lysis and Death disruption->lysis inhibition->lysis

Figure 2: Hypothesized Antibacterial Mechanism of Action.

Conclusion

This technical guide provides a predictive yet comprehensive overview of the synthesis and structural analysis of this compound. The proposed synthetic route is robust and relies on well-established chemical transformations. The predicted spectroscopic data offer a valuable reference for the characterization of this compound. Further experimental validation is necessary to confirm these predictions and to fully explore the potential biological activities and applications of this novel amino alcohol. This document is intended to facilitate and inspire future research in this area.

A Technical Guide to the Asymmetric Synthesis of Chiral 1,2-Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral 1,2-amino alcohols are a cornerstone of modern medicinal chemistry and asymmetric synthesis. This critical structural motif is present in numerous natural products, pharmaceuticals, and chiral ligands, making its efficient and stereocontrolled synthesis a paramount objective for organic chemists.[1] More than 80 FDA-approved drugs contain the 1,2-amino alcohol fragment, highlighting its significance in the development of new therapeutics.[2] This guide provides an in-depth overview of the core modern and classical methodologies for synthesizing these valuable compounds, complete with quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in their synthetic endeavors.

Asymmetric Transfer Hydrogenation of α-Amino Ketones

Asymmetric transfer hydrogenation (ATH) has emerged as a powerful, practical, and green alternative for the synthesis of chiral 1,2-amino alcohols.[3] This method avoids the need for high-pressure hydrogenation equipment and often allows for the direct reduction of unprotected α-amino ketones with exceptional enantioselectivity.[3][4] Ruthenium-based catalysts, particularly those developed by Noyori and Ikariya, are highly effective for this transformation, operating through a metal-ligand bifunctional mechanism.[5][6]

The general transformation involves the reduction of a prochiral α-amino ketone to a chiral 1,2-amino alcohol using a hydrogen donor, such as isopropanol or a formic acid/triethylamine mixture, in the presence of a chiral ruthenium catalyst.

ATH_Pathway start Prochiral α-Amino Ketone product Chiral 1,2-Amino Alcohol start->product Asymmetric Transfer Hydrogenation catalyst [Ru(II)-TsDPEN] catalyst->start h_donor Hydrogen Donor (e.g., i-PrOH, HCOOH/NEt3) h_donor->start

Caption: General workflow for Ru-catalyzed Asymmetric Transfer Hydrogenation.

Quantitative Data

The Ru-catalyzed ATH of unprotected α-amino ketones provides excellent yields and enantioselectivities for a wide range of substrates, including precursors to blockbuster drugs.

Substrate (HCl Salt)Catalyst (mol%)ConditionsYield (%)Enantiomeric Excess (ee %)Reference
2-Amino-1-(3,4-dihydroxyphenyl)ethan-1-one(R,R)-Ru-TsDPEN (0.13)i-PrOH, 60 °C, 20 h92>99[4]
2-(Methylamino)-1-(3,4-dihydroxyphenyl)ethan-1-one(R,R)-Ru-TsDPEN (0.25)i-PrOH, 60 °C, 20 h91>99[4]
2-Amino-1-(4-hydroxyphenyl)ethan-1-one(R,R)-Ru-TsDPEN (0.25)i-PrOH, 60 °C, 20 h94>99[4]
2-(Methylamino)-1-(3-hydroxyphenyl)ethan-1-one(R,R)-Ru-TsDPEN (0.25)i-PrOH, 60 °C, 20 h93>99[4]
Detailed Experimental Protocol: Synthesis of (R)-Norepinephrine[4]
  • Catalyst Preparation: In an inert atmosphere glovebox, a stock solution of the (R,R)-Ru catalyst is prepared by dissolving the catalyst in anhydrous isopropanol.

  • Reaction Setup: A reactor is charged with the HCl salt of 2-amino-1-(3,4-dihydroxyphenyl)ethan-1-one (1.0 equiv).

  • Reaction Execution: Anhydrous isopropanol is added to the reactor, followed by the catalyst solution (0.13 mol %). The reaction mixture is heated to 60 °C and stirred for 20 hours.

  • Work-up and Isolation: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is purified by crystallization to afford (R)-Norepinephrine as a white solid.

  • Analysis: The enantiomeric excess is determined by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Reduction of α-Amino Acid Derivatives

One of the most traditional and direct routes to chiral 1,2-amino alcohols utilizes the vast chiral pool of naturally occurring α-amino acids.[7] This method involves the reduction of the carboxylic acid or ester functionality to the corresponding primary alcohol, preserving the stereocenter at the α-carbon. Various reducing agents can be employed, with lithium aluminum hydride (LiAlH₄) being highly effective, though its pyrophoric nature requires careful handling. A safer and often more selective alternative is the use of sodium borohydride (NaBH₄) in combination with an activating agent like iodine (I₂) or aluminum chloride (AlCl₃).[8]

AminoAcid_Reduction start Chiral α-Amino Acid (or Ester) product Chiral 1,2-Amino Alcohol start->product Reduction workup Aqueous Workup product->workup Quench & Isolate reagent Reducing Agent (e.g., LiAlH₄, NaBH₄/I₂) reagent->start

Caption: Synthetic pathway from chiral α-amino acids to 1,2-amino alcohols.

Quantitative Data

This method is broadly applicable to a variety of amino acids, providing high yields of the corresponding amino alcohols.

Amino AcidReducing SystemSolventYield (%)Reference
L-AlanineNaBH₄ / I₂THF92[9]
L-ValineNaBH₄ / I₂THF95[9]
L-PhenylalanineNaBH₄ / I₂THF98[9]
L-LeucineNaBH₄ / I₂THF96[9]
L-tert-LeucineNaBH₄ / I₂THF91[8]
L-PhenylalanineKBH₄ / AlCl₃THF95
Detailed Experimental Protocol: Synthesis of (S)-tert-Leucinol[8]
  • Reaction Setup: A dry 5-L three-necked round-bottom flask equipped with a mechanical stirrer and an addition funnel is charged with sodium borohydride (2.41 equiv) and anhydrous tetrahydrofuran (THF). The suspension is cooled to 0 °C.

  • Substrate Addition: (S)-tert-Leucine (1.0 equiv) is added to the stirred suspension.

  • Iodine Addition: A solution of iodine (1.05 equiv) in anhydrous THF is added dropwise over 2 hours, maintaining the temperature below 20 °C.

  • Reaction: After the addition is complete and the brown color has dissipated to a cloudy white solution, the reaction is brought to reflux for 19 hours.

  • Quenching and Work-up: The suspension is cooled to room temperature, and methanol is added dropwise to quench the excess reagent. The solution is concentrated by rotary evaporation.

  • Hydrolysis and Extraction: The resulting residue is dissolved in 20% (w/w) aqueous KOH and stirred for 6 hours. The product is then extracted with dichloromethane.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can be further purified by distillation or crystallization.

Copper-Catalyzed Asymmetric Reductive Coupling

A more recent and highly innovative strategy involves the copper-catalyzed enantioselective reductive coupling of carbonyl compounds with allenes or dienes to form functionalized 1,2-amino alcohols.[1][10][11] These methods allow for the construction of the C-C bond adjacent to the newly formed stereocenters, offering a powerful alternative to traditional approaches. For instance, the Cu-catalyzed aminoallylation of ketones using allenamides and a silane reducing agent provides access to protected 1,2-amino alcohols with high levels of regio-, diastereo-, and enantioselectivity.[10][12]

Cu_Coupling cluster_reagents Reagents ketone Ketone product Protected Chiral 1,2-Amino Alcohol ketone->product allenamide N-Allenamide allenamide->product catalyst Cu-Catalyst + Chiral Ligand catalyst->ketone silane Hydrosilane (Reducing Agent) silane->ketone

Caption: Copper-catalyzed enantioselective aminoallylation of ketones.

Quantitative Data

This method demonstrates high selectivity for a range of ketone substrates.

KetoneLigandYield (%)Diastereomeric Ratio (dr)Enantiomeric Ratio (er)Reference
Acetophenone(R)-DTBM-SEGPHOS85>20:197:3[10]
Propiophenone(R)-DTBM-SEGPHOS75>20:196:4[10]
2-Acetylnaphthalene(R)-DTBM-SEGPHOS80>20:196:4[10]
2-Acetylthiophene(R)-DTBM-SEGPHOS88>20:198:2[10]
Cyclopropyl methyl ketone(R)-DTBM-SEGPHOS65>20:194:6[10]
Detailed Experimental Protocol: General Procedure for Cu-Catalyzed Aminoallylation[11]
  • Catalyst Pre-formation: In a glovebox, Cu(OAc)₂ (5 mol %), the chiral phosphine ligand (e.g., (R)-DTBM-SEGPHOS, 5.5 mol %), and a hydrosilane (e.g., Me(MeO)₂SiH, 2.0 equiv) are combined in toluene and stirred for 30 minutes.

  • Reaction Setup: To this catalyst mixture, the N-allenamide (1.5 equiv) is added, and the mixture is stirred for an additional 5 minutes.

  • Substrate Addition: The ketone substrate (1.0 equiv) is then added to the reaction mixture.

  • Reaction Execution: The vial is sealed and the reaction is stirred at room temperature for the specified time (typically 12-24 hours).

  • Work-up and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography on silica gel to yield the protected chiral 1,2-amino alcohol.

  • Analysis: The diastereomeric ratio is determined by ¹H NMR analysis of the crude reaction mixture, and the enantiomeric ratio is determined by chiral HPLC analysis.

Biocatalytic Approaches

Biocatalysis offers a highly selective and sustainable route to chiral 1,2-amino alcohols under mild reaction conditions.[13] Enzymes such as amine dehydrogenases (AmDHs), transaminases (TAs), and ketoreductases (KREDs) can be engineered and employed in whole-cell systems or as isolated enzymes to perform asymmetric transformations with exceptional precision.[14][15][16] Multi-enzyme cascades have been developed to convert simple starting materials, like L-phenylalanine, into valuable chiral amino alcohols in high overall yields.[17]

A common biocatalytic strategy is the asymmetric reductive amination of an α-hydroxy ketone using an engineered amine dehydrogenase, with an inexpensive ammonia source as the amino donor and a cofactor regeneration system.

Biocatalysis_Workflow start α-Hydroxy Ketone product Chiral 1,2-Amino Alcohol start->product Asymmetric Reductive Amination enzyme Amine Dehydrogenase (AmDH) enzyme->start cofactor Cofactor Regeneration (e.g., GDH/Glucose) cofactor->start amine Ammonia (NH₃/NH₄⁺) amine->start

Caption: Biocatalytic synthesis via asymmetric reductive amination.

Quantitative Data

Engineered enzymes show high activity and selectivity in the synthesis of chiral amino alcohols.

SubstrateEnzyme SystemConversion (%)Enantiomeric Excess (ee %)Reference
1-Hydroxy-2-butanoneEngineered AmDH (wh84)>99>99[14]
1-Hydroxy-2-pentanoneEngineered AmDH (wh84)91>99[14]
1-(3-Hydroxyphenyl)-2-(methylamino)ethanoneSerratia marcescens N10612 cells>9999 (R)[18]
3-HydroxyacetophenoneKetoreductase (KRED1001)->99.5 (R)[13]
Detailed Experimental Protocol: Asymmetric Reductive Amination using AmDH[15]
  • Reaction Mixture Preparation: The reaction is performed in a buffered solution (e.g., 1 M NH₄Cl/NH₃·H₂O buffer, pH 8.5).

  • Component Addition: The following components are added to the buffer: the α-hydroxy ketone substrate (e.g., 100 mM 1-hydroxy-2-butanone), NAD⁺ (1 mM), glucose (100 mM), glucose dehydrogenase (GDH) for cofactor regeneration, and the purified amine dehydrogenase (AmDH) enzyme.

  • Reaction Execution: The reaction mixture is incubated at a controlled temperature (e.g., 30 °C) with agitation for 24 hours.

  • Monitoring and Analysis: The reaction progress is monitored by HPLC.

  • Work-up: Upon completion, the enzyme is removed (e.g., by precipitation or centrifugation), and the product is isolated from the aqueous solution, typically by extraction or chromatography. The enantiomeric excess is determined using chiral HPLC.

This guide provides a foundational overview of key synthetic strategies. Researchers are encouraged to consult the cited literature for more extensive substrate scopes, mechanistic details, and optimization studies relevant to their specific synthetic targets.

References

Spectroscopic and Structural Elucidation of 1-(Benzylamino)-2-methylbutan-2-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 1-(Benzylamino)-2-methylbutan-2-ol. In the absence of direct experimental spectra in publicly available literature, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics based on the analysis of its functional groups and structural analogs. Detailed hypothetical experimental protocols for its synthesis and analysis are also presented, alongside visualizations of key processes to aid in research and development.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for this compound, summarized in tabular format for clarity and comparative ease.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzyl group, the methylene and methine protons of the butanol chain, and the exchangeable protons of the hydroxyl and amine groups.

    ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
    Ar-H (benzyl)7.2-7.4Multiplet5H
    -CH₂-Ph (benzyl)~3.8Singlet2H
    -NH -1.5-3.0 (broad)Singlet1H
    -OH 2.0-4.0 (broad)Singlet1H
    -N-CH ₂-~2.6Singlet2H
    -CH ₂-CH₃ (ethyl)~1.5Quartet2H
    -C-CH ₃ (methyl)~1.2Singlet3H
    -CH₂-CH ₃ (ethyl)~0.9Triplet3H
  • ¹³C NMR: The carbon-13 NMR spectrum will show signals for the aromatic carbons, the aliphatic carbons of the butanol backbone, and the benzylic carbon.

    CarbonPredicted Chemical Shift (δ, ppm)
    Ar-C (quaternary)~140
    Ar-C H127-129
    C -OH (quaternary)~72
    -C H₂-Ph (benzyl)~54
    -N-C H₂-~50
    -C H₂-CH₃ (ethyl)~30
    -C-C H₃ (methyl)~25
    -CH₂-C H₃ (ethyl)~8

The IR spectrum of this compound is predicted to display characteristic absorption bands corresponding to its hydroxyl, amino, and aromatic functionalities.

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
O-H stretch (alcohol)3200-3600Strong, Broad
N-H stretch (secondary amine)3300-3500Medium, Broad
C-H stretch (aromatic)3000-3100Medium
C-H stretch (aliphatic)2850-2960Strong
C=C stretch (aromatic)1450-1600Medium
C-O stretch (tertiary alcohol)1100-1210Strong
C-N stretch1020-1250Medium

The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity. The fragmentation pattern will likely be dominated by cleavage alpha to the nitrogen and oxygen atoms.

FragmentPredicted m/zDescription
[M]⁺193Molecular Ion
[M-CH₃]⁺178Loss of a methyl group
[M-C₂H₅]⁺164Loss of an ethyl group
[M-H₂O]⁺175Dehydration
C₈H₁₀N⁺120Cleavage between C1 and C2 of the butanol chain
C₇H₇⁺91Tropylium ion (from benzyl group)
C₄H₁₀NO⁺88Cleavage of the N-CH₂ bond

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound.

A common method for the synthesis of N-benzyl amino alcohols is through reductive amination.

  • Reaction Setup: To a solution of 2-methyl-1-amino-2-butanol (1.0 eq.) in a suitable solvent such as methanol or dichloromethane, add benzaldehyde (1.0-1.2 eq.).

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the corresponding imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.5-2.0 eq.), portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

  • NMR Spectroscopy:

    • Prepare a solution of the purified compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

    • Process the data to determine chemical shifts, coupling constants, and integration.

  • IR Spectroscopy:

    • Place a small amount of the neat sample on a salt plate (e.g., NaCl) for analysis as a thin film, or prepare a KBr pellet.

    • Record the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry:

    • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

    • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Visualizations

The following diagrams, generated using the DOT language, illustrate key workflows and structural relationships relevant to the analysis of this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of Compound Purification Purification Synthesis->Purification NMR NMR (1H, 13C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Elucidation Structure Confirmation NMR->Elucidation IR->Elucidation MS->Elucidation

General workflow for the synthesis and spectroscopic analysis of a chemical compound.

MS_Fragmentation_Pathway cluster_structure This compound cluster_fragments Major Fragments mol [C₁₂H₁₉NO]⁺ Molecular Ion (m/z = 193) frag1 [C₁₁H₁₆NO]⁺ (m/z = 178) Loss of -CH₃ mol->frag1 α-cleavage frag2 [C₁₀H₁₄NO]⁺ (m/z = 164) Loss of -C₂H₅ mol->frag2 α-cleavage frag3 [C₈H₁₀N]⁺ (m/z = 120) mol->frag3 C-C cleavage frag4 [C₇H₇]⁺ (m/z = 91) Tropylium Ion mol->frag4 Benzylic cleavage

Plausible mass spectrometry fragmentation pathway for this compound.

The Architectonics of Asymmetric Induction: A Technical Guide to the Mechanism of Chiral Amino Alcohols in Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amino alcohols are a cornerstone of modern asymmetric catalysis, serving as versatile scaffolds for both organocatalysts and ligands in metal-catalyzed transformations. Their prevalence in nature's chiral pool, coupled with their straightforward synthesis and tunable steric and electronic properties, has established them as indispensable tools in the stereoselective synthesis of complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth exploration of the mechanistic principles governing the action of chiral amino alcohols in key catalytic reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

The Corey-Bakshi-Shibata (CBS) Reduction: Chiral Oxazaborolidines at the Helm of Enantioselective Ketone Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a powerful and widely used method for the enantioselective reduction of prochiral ketones to chiral secondary alcohols.[1][2][3][4][5] The catalyst, a chiral oxazaborolidine, is readily prepared from a chiral amino alcohol, most commonly (S)-proline.

Mechanism of Action

The catalytic cycle of the CBS reduction involves a series of coordinated steps that ensure high enantioselectivity.[1][3][4] The mechanism is initiated by the coordination of borane (BH₃) to the nitrogen atom of the oxazaborolidine catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom and activates the borane as a hydride donor. The prochiral ketone then coordinates to the more Lewis acidic endocyclic boron atom in a sterically controlled manner, favoring the approach of the smaller substituent on the ketone away from the bulky substituent on the catalyst. This precise orientation dictates the face of the ketone that will be reduced. The key hydride transfer occurs intramolecularly from the coordinated borane to the carbonyl carbon via a six-membered ring transition state. Finally, an alkoxyborane intermediate is released, and the catalyst is regenerated to re-enter the catalytic cycle. Acidic workup liberates the chiral alcohol product.

CBS_Reduction_Mechanism cluster_catalyst_activation Catalyst Activation cluster_reduction Enantioselective Reduction cluster_product_release Product Formation CBS_Catalyst Chiral Oxazaborolidine (CBS Catalyst) Activated_Catalyst Activated Catalyst-BH₃ Complex CBS_Catalyst->Activated_Catalyst Coordination Borane BH₃ Borane->Activated_Catalyst Transition_State Ternary Complex (Six-membered Transition State) Activated_Catalyst->Transition_State Coordination Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Alkoxyborane Alkoxyborane Intermediate Transition_State->Alkoxyborane Hydride Transfer Alkoxyborane->CBS_Catalyst Catalyst Regeneration Workup Acidic Workup Alkoxyborane->Workup Chiral_Alcohol Chiral Alcohol (R-CH(OH)-R') Workup->Chiral_Alcohol

Figure 1: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) reduction.
Quantitative Data for CBS Reduction

The CBS reduction consistently delivers high enantioselectivities and yields for a wide range of ketones.

Ketone SubstrateChiral Amino Alcohol PrecursorBorane ReagentSolventTemp (°C)Yield (%)ee (%)Reference
Acetophenone(S)-ProlineBH₃·THFTHF-78>9597 (R)[6]
1-Tetralone(S)-DiphenylprolinolBH₃·SMe₂Toluene-409596 (S)[7]
2-Chloroacetophenone(S)-ProlineCatecholboraneTHF-789298 (R)[8]
Cyclohexyl methyl ketone(1R,2S)-NorephedrineBH₃·THFTHF-209094 (R)[9]
Experimental Protocol: Enantioselective Reduction of Acetophenone

The following is a representative experimental protocol for the CBS reduction of acetophenone.[10]

Materials:

  • (R)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

  • Borane-tetrahydrofuran complex (1.0 M in THF)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add (R)-2-methyl-CBS-oxazaborolidine (0.1 eq).

  • Cool the flask to 0 °C and add borane-THF complex (0.6 eq) dropwise. Stir the solution for 10 minutes at 0 °C to form the activated catalyst.

  • Cool the reaction mixture to -78 °C.

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) in anhydrous THF.

  • Add the acetophenone solution dropwise to the catalyst solution at -78 °C over a period of 30 minutes.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Slowly quench the reaction by the dropwise addition of methanol at -78 °C.

  • Allow the mixture to warm to room temperature and then add 1 M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Proline-Catalyzed Aldol Reaction: Enamine Catalysis for Asymmetric C-C Bond Formation

The discovery that the simple amino acid (S)-proline can catalyze the direct asymmetric aldol reaction between ketones and aldehydes marked a pivotal moment in the development of organocatalysis.[11][12][13]

Mechanism of Action

The catalytic cycle of the proline-catalyzed aldol reaction proceeds through an enamine intermediate.[11][14] Proline reacts with a ketone to form an enamine, which is the key nucleophilic species. The enamine then attacks the aldehyde in a stereocontrolled fashion. The stereoselectivity is governed by a Zimmerman-Traube-like transition state, where the carboxylate group of proline plays a crucial role in orienting the substrates through hydrogen bonding and minimizing steric interactions. After the C-C bond formation, the resulting iminium ion is hydrolyzed to release the aldol product and regenerate the proline catalyst. While the enamine mechanism is widely accepted, the potential involvement of oxazolidinone intermediates as either parasitic or key species is still a subject of discussion.[11]

Proline_Aldol_Mechanism cluster_enamine_formation Enamine Formation cluster_aldol_addition Asymmetric Aldol Addition cluster_product_release Product Formation & Catalyst Regeneration Proline (S)-Proline Enamine Chiral Enamine Intermediate Proline->Enamine Ketone Ketone Ketone->Enamine Transition_State Zimmerman-Traube-like Transition State Enamine->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Iminium_Ion Iminium Ion Intermediate Transition_State->Iminium_Ion C-C Bond Formation Aldol_Product β-Hydroxy Ketone (Aldol Product) Iminium_Ion->Aldol_Product Hydrolysis Aldol_Product->Proline Regeneration Water H₂O Water->Aldol_Product

Figure 2: Catalytic cycle of the proline-catalyzed aldol reaction.
Quantitative Data for Proline-Catalyzed Aldol Reactions

KetoneAldehydeSolventTemp (°C)Yield (%)ee (%)Reference
Acetone4-NitrobenzaldehydeDMSOrt6876 (R)[11]
Cyclohexanone4-NitrobenzaldehydeDMF49796 (anti)[1]
AcetoneIsovaleraldehydeAcetonert5595 (S)[12]
CyclopentanoneBenzaldehydeCH₂Cl₂09999 (anti)[4]
Experimental Protocol: Proline-Catalyzed Aldol Reaction of Acetone and 4-Nitrobenzaldehyde

The following is a general procedure for the proline-catalyzed aldol reaction.[11]

Materials:

  • (S)-Proline

  • 4-Nitrobenzaldehyde

  • Acetone

  • Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • In a round-bottom flask, dissolve (S)-proline (30 mol%) in DMSO.

  • Add acetone to the solution.

  • Add 4-nitrobenzaldehyde (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for the specified time (e.g., 4-24 hours), monitoring the progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the purified aldol product by chiral HPLC analysis.

Chiral Amino Alcohols as Ligands in Asymmetric Catalysis: The Case of Diethylzinc Addition to Aldehydes

Chiral amino alcohols are extensively used as ligands in metal-catalyzed asymmetric synthesis. A classic example is the enantioselective addition of diethylzinc to aldehydes, where the amino alcohol ligand coordinates to the zinc metal, creating a chiral environment that directs the stereochemical outcome of the alkylation.

Mechanism of Action

The mechanism involves the in-situ formation of a chiral zinc-aminoalkoxide complex from the reaction of the chiral amino alcohol and diethylzinc. This complex then coordinates to the aldehyde. The stereochemistry of the addition is controlled by the specific geometry of the transition state, which is influenced by the structure of the chiral amino alcohol ligand. The ethyl group is transferred from the zinc to one of the enantiotopic faces of the aldehyde, leading to the formation of a chiral secondary alcohol.

Diethylzinc_Addition_Mechanism cluster_catalyst_formation Catalyst Formation cluster_alkylation Enantioselective Alkylation cluster_product_release Product Formation Amino_Alcohol Chiral Amino Alcohol Chiral_Catalyst Chiral Zinc-Aminoalkoxide Complex Amino_Alcohol->Chiral_Catalyst Diethylzinc Et₂Zn Diethylzinc->Chiral_Catalyst Transition_State Chiral Transition State Chiral_Catalyst->Transition_State Aldehyde Aldehyde Aldehyde->Transition_State Zinc_Alkoxide Zinc Alkoxide Product Transition_State->Zinc_Alkoxide Ethyl Transfer Workup Aqueous Workup Zinc_Alkoxide->Workup Chiral_Alcohol Chiral Secondary Alcohol Workup->Chiral_Alcohol

Figure 3: General mechanism for the chiral amino alcohol-catalyzed addition of diethylzinc to aldehydes.
Quantitative Data for Diethylzinc Addition to Aldehydes

AldehydeChiral Amino Alcohol LigandSolventTemp (°C)Yield (%)ee (%)Reference
Benzaldehyde(-)-DAIB (3-exo-(dimethylamino)isoborneol)Toluene09798 (S)[15]
4-Chlorobenzaldehyde(1R,2S)-N,N-DibutylnorephedrineHexane09594 (R)[16]
Cinnamaldehyde(S)-(-)-2-(Anilinomethyl)pyrrolidineToluenert8592 (R)[5]
CyclohexanecarboxaldehydeN,N-Dimethyl-2-amino-1,2-dicyclohexylethanolToluene08885 (S)[17]
Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a general procedure for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol.

Materials:

  • Chiral amino alcohol ligand (e.g., (-)-DAIB)

  • Diethylzinc (1.0 M in hexanes)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the chiral amino alcohol ligand (5 mol%).

  • Add anhydrous toluene to dissolve the ligand.

  • Cool the solution to 0 °C.

  • Slowly add diethylzinc solution (1.2 eq) to the flask and stir the mixture for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.

  • Stir the reaction at 0 °C for the required time (e.g., 2-6 hours), monitoring by TLC.

  • Carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.

Conclusion

Chiral amino alcohols are a privileged class of catalysts and ligands that operate through well-defined mechanistic pathways to achieve high levels of stereocontrol. In the CBS reduction, they form the basis of a chiral oxazaborolidine catalyst that orchestrates an intramolecular hydride transfer. In proline-catalyzed aldol reactions, the amino alcohol itself acts as an organocatalyst, proceeding through a key enamine intermediate. When employed as ligands in metal-catalyzed reactions, such as the addition of diethylzinc to aldehydes, they create a chiral microenvironment around the metal center, dictating the facial selectivity of the reaction. A thorough understanding of these mechanisms is paramount for the rational design of new catalysts and the optimization of existing synthetic methodologies, ultimately empowering researchers in the fine chemical and pharmaceutical industries to construct complex chiral molecules with precision and efficiency.

References

1-(Benzylamino)-2-methylbutan-2-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in chemical and pharmacological research. Due to the limited availability of a registered CAS number for this specific compound, this guide also furnishes information on its key precursor and outlines a plausible synthetic pathway.

Chemical Identifiers and Properties

While a specific CAS number for this compound is not consistently reported in major chemical databases, key identifiers for the compound and its essential precursor, 1-amino-2-methylbutan-2-ol, are detailed below.

Table 1: Chemical Identifiers

IdentifierThis compound1-Amino-2-methylbutan-2-ol
IUPAC Name This compound1-Amino-2-methylbutan-2-ol[1]
Synonyms N-Benzyl-2-amino-2-methyl-1-butanol2-Methyl-1-amino-2-butanol
CAS Number Not consistently available51411-49-5[1]
Molecular Formula C₁₂H₁₉NO[2]C₅H₁₃NO[1]
Molecular Weight 193.29 g/mol [2]103.16 g/mol [1]
Canonical SMILES CCC(C)(O)CNCc1ccccc1CCC(C)(CN)O[1]
InChI Key Not consistently availableLHYVEOGDJNQNEW-UHFFFAOYSA-N[1]
PubChem CID 34179702 ((2S)-isomer)[2]3016656[1]

Note: The PubChem entry for this compound corresponds to the (2S)-stereoisomer. Properties for the racemic mixture may vary.

Proposed Synthesis: Experimental Protocol

A plausible and efficient method for the synthesis of this compound is via reductive amination of benzaldehyde with 1-amino-2-methylbutan-2-ol. This two-step, one-pot synthesis involves the formation of a Schiff base intermediate, which is subsequently reduced to the desired secondary amine.

Materials:

  • 1-Amino-2-methylbutan-2-ol (CAS: 51411-49-5)

  • Benzaldehyde

  • Methanol (anhydrous)

  • Sodium borohydride (NaBH₄)

  • Glacial acetic acid (catalyst)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Schiff Base Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-amino-2-methylbutan-2-ol (1.0 eq) in anhydrous methanol. Add a catalytic amount of glacial acetic acid. To this solution, add benzaldehyde (1.0 eq) dropwise at room temperature. The reaction mixture is then stirred at reflux for 2-4 hours to facilitate the formation of the imine (Schiff base). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Reduction: After the formation of the Schiff base is complete, cool the reaction mixture to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) in small portions, ensuring the temperature remains below 10 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 12-16 hours.

  • Work-up and Isolation: Quench the reaction by the slow addition of water. Remove the methanol under reduced pressure. To the aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Diagram 1: Synthetic Workflow

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification cluster_end Final Product A 1-Amino-2-methylbutan-2-ol C Schiff Base Formation (Methanol, Acetic Acid, Reflux) A->C B Benzaldehyde B->C D Reduction (Sodium Borohydride, 0°C to RT) C->D E Work-up (Extraction, Washing) D->E F Column Chromatography E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Potential Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of amino alcohols exhibits a wide range of pharmacological properties, including antimicrobial, antifungal, and cytotoxic activities. The presence of a benzylamino group suggests potential interactions with various biological targets.

Cytotoxicity:

Studies on structurally similar amino alcohols have demonstrated cytotoxic effects in various cell lines. The mechanism of cytotoxicity is often multifactorial and can involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis. Depletion of cellular glutathione (GSH), a key antioxidant, can enhance the cytotoxic effects of some amino alcohols.

Diagram 2: Potential Cytotoxic Mechanism

G A This compound B Cellular Uptake A->B C Increased Reactive Oxygen Species (ROS) B->C D Glutathione (GSH) Depletion B->D E Oxidative Stress C->E D->E F Mitochondrial Dysfunction E->F G Caspase Activation F->G H Apoptosis G->H

Caption: A potential signaling pathway for amino alcohol-induced cytotoxicity.

Further Research Directions:

The lack of extensive data on this compound presents numerous opportunities for future research. Key areas for investigation include:

  • Definitive analytical characterization: Obtaining and publishing comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) and determining the melting point of the purified compound.

  • Pharmacological screening: Evaluating the compound's activity against a panel of cancer cell lines, bacteria, and fungi to identify potential therapeutic applications.

  • Mechanism of action studies: If biological activity is observed, elucidating the specific molecular targets and signaling pathways involved.

  • Stereospecific synthesis and evaluation: Synthesizing and testing the individual enantiomers to determine if the biological activity is stereospecific.

This technical guide serves as a foundational resource for researchers interested in this compound. The provided information on its identifiers, a plausible synthetic route, and potential biological activities aims to facilitate further investigation into this and related amino alcohol compounds.

References

Molecular weight and formula of 1-(Benzylamino)-2-methylbutan-2-ol.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol of interest in various chemical and pharmaceutical research fields. Due to the limited availability of public data on this specific compound, this document focuses on its fundamental molecular characteristics.

Molecular Structure and Properties

This compound is a secondary amine and a tertiary alcohol. Its structure consists of a butanol backbone with a methyl group and a hydroxyl group on the second carbon, and a benzylamino group attached to the first carbon.

Chemical Formula and Molecular Weight

The chemical formula and molecular weight of this compound have been determined through analysis of its constituent atoms.

PropertyValue
Chemical Formula C₁₂H₁₉NO
Molecular Weight 193.29 g/mol

A detailed breakdown of the molecular weight calculation is provided in the appendix.

Experimental Protocols and Data

Signaling Pathways and Biological Activity

Currently, there is no specific information available in peer-reviewed literature or established databases regarding the signaling pathways modulated by this compound. While related compounds, such as those with different N-substituents, may exhibit biological activity, a direct extrapolation to this compound is not scientifically valid without experimental evidence.

Logical Relationship of Compound Name to Structure

The nomenclature of this compound directly corresponds to its molecular structure, which can be systematically deconstructed for clarity. The following diagram illustrates this relationship.

G Logical Breakdown of IUPAC Name A This compound B Butan-2-ol (Parent Chain) A->B identifies the primary four-carbon chain with a hydroxyl group at C2 C 2-methyl (Substituent) A->C indicates a methyl group at C2 D 1-(Benzylamino) (Substituent) A->D indicates a benzylamino group at C1

Figure 1: IUPAC Nomenclature Breakdown

Future Research Directions

The lack of extensive data on this compound presents an opportunity for novel research. Key areas for future investigation include:

  • Synthesis and Characterization: Development and publication of a robust synthetic route and comprehensive characterization using modern analytical techniques (NMR, IR, Mass Spectrometry).

  • Biological Screening: In vitro and in vivo studies to determine its pharmacological and toxicological profile.

  • Mechanism of Action Studies: If biological activity is identified, further research into the underlying signaling pathways would be warranted.

Appendix

Molecular Weight Calculation:

  • Carbon (C): 12 atoms × 12.011 amu = 144.132 amu

  • Hydrogen (H): 19 atoms × 1.008 amu = 19.152 amu

  • Nitrogen (N): 1 atom × 14.007 amu = 14.007 amu

  • Oxygen (O): 1 atom × 15.999 amu = 15.999 amu

  • Total Molecular Weight: 144.132 + 19.152 + 14.007 + 15.999 = 193.290 g/mol

The Architect's Toolkit: A Guide to Asymmetric Synthesis with Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development and fine chemical synthesis, the precise control of stereochemistry is not merely a goal; it is a fundamental necessity. Chiral molecules, particularly enantiomerically pure alcohols and amines, form the cornerstone of countless active pharmaceutical ingredients. Among the most powerful and versatile tools in the synthetic chemist's arsenal for achieving this stereocontrol are chiral amino alcohols. These readily available and often inexpensive molecules serve as highly effective chiral catalysts and auxiliaries, guiding reactions to produce the desired stereoisomer with remarkable precision.

This technical guide provides an in-depth review of the core principles and practical applications of amino alcohols in asymmetric synthesis. We will explore the mechanistic underpinnings of key transformations, provide detailed experimental protocols for benchmark reactions, and present a curated summary of performance data to facilitate catalyst and methodology selection.

Core Principle: The Chiral Environment

The efficacy of amino alcohols in asymmetric synthesis stems from their ability to form a well-defined, chiral microenvironment around the reacting species. The bifunctional nature of these molecules, possessing both a Lewis basic amino group and a Lewis acidic (or proton-donating) hydroxyl group, allows for a two-point binding interaction with the substrate and/or reagent. This rigidifies the transition state, forcing the reactants into a specific orientation that favors the formation of one enantiomer over the other. The steric bulk of the substituents on the amino alcohol backbone further refines this chiral pocket, enhancing the degree of stereochemical discrimination.

Key Application 1: Enantioselective Reduction of Prochiral Ketones

One of the most celebrated applications of amino alcohols is in the catalytic enantioselective reduction of prochiral ketones to chiral secondary alcohols. The Corey-Bakshi-Shibata (CBS) reduction stands as a landmark achievement in this area, utilizing an oxazaborolidine catalyst prepared in situ from a chiral amino alcohol (typically a proline derivative) and borane.

Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction

The reaction proceeds through a well-defined catalytic cycle. The key to the high enantioselectivity lies in the formation of a rigid, bicyclic transition state.

  • Catalyst Formation and Activation : The chiral amino alcohol reacts with a borane source to form the oxazaborolidine catalyst. A molecule of borane (the reductant) then coordinates to the Lewis basic nitrogen atom of the catalyst. This coordination enhances the Lewis acidity of the endocyclic boron atom.

  • Substrate Coordination : The prochiral ketone coordinates to the now more Lewis acidic endocyclic boron atom. Steric interactions dictate that the ketone will orient itself with its larger substituent (RL) away from the bulky substituent on the catalyst.

  • Hydride Transfer : The activated borane then delivers a hydride to the carbonyl carbon via a highly organized, six-membered, chair-like transition state. This intramolecular hydride transfer is facially selective due to the steric environment created by the catalyst.

  • Product Release and Catalyst Regeneration : The resulting alkoxyborane dissociates, and after an acidic workup, the chiral secondary alcohol is liberated. The oxazaborolidine catalyst is regenerated, ready to enter another catalytic cycle.

CBS_Reduction_Mechanism cluster_catalyst Catalyst Activation cluster_reaction Stereoselective Reduction Catalyst Oxazaborolidine Catalyst Activated_Catalyst Catalyst-BH₃ Complex Catalyst->Activated_Catalyst + BH₃ Borane BH₃ Transition_State Six-Membered Transition State Activated_Catalyst->Transition_State + Ketone Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Product_Complex Alkoxyborane Intermediate Transition_State->Product_Complex Hydride Transfer Product_Complex->Catalyst Regeneration Alcohol Chiral Alcohol Product_Complex->Alcohol Workup Dialkylzinc_Addition Dialkylzinc Dialkylzinc (R₂Zn) Catalyst_Monomer Monomeric Catalyst (RZn-O-L*) Dialkylzinc->Catalyst_Monomer Catalyst_Dimer Dimeric Catalyst [RZn-O-L*]₂ Catalyst_Monomer->Catalyst_Dimer Dimerization Reaction_Complex Catalyst-Aldehyde Complex Catalyst_Dimer->Reaction_Complex + Aldehyde Aldehyde Aldehyde (R'CHO) Aldehyde->Reaction_Complex Product_Alkoxide Product Zinc Alkoxide Reaction_Complex->Product_Alkoxide Alkyl Transfer Product_Alkoxide->Catalyst_Dimer Regeneration Chiral_Alcohol Chiral Secondary Alcohol Product_Alkoxide->Chiral_Alcohol Workup

Methodological & Application

Application Notes and Protocols: Synthesis of 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a detailed experimental protocol for the synthesis of 1-(Benzylamino)-2-methylbutan-2-ol, a substituted amino alcohol with potential applications in pharmaceutical and chemical research. The synthesis is achieved through the nucleophilic ring-opening of 2-methyl-1,2-epoxybutane with benzylamine. This method is a reliable and straightforward approach for preparing secondary amino alcohols. The protocol includes a comprehensive list of materials, step-by-step procedures for synthesis and purification, and expected analytical data for product characterization. All quantitative data are summarized for clarity, and a visual workflow of the experimental process is provided.

Physicochemical Properties and Safety Data

A summary of the physical and chemical properties of the key reagents and the final product is presented below. Researchers should consult the full Safety Data Sheet (SDS) for each chemical before commencing any experimental work.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)Notes
BenzylamineC₇H₉N107.15184-1850.981Corrosive, lachrymator. Handle in a fume hood.
2-Methyl-1,2-epoxybutaneC₅H₁₀O86.13~89-91~0.824Flammable liquid, potential irritant.[1]
Ethanol (Solvent)C₂H₆O46.0778.370.789Highly flammable.
This compound C₁₂H₁₉NO 193.29 (Estimated >250)(Not available)Target Product . Expected to be a viscous oil or low-melting solid.

Experimental Protocol

Materials and Equipment
  • Reagents:

    • Benzylamine (≥99%)

    • 2-Methyl-1,2-epoxybutane (≥97%)

    • Ethanol (anhydrous, 200 proof)

    • Diethyl ether (anhydrous)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Equipment:

    • 250 mL two-neck round-bottom flask

    • Reflux condenser

    • Magnetic stirrer and stir bar

    • Heating mantle with temperature controller

    • Dropping funnel

    • Separatory funnel (500 mL)

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Reaction Synthesis

The synthesis is based on the nucleophilic attack of the amine on the less sterically hindered carbon of the epoxide ring, a well-established reaction mechanism.[2][3]

  • Setup: Assemble a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. Ensure the apparatus is dry and placed under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Charging: In the flask, dissolve benzylamine (10.72 g, 0.10 mol, 1.0 eq) in 100 mL of anhydrous ethanol.

  • Epoxide Addition: Add 2-methyl-1,2-epoxybutane (8.61 g, 0.10 mol, 1.0 eq) to the dropping funnel. Add the epoxide dropwise to the stirred benzylamine solution over a period of 30 minutes. The reaction is exothermic; maintain a gentle stir rate.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 78-80°C) using the heating mantle.

  • Monitoring: Monitor the reaction progress using TLC (e.g., mobile phase of 10% methanol in dichloromethane or 20% ethyl acetate in hexanes). The disappearance of the starting materials indicates the reaction's completion. The expected reaction time is between 6 to 12 hours.

  • Cooldown: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.

Workup and Purification
  • Solvent Removal: Remove the ethanol solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the resulting crude oil in 100 mL of diethyl ether. Transfer the solution to a 500 mL separatory funnel.

  • Washing: Wash the organic layer sequentially with:

    • 1 x 50 mL of saturated sodium bicarbonate solution (to remove any acidic impurities).

    • 1 x 50 mL of water.

    • 1 x 50 mL of brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).

  • Filtration and Concentration: Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel if necessary to achieve high purity.

Expected Results and Characterization

The following table summarizes the expected outcomes and key parameters for characterization.

ParameterExpected Value/Data
Theoretical Yield 19.33 g
Expected Actual Yield 15.5 - 17.4 g (80-90%)
Appearance Colorless to pale yellow viscous oil
¹H NMR (CDCl₃, ppm) Expected signals: 7.2-7.4 (m, 5H, Ar-H), 3.8 (s, 2H, Ar-CH₂-N), 2.6-2.8 (m, 2H, -N-CH₂-C), 1.4-1.6 (q, 2H, -CH₂-CH₃), 1.2 (s, 3H, -C(OH)-CH₃), 0.9 (t, 3H, -CH₂-CH₃). OH and NH protons may be broad.
¹³C NMR (CDCl₃, ppm) Expected signals: ~140 (Ar-C), ~128.5 (Ar-CH), ~128.2 (Ar-CH), ~127.0 (Ar-CH), ~75 (C-OH), ~55 (N-CH₂-C), ~54 (Ar-CH₂-N), ~30 (-CH₂-CH₃), ~25 (-C-CH₃), ~8 (-CH₂-CH₃).
Mass Spec (ESI-MS) m/z: 194.15 [M+H]⁺
FT-IR (cm⁻¹) Expected peaks: 3300-3500 (broad, O-H, N-H stretch), 3030 (Ar C-H stretch), 2850-2970 (Aliphatic C-H stretch), 1450-1495 (C=C ring stretch).

Experimental Workflow Visualization

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Reagents Reactant Preparation (Benzylamine in Ethanol) Addition Dropwise Addition (2-Methyl-1,2-epoxybutane) Reagents->Addition Stirring Reaction Reflux Reaction (6-12h at 80°C) Addition->Reaction Heating Workup Aqueous Workup (Extraction & Washing) Reaction->Workup Cooling Purification Purification (Solvent Removal & Vacuum Distillation) Workup->Purification Drying Product Final Product (1-(Benzylamino)-2- methylbutan-2-ol) Purification->Product Characterization

Caption: Workflow for the synthesis of this compound.

References

Application Notes: Use of β-Amino Alcohols as Chiral Auxiliaries in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Note on the Chiral Auxiliary: Initial literature searches for "1-(Benzylamino)-2-methylbutan-2-ol" did not yield specific applications or protocols for its use as a chiral auxiliary. This suggests it is not a commonly documented agent for this purpose. Therefore, this document provides detailed application notes and protocols for a structurally related and extensively documented β-amino alcohol chiral auxiliary: (1R,2R)-(+)-Pseudoephedrine . This information serves as a representative guide to the application of this class of chiral auxiliaries in asymmetric synthesis.

Introduction

Chiral auxiliaries are essential tools in modern organic synthesis, enabling the control of stereochemistry during chemical transformations.[1] By temporarily incorporating a chiral molecule, a substrate becomes diastereomeric, allowing for facial differentiation in reactions such as enolate alkylation.[2] β-amino alcohols, like pseudoephedrine, are a prominent class of chiral auxiliaries due to their ready availability in both enantiomeric forms, high efficiency in inducing chirality, and the ease with which they can be attached and subsequently removed from the substrate.[3][4]

Pseudoephedrine-derived amides are particularly effective in the asymmetric alkylation of carboxylic acids.[5] The auxiliary directs the approach of an electrophile to the enolate, leading to the formation of a new stereocenter with high diastereoselectivity.[2] The resulting α-substituted amide can then be hydrolyzed or reduced to afford enantiomerically enriched carboxylic acids, alcohols, aldehydes, or ketones.[3]

Mechanism of Asymmetric Alkylation

The stereochemical outcome of the alkylation of pseudoephedrine amides is controlled by the formation of a rigid chelated (Z)-enolate intermediate. The process can be summarized in the following steps:

  • Amide Formation: The chiral auxiliary, (1R,2R)-(+)-pseudoephedrine, is first acylated with a carboxylic acid derivative (e.g., acid chloride or anhydride) to form the corresponding amide.[2]

  • Enolate Formation: The amide is treated with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to deprotonate the α-carbon, forming a lithium enolate.[2] The presence of the hydroxyl group on the pseudoephedrine leads to the formation of a dianion.[6]

  • Chelation and Diastereoselective Alkylation: The lithium cation chelates to both the enolate oxygen and the auxiliary's hydroxyl oxygen, creating a rigid bicyclic structure. This conformation sterically hinders one face of the enolate. The alkylating agent (R²-X) then approaches from the less hindered face, leading to a highly diastereoselective alkylation.[2][7]

  • Auxiliary Removal: The chiral auxiliary is cleaved from the alkylated product to yield the desired enantiomerically enriched product, and the auxiliary can often be recovered.[2]

Asymmetric Alkylation Workflow cluster_0 Step 1: Amide Formation cluster_1 Step 2: Alkylation cluster_2 Step 3: Auxiliary Removal A Prochiral Carboxylic Acid Derivative C Pseudoephedrine Amide A->C B (1R,2R)-(+)-Pseudoephedrine B->C D Deprotonation (LDA, LiCl) C->D E Chelated (Z)-Enolate D->E Forms rigid intermediate F Alkylation (R-X) E->F G Alkylated Pseudoephedrine Amide F->G High Diastereoselectivity H Hydrolysis or Reduction G->H I Enantiomerically Enriched Product H->I J Recovered Auxiliary H->J

Caption: General workflow for asymmetric alkylation using a pseudoephedrine chiral auxiliary.

Data Presentation: Diastereoselective Alkylation of Pseudoephedrine Amides

The following tables summarize the yields and diastereoselectivities achieved in the alkylation of various pseudoephedrine amides with different alkyl halides. The data is compiled from studies by Myers et al.[3]

Table 1: Alkylation with Primary Alkyl Halides

EntryR¹ in AmideAlkyl Halide (R²-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃CH₃I95≥99
2CH₃C₂H₅I97≥99
3CH₃C₄H₉I99≥99
4CH₃BnBr99≥99
5C₂H₅CH₃I96≥99
6C₂H₅BnBr99≥99
7i-PrCH₃I95≥99
8i-PrBnBr99≥99

Data sourced from Myers, A. G., et al. (1997).[3]

Table 2: Alkylation with Secondary Alkyl Halides

EntryR¹ in AmideAlkyl Halide (R²-X)Yield (%)Diastereomeric Excess (de, %)
1CH₃i-PrI8097
2CH₃c-Hex-I8598
3C₂H₅i-PrI8297

Data sourced from Myers, A. G., et al. (1997).[3]

Experimental Protocols

The following are detailed protocols for the key steps in the asymmetric alkylation using (1S,2S)-pseudoephedrine.

Protocol 1: Preparation of (1S,2S)-Pseudoephedrine Propionamide

This protocol describes the acylation of (1S,2S)-pseudoephedrine with propionic anhydride.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Propionic anhydride

  • Toluene

  • Anhydrous sodium sulfate

Procedure:

  • A solution of (1S,2S)-(+)-pseudoephedrine (e.g., 20.0 g, 121 mmol) in toluene (100 mL) is prepared in a round-bottom flask equipped with a magnetic stir bar.

  • Propionic anhydride (e.g., 16.5 mL, 128 mmol) is added to the solution at room temperature.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • The solution is then washed with saturated aqueous sodium bicarbonate (2 x 50 mL) and brine (1 x 50 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amide.

  • The product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure (1S,2S)-pseudoephedrine propionamide, typically as a white crystalline solid.

Protocol 2: Asymmetric Alkylation of (1S,2S)-Pseudoephedrine Propionamide with Benzyl Bromide

This protocol details the diastereoselective alkylation of the pseudoephedrine amide enolate.[8]

Materials:

  • (1S,2S)-Pseudoephedrine propionamide

  • Anhydrous lithium chloride (LiCl)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Benzyl bromide

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • Anhydrous LiCl (e.g., 4.2 g, 99 mmol) is added to a flame-dried, three-neck flask under an argon atmosphere.

  • Anhydrous THF (100 mL) and diisopropylamine (e.g., 4.7 mL, 33.6 mmol) are added, and the suspension is cooled to -78 °C.

  • n-BuLi (e.g., 13.2 mL of a 2.5 M solution in hexanes, 33 mmol) is added dropwise, and the mixture is stirred for 10 minutes.

  • The suspension is warmed to 0 °C for 5 minutes and then re-cooled to -78 °C.

  • A pre-cooled (0 °C) solution of (1S,2S)-pseudoephedrine propionamide (e.g., 3.32 g, 15 mmol) in anhydrous THF (50 mL) is added via cannula to the LDA solution.

  • The resulting enolate solution is stirred at -78 °C for 30 minutes, warmed to 0 °C for 15 minutes, and then re-cooled to -78 °C.

  • Benzyl bromide (e.g., 2.1 mL, 18 mmol) is added dropwise.

  • The reaction is stirred at -78 °C for 2 hours, then warmed to 0 °C and stirred for an additional 2 hours.

  • The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution (50 mL).

  • The mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash chromatography or recrystallization to yield the alkylated product with high diastereomeric purity (typically ≥99% de).[8]

G start Start: Assemble Flame-Dried Glassware under Argon Atmosphere add_licl Add Anhydrous LiCl start->add_licl add_thf_dia Add Anhydrous THF and Diisopropylamine add_licl->add_thf_dia cool_neg_78 Cool to -78 °C add_thf_dia->cool_neg_78 add_nbuli Add n-BuLi Dropwise (Forms LDA) cool_neg_78->add_nbuli warm_0 Warm to 0 °C (5 min) add_nbuli->warm_0 recool_neg_78 Re-cool to -78 °C warm_0->recool_neg_78 add_amide Add Pre-cooled Solution of Pseudoephedrine Amide in THF recool_neg_78->add_amide enolate_formation Stir to Form Enolate (-78 °C → 0 °C → -78 °C) add_amide->enolate_formation add_alkyl_halide Add Alkyl Halide (e.g., BnBr) enolate_formation->add_alkyl_halide reaction Stir Reaction (-78 °C → 0 °C) add_alkyl_halide->reaction quench Quench with Saturated Aqueous NH₄Cl reaction->quench extract Aqueous Workup and Extraction quench->extract purify Purify by Chromatography or Recrystallization extract->purify end End: Isolated Alkylated Product purify->end

Caption: Detailed experimental workflow for the asymmetric alkylation step.
Protocol 3: Removal of the Chiral Auxiliary (Acidic Hydrolysis)

This protocol describes the cleavage of the auxiliary to yield the enantiomerically enriched carboxylic acid.[5]

Materials:

  • Alkylated pseudoephedrine amide

  • Dioxane

  • Sulfuric acid (9 N aqueous solution)

Procedure:

  • The alkylated pseudoephedrine amide (e.g., 10 mmol) is dissolved in dioxane (50 mL) in a round-bottom flask fitted with a reflux condenser.

  • A 9 N aqueous solution of sulfuric acid (25 mL) is added to the solution.

  • The mixture is heated to reflux (approximately 115 °C) and maintained for 12-24 hours, monitoring the reaction by TLC or LC-MS.

  • After cooling to room temperature, the mixture is diluted with water (50 mL) and extracted with diethyl ether or ethyl acetate (3 x 50 mL).

  • The combined organic extracts contain the desired carboxylic acid.

  • The aqueous layer, containing the protonated pseudoephedrine, can be basified with NaOH and extracted to recover the chiral auxiliary.

  • The organic layer containing the product is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the enantiomerically enriched carboxylic acid.

Conclusion

Pseudoephedrine is a highly effective and practical chiral auxiliary for the asymmetric alkylation of carboxylic acid derivatives.[3] The methodology provides access to a wide range of enantiomerically enriched compounds in high yields and with excellent stereocontrol.[5] The straightforward attachment and removal procedures, coupled with the high crystallinity of the amide intermediates, make this a valuable strategy for researchers in organic synthesis and drug development.[3]

References

Application Notes and Protocols for 1-(Benzylamino)-2-methylbutan-2-ol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral amino alcohols are a pivotal class of catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries. While specific experimental data for reactions catalyzed by 1-(Benzylamino)-2-methylbutan-2-ol is not extensively documented in publicly available literature, its structural similarity to other well-studied chiral amino alcohols allows for the development of generalized protocols. This document provides a detailed application note and a general experimental protocol for the use of this compound as a catalyst, drawing parallels from established procedures for analogous chiral amino alcohol catalysts. The primary application highlighted is the enantioselective addition of diethylzinc to aldehydes, a fundamental carbon-carbon bond-forming reaction.

Principle Application: Enantioselective Alkylation of Aldehydes

Chiral β-amino alcohols are widely employed as catalysts or ligands in the enantioselective addition of organozinc reagents to aldehydes, yielding valuable chiral secondary alcohols. In this process, the chiral amino alcohol is believed to react with diethylzinc to form a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, facilitating the enantioselective transfer of an ethyl group from the zinc to the aldehyde's carbonyl carbon. The stereochemical outcome of the reaction is dictated by the specific stereoisomer of the chiral amino alcohol used.

Experimental Protocols

The following is a generalized protocol for the enantioselective addition of diethylzinc to aldehydes using a chiral amino alcohol catalyst like this compound. This protocol is based on established methodologies for similar catalysts.[1][2][3]

Materials:

  • This compound (catalyst)

  • Aldehyde (e.g., benzaldehyde)

  • Diethylzinc (Et₂Zn), 1.0 M solution in hexanes

  • Titanium (IV) isopropoxide [Ti(OⁱPr)₄] (optional co-catalyst)[2]

  • Anhydrous solvent (e.g., toluene, hexane)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Standard laboratory glassware (Schlenk flask, syringes, magnetic stirrer), dried in an oven and cooled under an inert atmosphere (argon or nitrogen).

Procedure:

  • Catalyst Preparation: In a dried Schlenk flask under an inert atmosphere, dissolve the chiral amino alcohol catalyst (e.g., this compound) in the anhydrous solvent. The typical catalyst loading ranges from 2 to 20 mol%.[2]

  • Optional Co-catalyst Addition: If using a co-catalyst, add titanium (IV) isopropoxide (typically 1.0 to 1.4 equivalents relative to the aldehyde) to the stirred solution of the chiral ligand and stir for 30 minutes at room temperature.[2]

  • Reaction Setup: Cool the reaction mixture to the desired temperature (commonly 0 °C or room temperature).

  • Addition of Reagents: To the cooled catalyst solution, add the aldehyde via syringe. Following this, add the diethylzinc solution dropwise over a period of 10-15 minutes. The reaction mixture may turn yellow.[2]

  • Reaction Monitoring: Stir the reaction mixture at the set temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC). Reaction times can vary from a few hours to 24 hours.

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

  • Analysis: The yield of the chiral secondary alcohol is determined after purification. The enantiomeric excess (ee) is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Data Presentation

The following table summarizes representative data for the enantioselective addition of diethylzinc to various aldehydes using different chiral amino alcohol catalysts, which can serve as a benchmark for reactions catalyzed by this compound.

EntryAldehydeChiral Amino Alcohol LigandCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
1BenzaldehydeLigand 22 (carbohydrate-based)20Hexane010092 (S)[2]
24-MethoxybenzaldehydeLigand 22 (carbohydrate-based)20Hexane010093 (S)[2]
34-ChlorobenzaldehydeLigand 22 (carbohydrate-based)20Hexane010094 (S)[2]
42-NaphthaldehydeLigand 22 (carbohydrate-based)20Hexane010096 (S)[2]
5CinnamaldehydeLigand 22 (carbohydrate-based)20Hexane010091 (S)[2]
6CyclohexanecarboxaldehydeLigand 22 (carbohydrate-based)20Hexane010085 (S)[2]
7Benzaldehyde(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol2TolueneRT9895 (S)[3]
84-Tolualdehyde(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-ol2TolueneRT9794 (S)[3]

Visualizations

The following diagrams illustrate the general experimental workflow and a plausible catalytic cycle for the enantioselective addition of diethylzinc to aldehydes catalyzed by a chiral amino alcohol.

experimental_workflow reagents Prepare Catalyst Solution (Chiral Amino Alcohol in Anhydrous Solvent) reaction_setup Cool to Reaction Temperature (e.g., 0 °C) reagents->reaction_setup add_reactants Add Aldehyde and Diethylzinc Solution reaction_setup->add_reactants reaction Stir and Monitor Reaction (TLC/GC) add_reactants->reaction quench Quench with Saturated aq. NH4Cl reaction->quench workup Aqueous Workup and Extraction with EtOAc quench->workup purification Dry, Concentrate, and Purify (Column Chromatography) workup->purification analysis Analyze Product (Yield, ee% by Chiral HPLC/GC) purification->analysis

Caption: General experimental workflow for the catalyzed reaction.

catalytic_cycle catalyst Chiral Amino Alcohol (R*2N-CHR-CH2OH) zinc_complex Chiral Zinc-Alkoxide Intermediate catalyst->zinc_complex + Et2Zn - Ethane aldehyde_complex Aldehyde Coordination Complex zinc_complex->aldehyde_complex + Aldehyde product_release Chiral Secondary Alcohol (Product) aldehyde_complex->product_release Ethyl Group Transfer product_release->catalyst + Et2Zn - Et-Zn-Product Adduct

Caption: Plausible catalytic cycle for the enantioselective addition.

Safety Precautions

  • Diethylzinc is highly pyrophoric and reacts violently with water. It should be handled with extreme care under an inert atmosphere using proper syringe techniques.

  • Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Anhydrous solvents are flammable and should be handled away from ignition sources.

Conclusion

While direct experimental data for this compound is limited, the provided generalized protocol, based on the extensive research on similar chiral amino alcohol catalysts, offers a robust starting point for its application in asymmetric synthesis. Researchers are encouraged to optimize the reaction conditions, such as catalyst loading, solvent, and temperature, to achieve the best results for their specific substrates. The versatility of chiral amino alcohols in catalyzing enantioselective reactions makes them valuable tools in the synthesis of complex chiral molecules for drug discovery and development.

References

Application Note: Chromatographic Separation of 1-(Benzylamino)-2-methylbutan-2-ol Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Benzylamino)-2-methylbutan-2-ol is a chiral amino alcohol of interest in pharmaceutical research and development. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate and quantify these enantiomers is crucial for drug discovery, development, and quality control. This application note provides a detailed protocol for the chromatographic separation of the enantiomers of this compound using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP). The primary method is based on a polysaccharide-based CSP, which is widely successful for the resolution of amino alcohols and their derivatives.[1][2][3]

Principle of Separation

Chiral separation by HPLC relies on the differential interaction of the enantiomers with a chiral stationary phase. The CSP creates a diastereomeric interaction with each enantiomer, leading to different retention times and allowing for their separation. The selection of the appropriate CSP and mobile phase is critical for achieving optimal resolution.[4][5] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are particularly effective for a broad range of chiral compounds, including amino alcohols.[3]

Experimental Protocols

Recommended Primary Method

This protocol is adapted from established methods for the separation of structurally similar N-protected amino alcohols and is expected to provide good initial results for the enantiomers of this compound.[1]

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Chiral Stationary Phase: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / Ethanol / Chloroform (e.g., 88:6:6 v/v/v)

  • Sample Diluent: Mobile Phase

  • Sample Concentration: 1 mg/mL

  • Injection Volume: 10 µL

  • Flow Rate: 0.8 mL/min

  • Column Temperature: 25°C

  • Detection: UV at 254 nm (or a more suitable wavelength based on the UV spectrum of the analyte)

Protocol:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate volumes of n-Hexane, Ethanol, and Chloroform. For example, for 1 L of an 88:6:6 mixture, combine 880 mL of n-Hexane, 60 mL of Ethanol, and 60 mL of Chloroform. Degas the mobile phase before use.

  • Sample Preparation: Accurately weigh and dissolve the racemic this compound in the mobile phase to a final concentration of 1 mg/mL.

  • HPLC System Equilibration: Equilibrate the Chiralpak® IA column with the mobile phase at a flow rate of 0.8 mL/min until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject 10 µL of the sample solution and record the chromatogram for a sufficient time to allow for the elution of both enantiomers.

  • Optimization (if necessary): If the resolution is not optimal, the mobile phase composition can be adjusted. Varying the ratio of the alcohol (Ethanol) and the chlorinated solvent (Chloroform) can significantly impact selectivity and resolution.

Alternative Screening Protocols

Due to the empirical nature of chiral separations, screening different CSPs and mobile phase systems is highly recommended if the primary method does not yield baseline separation.

Protocol 2: Alternative Polysaccharide-Based CSP

  • Chiral Stationary Phase: Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel, 250 x 4.6 mm, 5 µm

  • Mobile Phase: n-Hexane / 2-Propanol (e.g., 90:10 v/v) with 0.1% Diethylamine (for basic compounds)

  • Flow Rate: 1.0 mL/min

  • All other conditions as in the primary method.

Protocol 3: Reversed-Phase Separation on a Macrocyclic Glycopeptide CSP

  • Chiral Stationary Phase: Chirobiotic™ T (Teicoplanin), 250 x 4.6 mm, 5 µm

  • Mobile Phase: Methanol / Acetonitrile / Acetic Acid / Triethylamine (e.g., 50:50:0.1:0.1 v/v/v/v)

  • Flow Rate: 1.0 mL/min

  • All other conditions as in the primary method.

Data Presentation

The following table should be used to summarize the quantitative data obtained from the chromatographic separation.

ParameterEnantiomer 1Enantiomer 2
Retention Time (t R ) [min]
Capacity Factor (k')
Selectivity (α)
Resolution (R s )

Note: The capacity factor (k') is calculated as (t R - t 0 ) / t 0 , where t 0 is the void time. Selectivity (α) is the ratio of the capacity factors of the two enantiomers (k' 2 / k' 1 ). Resolution (R s ) is calculated as 2(t R2 - t R1 ) / (w 1 + w 2 ), where w is the peak width at the base.

Visualizations

Experimental Workflow for Chiral HPLC Separation

G cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis Sample Racemic 1-(Benzylamino)- 2-methylbutan-2-ol Dissolve Dissolve Sample (1 mg/mL) Sample->Dissolve Solvent Mobile Phase (e.g., Hexane/Ethanol/Chloroform) Solvent->Dissolve Degas Degas Mobile Phase Solvent->Degas Injector Injector Dissolve->Injector Pump HPLC Pump Degas->Pump Pump->Injector Column Chiral Column (e.g., Chiralpak IA) Injector->Column Detector UV Detector Column->Detector Data Data Acquisition System Detector->Data Chromatogram Chromatogram with Separated Enantiomers Data->Chromatogram Quantify Quantification (t_R, α, R_s) Chromatogram->Quantify

Caption: Workflow for the enantioselective separation of this compound by HPLC.

Logical Relationship for Chiral Method Development

G Start Start: Separate Enantiomers of This compound ScreenCSPs Screen Chiral Stationary Phases (Polysaccharide, Glycopeptide, etc.) Start->ScreenCSPs NoSep No Separation ScreenCSPs->NoSep PartialSep Partial Separation ScreenCSPs->PartialSep BaselineSep Baseline Separation ScreenCSPs->BaselineSep NoSep->ScreenCSPs Try different CSP OptimizeMP Optimize Mobile Phase (Solvent Ratios, Additives) PartialSep->OptimizeMP Proceed to Optimization FinalMethod Final Validated Method BaselineSep->FinalMethod OptimizeMP->PartialSep Further Optimization OptimizeMP->BaselineSep

Caption: Decision tree for the development of a chiral HPLC separation method.

References

Application Notes and Protocols for the Characterization of 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the structural elucidation and purity assessment of 1-(Benzylamino)-2-methylbutan-2-ol. The methodologies described herein are essential for the characterization of this compound in research and development settings, ensuring its identity, purity, and quality.

Introduction

This compound is a substituted amino alcohol with potential applications in pharmaceutical and chemical research. As with any active pharmaceutical ingredient (API) or drug intermediate, thorough analytical characterization is crucial to ensure its safety and efficacy. This document outlines the key analytical techniques, including chromatography and spectroscopy, for the comprehensive analysis of this compound.

Analytical Techniques Overview

A multi-faceted approach is recommended for the complete characterization of this compound. This typically involves a combination of chromatographic techniques for separation and purity determination, and spectroscopic methods for structural confirmation.

Workflow for Analytical Characterization:

Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_spectroscopy Spectroscopic Methods cluster_chromatography Chromatographic Methods Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Assessment Purity & Impurity Profiling Purification->Purity_Assessment NMR NMR Spectroscopy (¹H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry (MS) Structural_Elucidation->MS IR Infrared (IR) Spectroscopy Structural_Elucidation->IR HPLC HPLC/UPLC Purity_Assessment->HPLC GC_MS GC-MS Purity_Assessment->GC_MS

Caption: General workflow for the synthesis and analytical characterization of this compound.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for the unambiguous identification and structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of all hydrogen atoms in the molecule and their respective chemical environments. Key expected signals include those for the benzyl group protons, the aliphatic chain protons, and the hydroxyl and amine protons.

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm)
Benzyl-CH₂~3.8~50
Aromatic-CH7.2-7.4127-129
Quaternary-C-~72
Aliphatic-CH₂~2.6~55
Aliphatic-CH₂ (other)~1.5~25
Methyl-CH₃~1.1~26
Ethyl-CH₃~0.9~8

Note: These are predicted chemical shifts and may vary based on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound, further confirming its identity.

  • Electron Ionization (EI-MS): This technique will likely show the molecular ion peak [M]⁺ and characteristic fragment ions. Common fragmentation pathways for amino alcohols include alpha-cleavage adjacent to the nitrogen or oxygen atoms.[1]

  • Electrospray Ionization (ESI-MS): This softer ionization technique is expected to show the protonated molecule [M+H]⁺ as the base peak, confirming the molecular weight.

Table 2: Expected Mass Spectrometry Data

Technique Ion m/z (Expected) Interpretation
ESI-MS[M+H]⁺208.1696Protonated Molecule
EI-MS[M]⁺207.1619Molecular Ion
EI-MSFragment91.0546Tropylium ion (C₇H₇⁺)
EI-MSFragment176.1383[M-CH₂OH]⁺
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 3: Key Infrared Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H (Alcohol)Stretching3200-3600 (broad)
N-H (Secondary Amine)Stretching3300-3500 (weak to medium)
C-H (Aromatic)Stretching3000-3100
C-H (Aliphatic)Stretching2850-3000
C=C (Aromatic)Stretching1450-1600
C-NStretching1020-1250
C-OStretching1000-1260

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for identifying and quantifying any impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a versatile technique for the analysis of non-volatile and thermally labile compounds like amino alcohols.

Logical Flow for HPLC Method Development:

HPLC_Method_Development Start Define Analytical Goal (Purity, Impurity Profiling) Column_Selection Column Selection (e.g., C18, C8) Start->Column_Selection Mobile_Phase Mobile Phase Optimization (Acetonitrile/Methanol, Water, Buffers, pH) Column_Selection->Mobile_Phase Detection Detector Selection (UV-Vis, DAD) Mobile_Phase->Detection Gradient Gradient Elution Profile Detection->Gradient Validation Method Validation (ICH Guidelines) Gradient->Validation End Routine Analysis Validation->End

Caption: A stepwise approach to developing a robust HPLC method.

Protocol: HPLC Purity Determination

  • Instrumentation: HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Table 4: Representative HPLC Data

Compound Retention Time (min) Purity (%)
This compound~15.5>99
Impurity 1~12.8<0.1
Impurity 2~18.2<0.1
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polarity of the amino and hydroxyl groups, derivatization is often necessary to improve the chromatographic properties of amino alcohols.

Protocol: GC-MS Analysis with Derivatization

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or other suitable silylating agents.

  • Derivatization Procedure:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA + 1% TMCS.

    • Cap the vial and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Table 5: Representative GC-MS Data (for the silylated derivative)

Compound Retention Time (min) Key m/z Fragments
Silylated this compound~18-20[M]⁺, [M-15]⁺, 73, 91

Conclusion

The analytical methods described in these application notes provide a robust framework for the comprehensive characterization of this compound. The combination of NMR, MS, and IR spectroscopy allows for unambiguous structural elucidation, while HPLC and GC-MS are powerful tools for purity assessment and impurity profiling. Adherence to these protocols will ensure the generation of reliable and accurate data, which is critical for drug development and quality control.

References

The Role of Chiral Amino Alcohols, Analogs of 1-(Benzylamino)-2-methylbutan-2-ol, in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amino alcohols are a critical class of organic compounds that serve as versatile building blocks and chiral auxiliaries in the asymmetric synthesis of pharmaceutical intermediates.[1][2] Their inherent chirality is leveraged to control the stereochemical outcome of chemical reactions, leading to the production of enantiomerically pure drug substances.[3][4] This is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and safety profiles.

This application note details the use of chiral amino alcohols, analogous to 1-(benzylamino)-2-methylbutan-2-ol, as chiral auxiliaries in asymmetric synthesis. It provides generalized experimental protocols and collates representative quantitative data from the literature.

Application in Asymmetric Synthesis

Chiral amino alcohols are frequently employed as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereoselective formation of a new chiral center.[5] The auxiliary is subsequently removed and can often be recovered for reuse.[5]

The general workflow for using a chiral amino alcohol as a chiral auxiliary in asymmetric synthesis is depicted below:

G cluster_0 Step 1: Attachment of Chiral Auxiliary cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Cleavage and Recovery Prochiral_Substrate Prochiral Substrate Chiral_Substrate Chiral Substrate-Auxiliary Adduct Prochiral_Substrate->Chiral_Substrate Covalent Bond Formation Chiral_Auxiliary Chiral Amino Alcohol (e.g., Phenylglycinol derivative) Chiral_Auxiliary->Chiral_Substrate Reagent Reagent Diastereomeric_Product Diastereomerically Enriched Product Chiral_Substrate->Diastereomeric_Product e.g., Alkylation, Aldol Reaction Reagent->Diastereomeric_Product Enantiomerically_Pure_Product Enantiomerically Pure Product Diastereomeric_Product->Enantiomerically_Pure_Product Cleavage of Auxiliary Recovered_Auxiliary Recovered Chiral Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Experimental Protocols

The following are generalized protocols for key experiments involving the use of chiral amino alcohol auxiliaries, based on methodologies reported for pseudoephedrine and phenylglycinol derivatives.

Protocol 1: Acylation of a Chiral Amino Alcohol Auxiliary

This protocol describes the attachment of a carboxylic acid to a chiral amino alcohol, such as pseudoephedrine, to form a chiral amide.

Materials:

  • (1S,2S)-(+)-Pseudoephedrine

  • Carboxylic acid (e.g., propionic acid)

  • Acyl chloride or acid anhydride (e.g., propionyl chloride)

  • Aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

  • Base (e.g., triethylamine, pyridine)

  • Magnesium sulfate or sodium sulfate (for drying)

Procedure:

  • Dissolve the chiral amino alcohol (1.0 eq) and the base (1.2 eq) in the aprotic solvent at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add the acyl chloride or acid anhydride (1.1 eq) to the solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with the organic solvent (e.g., dichloromethane).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude chiral amide.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: Asymmetric Alkylation of a Chiral Amide

This protocol outlines the diastereoselective alkylation of the chiral amide formed in Protocol 1.

Materials:

  • Chiral amide (from Protocol 1)

  • Aprotic solvent (e.g., tetrahydrofuran)

  • Strong, non-nucleophilic base (e.g., lithium diisopropylamide - LDA)

  • Alkylating agent (e.g., benzyl bromide, methyl iodide)

  • Quenching solution (e.g., saturated aqueous ammonium chloride)

Procedure:

  • Dissolve the chiral amide (1.0 eq) in the dry aprotic solvent under an inert atmosphere and cool to -78 °C.

  • Slowly add the strong base (1.1 eq) to the solution and stir for 30-60 minutes at -78 °C to form the enolate.

  • Add the alkylating agent (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction at -78 °C by the addition of the quenching solution.

  • Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Determine the diastereomeric ratio of the crude product by ¹H NMR spectroscopy or chiral HPLC analysis.

  • Purify the product by column chromatography.

Protocol 3: Cleavage of the Chiral Auxiliary

This protocol describes the removal of the chiral auxiliary to yield the enantiomerically enriched product.

Materials:

  • Alkylated chiral amide (from Protocol 2)

  • Cleavage reagent (e.g., acid or base for hydrolysis, organolithium reagent for ketone synthesis, or a reducing agent for alcohol synthesis)

  • Appropriate solvent system for the chosen cleavage method.

Procedure (Example for Hydrolysis to a Carboxylic Acid):

  • Dissolve the alkylated chiral amide in a suitable solvent (e.g., a mixture of tetrahydrofuran and water).

  • Add a strong acid (e.g., sulfuric acid) or a strong base (e.g., sodium hydroxide) and heat the mixture to reflux for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and adjust the pH to isolate the product (acidify for a carboxylic acid product).

  • Extract the product with an appropriate organic solvent.

  • Wash, dry, and concentrate the organic layer to obtain the crude product.

  • Purify the product by column chromatography or recrystallization.

  • The aqueous layer can be basified to recover the chiral auxiliary by extraction with an organic solvent.

Quantitative Data

The following tables summarize representative quantitative data for asymmetric reactions using chiral amino alcohol auxiliaries, demonstrating their effectiveness in controlling stereochemistry.

Table 1: Diastereoselective Alkylation of Pseudoephedrine Amides [6]

Alkylating AgentProductDiastereomeric RatioYield (%)
Methyl Iodideα-Methylated amide>95:595
Benzyl Bromideα-Benzylated amide>95:598
Isopropyl Iodideα-Isoproplyated amide>95:592

Table 2: Asymmetric Synthesis of γ-Amino Alcohols via Cu-Catalyzed Reaction [7]

SubstrateLigandEnantiomeric Excess (ee %)Yield (%)
Alkyne-functionalized oxetane(S,S)-L79585
Substituted alkyne-oxetane(R,R)-L79278

Logical Relationships in Asymmetric Synthesis

The decision-making process for selecting a chiral auxiliary and reaction conditions often depends on the desired stereochemical outcome. The following diagram illustrates the logical relationship in achieving a target enantiomer.

G cluster_0 Chiral Auxiliary Selection cluster_1 Reaction Conditions Target_Enantiomer Target Enantiomer (e.g., (R)-configuration) Auxiliary_S (S)-Chiral Auxiliary Target_Enantiomer->Auxiliary_S Conditions_A Reaction Pathway A (e.g., Chelation Control) Target_Enantiomer->Conditions_A Auxiliary_R (R)-Chiral Auxiliary Conditions_B Reaction Pathway B (e.g., Non-Chelation Control) Auxiliary_R->Conditions_B Leads to opposite diastereomer Auxiliary_S->Conditions_A Leads to desired diastereomer

Caption: Logical diagram for selecting a chiral auxiliary and reaction pathway.

Conclusion

While specific data on this compound remains elusive, the principles and protocols outlined here for analogous chiral amino alcohols provide a solid foundation for researchers in pharmaceutical synthesis. The use of these compounds as chiral auxiliaries is a powerful and well-established strategy for the stereocontrolled synthesis of complex, enantiomerically pure molecules that are crucial for the development of new therapeutics. The provided generalized protocols and representative data highlight the high levels of stereoselectivity and chemical yields that can be achieved.

References

Application Note and Protocol: Handling and Storage of 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited specific safety, handling, and storage data is publicly available for 1-(Benzylamino)-2-methylbutan-2-ol. The following guidelines are based on the safety data sheets (SDS) of structurally related compounds, primarily 2-methylbutan-2-ol. It is imperative that users conduct a thorough, substance-specific risk assessment before handling this compound and consult all available literature. These recommendations should be used as a starting point and not as a substitute for professional safety expertise and institutional safety protocols.

Introduction

This compound is a chemical compound with potential applications in research and drug development. Due to the limited availability of specific safety and handling data, a cautious approach is necessary. This document provides extrapolated guidelines for the safe handling, storage, and stability assessment of this compound, based on information available for similar chemicals.

Hazard Identification and General Precautions

Based on the hazard classifications of related compounds like 2-methylbutan-2-ol, this compound should be treated as a potentially hazardous substance.[1][2][3][4][5][6]

Potential Hazards Include:

  • Flammability: May be a flammable liquid and vapor.[2][3][4][5][7] Keep away from heat, sparks, open flames, and hot surfaces.[1][2][4][7]

  • Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[1][3][4]

  • Irritation: May cause skin, eye, and respiratory irritation.[1][2][3][4][7]

General Handling Precautions:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2][7]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4][7]

  • Avoid contact with skin and eyes.[7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][5]

  • Wash hands thoroughly after handling.[2][4][7]

  • Ground and bond containers and receiving equipment to prevent static discharge.[2][5][7]

  • Use only non-sparking tools.[2][5][7]

Quantitative Data Summary for Handling and Storage

The following table summarizes recommended handling and storage parameters, extrapolated from data for 2-methylbutan-2-ol.

ParameterRecommended GuidelineSource (Analogue)
Storage Temperature Store in a cool, dry, well-ventilated place.[1][2][7]2-methylbutan-2-ol
Incompatible Materials Strong oxidizing agents, heat sources.[5][6][7]2-methylbutan-2-ol
Container Keep container tightly sealed.[1][2][4][7] Store in the original container.[7]2-methylbutan-2-ol
Personal Protective Equipment (PPE)
- Eye ProtectionSafety glasses with side-shields or goggles.[2]2-methylbutan-2-ol
- Hand ProtectionChemical-resistant gloves (e.g., nitrile rubber).2-methylbutan-2-ol
- Skin and Body ProtectionLab coat, long-sleeved clothing.[2][3]2-methylbutan-2-ol
- Respiratory ProtectionUse in a well-ventilated area. If needed, use a NIOSH/MSHA or European Standard EN 136 approved respirator.[2][3]2-methylbutan-2-ol

Experimental Protocols

General Protocol for Assessing Chemical Stability

This protocol provides a general framework for assessing the stability of a compound like this compound under various conditions.

Objective: To determine the stability of the compound under conditions relevant to its intended storage and use.

Materials:

  • This compound

  • Appropriate solvents (e.g., acetonitrile, methanol)

  • High-purity water

  • pH buffers

  • Analytical instrumentation (e.g., HPLC, LC-MS, GC-MS)

  • Temperature and humidity-controlled chambers

  • Light exposure chamber (optional)

Methodology:

  • Initial Characterization:

    • Obtain a baseline purity profile of the compound using a suitable analytical method (e.g., HPLC with UV detection).

    • Characterize the compound using techniques like NMR, IR, and mass spectrometry to confirm its identity and structure.

  • Forced Degradation Studies:

    • Acidic Conditions: Dissolve the compound in a solution of a mineral acid (e.g., 0.1 N HCl) and incubate at a controlled temperature (e.g., 60 °C).

    • Basic Conditions: Dissolve the compound in a solution of a base (e.g., 0.1 N NaOH) and incubate at a controlled temperature.

    • Oxidative Conditions: Dissolve the compound in a solution of an oxidizing agent (e.g., 3% H₂O₂) and incubate.

    • Thermal Stress: Store the solid compound and a solution of the compound at elevated temperatures (e.g., 60 °C, 80 °C).

    • Photostability: Expose the solid compound and a solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours for forced degradation; longer for long-term stability), withdraw aliquots of the stressed samples.

    • Analyze the samples by the chosen analytical method to determine the remaining concentration of the parent compound and to detect and quantify any degradation products.

  • Data Analysis:

    • Calculate the percentage of degradation for each condition.

    • Identify potential degradation products by comparing the chromatograms of stressed and unstressed samples. If possible, characterize the structure of major degradants using LC-MS or other suitable techniques.

Visualizations

Handling_and_Storage_Workflow start Start: Receive Compound risk_assessment Conduct Substance-Specific Risk Assessment start->risk_assessment sds_review Review Available SDS of Related Compounds risk_assessment->sds_review ppe Select Appropriate PPE (Gloves, Goggles, Lab Coat) sds_review->ppe handling_env Prepare Handling Environment (Fume Hood, Ventilation) ppe->handling_env handling Handle Compound handling_env->handling storage Store in a Cool, Dry, Well-Ventilated Area in a Tightly Sealed Container handling->storage Post-use waste Dispose of Waste According to Institutional Protocols handling->waste Post-experiment storage->handling For use end End waste->end

Caption: Workflow for Safe Handling and Storage.

Stability_Assessment_Workflow start Start: Obtain Compound initial_char Initial Characterization (Purity, Identity) start->initial_char forced_degradation Forced Degradation Studies initial_char->forced_degradation acid Acidic Conditions forced_degradation->acid base Basic Conditions forced_degradation->base oxidation Oxidative Conditions forced_degradation->oxidation thermal Thermal Stress forced_degradation->thermal photo Photostability forced_degradation->photo analysis Analyze Samples at Time Intervals (e.g., HPLC) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data_analysis Data Analysis (% Degradation, Degradant ID) analysis->data_analysis end End: Stability Profile data_analysis->end

Caption: Chemical Stability Assessment Workflow.

References

Application Notes and Protocols for 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Benzylamino)-2-methylbutan-2-ol was not found. The following information has been compiled from data on structurally related compounds, including amino alcohols and specifically 2-(Benzylamino)-2-methylpropan-1-ol. Researchers should handle this compound with caution and perform a thorough risk assessment before use.

Section 1: Safety Data Sheet (Representative)

This safety information is representative of a substituted amino alcohol and should be used as a guideline.

1.1 Product Identification

  • Product Name: this compound

  • CAS Number: Not available

  • Molecular Formula: C12H19NO[1]

  • Molecular Weight: 193.29 g/mol [1]

1.2 Hazard Identification Based on analogous compounds, this substance may be classified as:

  • Harmful if swallowed or inhaled.[2]

  • Causes skin irritation.[2]

  • May cause respiratory irritation.[2]

  • May cause serious eye damage.[3]

1.3 First-Aid Measures

  • Inhalation: Remove person to fresh air and keep comfortable for breathing. If experiencing respiratory symptoms, call a poison center or doctor.[2]

  • Skin Contact: Take off immediately all contaminated clothing. Rinse skin with water or shower. If skin irritation occurs, get medical advice/attention.[2]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[4]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

1.4 Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[3] Containers may explode when heated.[3]

  • Hazardous Combustion Products: Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[3]

1.5 Handling and Storage

  • Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2] Use only outdoors or in a well-ventilated area.[4] Wear protective gloves, protective clothing, eye protection, and face protection.[4] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • Storage: Store in a well-ventilated place. Keep container tightly closed.[4] Store locked up.[2] Recommended storage temperature: 2-8°C, protected from light.[5]

1.6 Personal Protective Equipment

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical splash goggles.[6]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use a NIOSH/MSHA-approved respirator if exposure limits are exceeded or irritation is experienced.[3]

Section 2: Physical and Chemical Properties (Predicted and from Analogs)

PropertyValueSource
Molecular FormulaC12H19NO[1]
Molecular Weight193.29 g/mol [1]
AppearanceSolid (predicted)[7]
Melting Point68-70 °C (for 2-(Benzylamino)-2-methylpropan-1-ol)[5]
Boiling Point300.8 °C at 760 mmHg (for 2-(Benzylamino)-2-methylpropan-1-ol)[5]
Flash Point109.1 °C (for 2-(Benzylamino)-2-methylpropan-1-ol)[5]
Density1.006 g/cm³ (for 2-(Benzylamino)-2-methylpropan-1-ol)[5]
SolubilitySoluble in Chloroform, DMSO, Methanol (for 2-(Benzylamino)-2-methylpropan-1-ol)[5]

Section 3: Application Notes

Chiral amino alcohols are crucial building blocks in the pharmaceutical industry due to their prevalence in biologically active molecules.[8][9] this compound, as a chiral amino alcohol, has potential applications in several areas of drug development and organic synthesis.

  • Chiral Auxiliary: The stereogenic centers in the molecule can be utilized to control the stereochemistry of new stereocenters during a chemical reaction. This is a common application for chiral amino alcohols in asymmetric synthesis.[10]

  • Precursor for Biologically Active Molecules: Chiral 1,2-amino alcohols are structural motifs in many pharmaceutical molecules.[8] This compound could serve as a starting material or intermediate in the synthesis of novel drug candidates.

  • Fragment-Based Drug Discovery (FBDD): With a relatively low molecular weight and sp3-rich character, fragments derived from this amino alcohol could be valuable for FBDD campaigns, which aim to build potent drugs from smaller, low-complexity molecules.[11]

A potential research workflow for utilizing this compound is outlined below.

G cluster_synthesis Synthesis & Characterization cluster_application Application in Drug Discovery cluster_bioassay Biological Evaluation s1 Synthesis of this compound s2 Purification (e.g., Crystallization, Chromatography) s1->s2 s3 Structural Characterization (NMR, MS, IR) s2->s3 a1 Use as Chiral Auxiliary in Asymmetric Synthesis s3->a1 Verified Structure a3 Fragment-Based Screening s3->a3 a2 Derivatization for SAR Studies a1->a2 b1 In vitro Biological Assays a2->b1 Synthesized Analogs b2 Hit Identification a3->b2 b1->b2 b3 Lead Optimization b2->b3 G reagents1 2-Amino-2-methyl-butan-1-ol + Benzaldehyde + Acetic Acid in Toluene step1 Imine Formation (Reflux with Dean-Stark trap) reagents1->step1 intermediate Crude Imine step1->intermediate step2 Reduction intermediate->step2 reagents2 Sodium Borohydride in Ethanol reagents2->step2 workup Workup & Purification step2->workup product This compound workup->product G start Proposed Experiment assess Hazard Assessment (Review SDS of Analogs) start->assess controls Implement Engineering Controls (Fume Hood) assess->controls ppe Wear Appropriate PPE controls->ppe procedure Execute Experimental Protocol ppe->procedure waste Proper Waste Disposal procedure->waste end Experiment Complete waste->end

References

Application Notes and Protocols for the Scalable Synthesis of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the scalable synthesis of chiral amino alcohols, critical building blocks in the pharmaceutical industry.[1][2][3][4] The focus is on industrially viable methods that offer high enantioselectivity, yield, and operational simplicity.

Introduction

Chiral amino alcohols are pivotal structural motifs found in a vast array of pharmaceuticals and biologically active molecules.[3][5][6] Their stereochemistry is often crucial for therapeutic efficacy, making enantiomerically pure synthesis a key challenge in drug development.[2][4] This document outlines scalable methodologies, including biocatalytic and chemoenzymatic approaches, for the efficient production of these valuable compounds.

Biocatalytic Synthesis using Engineered Amine Dehydrogenases (AmDHs)

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis.[2][7] Engineered amine dehydrogenases (AmDHs) have emerged as powerful biocatalysts for the asymmetric reductive amination of α-hydroxy ketones to produce chiral amino alcohols with excellent enantiopurity.[1][3][5]

Logical Relationship: AmDH-Catalyzed Synthesis

AmDH_Pathway Prochiral_alpha_Hydroxy_Ketone Prochiral α-Hydroxy Ketone AmDH Engineered Amine Dehydrogenase (AmDH) Prochiral_alpha_Hydroxy_Ketone->AmDH Ammonia Ammonia (NH3) Ammonia->AmDH NADH NADH NADH->AmDH Chiral_Amino_Alcohol Chiral Amino Alcohol NAD NAD+ AmDH->Chiral_Amino_Alcohol AmDH->NAD

Caption: AmDH-catalyzed asymmetric reductive amination.

Quantitative Data Summary
SubstrateBiocatalystConversion (%)Enantiomeric Excess (ee, %)Key Conditions
1-Hydroxy-2-butanoneEngineered SpAmDH (wh84)91-99>99100-200 mM substrate, aqueous buffer
Various α-hydroxy ketonesEngineered AmDHs from Lysinibacillus fusiformisup to 99>99Not specified
Experimental Protocol: Preparative-Scale Synthesis using Engineered AmDH

This protocol is based on the methodology for the asymmetric reductive amination of 1-hydroxy-2-butanone using an engineered amine dehydrogenase.[1]

1. Materials and Reagents:

  • Engineered Amine Dehydrogenase (e.g., wh84 variant)

  • 1-Hydroxy-2-butanone

  • Ammonia/Ammonium chloride buffer (e.g., 1 M, pH 8.5)

  • NADH (Nicotinamide adenine dinucleotide, reduced form)

  • Deionized water

  • Marfey's reagent (for derivatization and HPLC analysis)

  • Sodium bicarbonate (1 M)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (4 M)

2. Reaction Setup:

  • Prepare a reaction mixture in a suitable vessel containing the ammonia/ammonium chloride buffer.

  • Add the substrate, 1-hydroxy-2-butanone, to the desired concentration (e.g., 100 mM or 200 mM).

  • Add the cofactor, NADH.

  • Initiate the reaction by adding the engineered AmDH enzyme.

3. Reaction Conditions:

  • Temperature: Maintain the reaction at a controlled temperature (e.g., 50°C).

  • Agitation: Ensure adequate mixing throughout the reaction.

  • Reaction Time: Monitor the reaction progress over time until desired conversion is reached.

4. Work-up and Analysis:

  • Terminate the reaction by boiling the solution for 5 minutes to denature the enzyme.

  • Centrifuge the mixture (e.g., at 12,000 rpm for 10 min) to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to determine the conversion of the starting material.

  • For enantiomeric excess determination, derivatize a sample of the supernatant with Marfey's reagent:

    • Mix 100 µL of the sample with 30 µL of Marfey's reagent (14 mM), 80 µL of NaHCO₃ (1 M), and 200 µL of DMSO.

    • Heat the mixture at 80°C with agitation (1,000 rpm) for 10 minutes.

    • Stop the derivatization by adding 10 µL of HCl (4 M).

  • Analyze the derivatized sample by chiral HPLC to determine the enantiomeric excess of the product.

Chemoenzymatic Synthesis from Methyl Ketones

A straightforward chemoenzymatic strategy allows for the synthesis of chiral 1,2-amino alcohols from readily available aromatic methyl ketones.[8][9] This multi-step process combines a chemical bromination and hydrolysis with a highly selective enzymatic transamination.

Experimental Workflow: Chemoenzymatic Synthesis

Chemoenzymatic_Workflow cluster_chemical Chemical Synthesis cluster_biocatalytic Biocatalytic Synthesis Start Aromatic Methyl Ketone Step1 α-Bromination Start->Step1 Step2 Hydrolysis Step1->Step2 Intermediate Hydroxyketone Step2->Intermediate Step3 Transaminase-catalyzed Amination Intermediate->Step3 Product Chiral 1,2-Amino Alcohol Step3->Product

Caption: Chemoenzymatic route to chiral amino alcohols.

Quantitative Data Summary
Substrate (Hydroxyketone)BiocatalystYield (%)Enantiomeric Excess (ee, %)Key Conditions
2-Hydroxyacetophenone derivativesTransaminase from Silicibacter pomeroyiup to 62>9910 mM substrate, 1 M Isopropylamine (IPA), 2.5 mM PLP, 50 mM HEPES buffer pH 7.5
Experimental Protocol: Chemoenzymatic Synthesis

This protocol is a general representation based on the synthesis of 1,2-amino alcohols from acetophenone derivatives.[8]

Step 1: α-Bromination of Aromatic Methyl Ketone

  • Materials: Aromatic methyl ketone, brominating agent (e.g., N-bromosuccinimide), radical initiator (e.g., AIBN), solvent (e.g., carbon tetrachloride).

  • Procedure:

    • Dissolve the aromatic methyl ketone in the solvent.

    • Add the brominating agent and the radical initiator.

    • Reflux the mixture under inert atmosphere until the reaction is complete (monitor by TLC or GC).

    • Cool the reaction mixture and filter to remove any solids.

    • Remove the solvent under reduced pressure.

    • Purify the resulting α-bromo ketone by chromatography or crystallization.

Step 2: Hydrolysis to Hydroxyketone

  • Materials: α-Bromo ketone, aqueous base (e.g., sodium bicarbonate), solvent (e.g., acetone/water).

  • Procedure:

    • Dissolve the α-bromo ketone in the solvent mixture.

    • Add the aqueous base and stir at room temperature or with gentle heating.

    • Monitor the reaction until completion.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.

    • Purify the hydroxyketone if necessary.

Step 3: Transaminase-catalyzed Amination

  • Materials: Hydroxyketone, transaminase (e.g., from Silicibacter pomeroyi), isopropylamine (IPA) as the amine donor, pyridoxal 5'-phosphate (PLP), buffer (e.g., HEPES, pH 7.5).

  • Procedure:

    • Prepare a buffered solution containing PLP.

    • Add the hydroxyketone substrate and the amine donor (IPA).

    • Initiate the reaction by adding the transaminase enzyme.

    • Incubate the reaction mixture at a controlled temperature with gentle agitation.

    • Monitor the formation of the chiral amino alcohol.

    • Upon completion, work up the reaction by extracting the product into an organic solvent.

    • Purify the chiral amino alcohol by chromatography or crystallization.

    • Determine the yield and enantiomeric excess (e.g., by chiral HPLC).

Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation (ATH) is a powerful chemical method for the synthesis of chiral alcohols, including amino alcohols.[6] This approach often utilizes ruthenium-diamine catalysts and can be performed without the need for high-pressure hydrogenation equipment, making it attractive for industrial applications.[6] A significant advantage of recent developments is the ability to reduce unprotected α-amino ketones, which simplifies the synthetic route by avoiding protection and deprotection steps.[6]

Signaling Pathway: Asymmetric Transfer Hydrogenation

ATH_Pathway Unprotected_Amino_Ketone Unprotected α-Amino Ketone Ru_Catalyst Ruthenium-Diamine Catalyst Unprotected_Amino_Ketone->Ru_Catalyst Hydrogen_Donor Hydrogen Donor (e.g., Formic acid/Triethylamine) Hydrogen_Donor->Ru_Catalyst Chiral_Amino_Alcohol Chiral 1,2-Amino Alcohol Ru_Catalyst->Chiral_Amino_Alcohol

Caption: Ruthenium-catalyzed asymmetric transfer hydrogenation.

Quantitative Data Summary
SubstrateCatalystYield (%)Enantiomeric Ratio (er)Key Conditions
Norepinephrine precursorRuCl(S,S)-Teth-TsDpen94>99.9:0.1Formic acid/triethylamine, 10 g scale
(R)-Pipratecol precursorRuCl(S,S)-Teth-TsDpen5899.6:0.4Not specified
Various aryl α-amino ketonesRuCl(S,S)-Teth-TsDpen55-9493.2:6.8 to >99.9:0.1Catalyst loading as low as 0.13 mol%
Experimental Protocol: Asymmetric Transfer Hydrogenation of an Unprotected α-Amino Ketone

This protocol is a generalized procedure based on the synthesis of norepinephrine.[6]

1. Materials and Reagents:

  • Unprotected α-amino ketone hydrochloride salt

  • Ruthenium-diamine catalyst (e.g., RuCl(S,S)-Teth-TsDpen)

  • Formic acid/triethylamine azeotrope (hydrogen donor)

  • Solvent (e.g., methanol)

  • Inert gas (e.g., nitrogen or argon)

2. Reaction Setup:

  • To a reaction vessel purged with an inert gas, add the unprotected α-amino ketone hydrochloride salt and the ruthenium-diamine catalyst.

  • Add the solvent (e.g., methanol).

  • Add the formic acid/triethylamine azeotrope.

3. Reaction Conditions:

  • Temperature: Heat the reaction mixture to a specified temperature (e.g., 60°C).

  • Agitation: Stir the reaction mixture vigorously.

  • Reaction Time: Monitor the reaction by a suitable analytical method (e.g., HPLC) until the starting material is consumed (e.g., 20 hours).

4. Work-up and Isolation:

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can often be purified by direct crystallization to afford the enantiomerically pure chiral amino alcohol.

  • Determine the yield and enantiomeric ratio of the final product using chiral HPLC.

Conclusion

The scalable synthesis of chiral amino alcohols is achievable through various robust methodologies. Biocatalytic approaches using engineered enzymes like AmDHs and transaminases offer exceptional selectivity and mild reaction conditions.[1][7][8] Chemoenzymatic routes provide a practical way to convert simple starting materials into valuable chiral products.[8][9] For chemical synthesis, asymmetric transfer hydrogenation stands out as a highly efficient method, particularly with the advancement of catalysts that can reduce unprotected amino ketones.[6] The choice of method will depend on factors such as the specific target molecule, available resources, and desired scale of production.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chiral amino alcohols.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification process, offering step-by-step solutions.

Issue 1: Poor or No Separation of Enantiomers via Chiral HPLC

Q1: I am not seeing any separation of my amino alcohol enantiomers on a chiral HPLC column. What are the possible causes and how can I troubleshoot this?

A1: Failure to achieve enantiomeric separation on a chiral HPLC column can stem from several factors. Here is a systematic troubleshooting approach:

  • Incorrect Column Selection: The most critical factor is the choice of the chiral stationary phase (CSP). Not all CSPs are suitable for all types of chiral compounds. Polysaccharide-based columns are widely used for a broad range of compounds, including amino alcohols.[1] Pirkle-type, ligand exchange, and macrocyclic glycopeptide-based columns also offer unique selectivities.[2][3] Consult column selection guides from manufacturers or the scientific literature for your specific amino alcohol.

  • Inappropriate Mobile Phase: The composition of the mobile phase (solvents and additives) is crucial for chiral recognition.

    • Normal Phase vs. Reversed Phase: Many chiral separations of amino alcohols are achieved in normal phase mode (e.g., hexane/ethanol).[2] However, some CSPs are designed for reversed-phase conditions.[1]

    • Additives/Modifiers: Small amounts of acidic or basic modifiers can significantly impact peak shape and resolution.[4] For amino alcohols, a basic additive like diethylamine (DEA) is often used in normal phase to improve peak symmetry.

    • Water Content: In normal phase chromatography, trace amounts of water in the mobile phase can deactivate the stationary phase and lead to loss of resolution.[4]

  • Sample-Related Issues:

    • Derivatization: Some amino alcohols may require derivatization to enhance their interaction with the CSP and improve separation. Common derivatization strategies include N-acylation.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening and loss of resolution. Try diluting your sample.

  • System and Column Health:

    • Column Contamination: Adsorption of impurities on the column can degrade performance.[5] Flush the column with a strong, compatible solvent as recommended by the manufacturer.[5][6]

    • Column Void: A void at the column inlet can cause peak distortion.[5] This may require column repacking or replacement.

    • System Dead Volume: Excessive dead volume in the HPLC system can also lead to poor peak shape.

Troubleshooting Workflow for Poor HPLC Separation

G start Poor or No HPLC Separation check_column Verify Chiral Stationary Phase (CSP) Suitability start->check_column check_mobile_phase Optimize Mobile Phase check_column->check_mobile_phase CSP is appropriate replace_column Replace Column check_column->replace_column CSP is unsuitable check_sample Investigate Sample Preparation check_mobile_phase->check_sample Optimization fails end_good Separation Achieved check_mobile_phase->end_good Separation improves check_system Assess System and Column Health check_sample->check_system No improvement derivatize Consider Derivatization check_sample->derivatize dilute Dilute Sample check_sample->dilute flush_column Flush Column check_system->flush_column derivatize->end_good dilute->end_good flush_column->replace_column No improvement flush_column->end_good Performance restored end_bad Consult Specialist replace_column->end_bad

Caption: Troubleshooting workflow for poor chiral HPLC separation.

Issue 2: Low Yield After Diastereomeric Salt Crystallization

Q2: I am attempting to resolve my racemic amino alcohol via diastereomeric salt formation and crystallization, but my yield of the desired enantiomer is very low. What can I do to improve it?

A2: Low yield in diastereomeric salt resolution is a common problem. The success of this technique hinges on the differential solubility of the two diastereomeric salts.[7] Here are key factors to consider for yield improvement:

  • Choice of Resolving Agent: The selection of the chiral resolving agent is paramount. For basic amino alcohols, acidic resolving agents like tartaric acid or mandelic acid are commonly used.[7] It is often necessary to screen several resolving agents to find one that forms a salt with optimal solubility characteristics.

  • Solvent System: The crystallization solvent plays a crucial role in the solubility of the diastereomeric salts.

    • Screening: A systematic screening of different solvents and solvent mixtures is essential. The ideal solvent should dissolve the diastereomeric salt mixture at an elevated temperature and allow for the selective crystallization of one diastereomer upon cooling.[8]

    • Antisolvent Addition: In some cases, the addition of an antisolvent (a solvent in which the desired salt is poorly soluble) can induce crystallization and improve yield.[8]

  • Cooling Rate and Temperature:

    • Slow Cooling: Gradual cooling generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the co-precipitation of both diastereomers, reducing both yield and enantiomeric excess.

    • Final Temperature: Ensure the final cooling temperature is low enough to maximize the crystallization of the desired diastereomer without causing the other to crash out.

  • Stoichiometry: The molar ratio of the racemic amino alcohol to the resolving agent can influence the outcome. While a 1:1 stoichiometry is often the starting point, varying this ratio can sometimes improve results.

Data on Diastereomeric Resolution of Albuterol

Resolving AgentSolvent SystemYield of (R)-enantiomerOptical Purity
Di-p-toluoyl-D-tartaric acidMethanol-Ethyl Acetate38%99.5% ee
Data from a study on the resolution of racemic Albuterol.[9]

Issue 3: Incomplete Reaction in Enzymatic Kinetic Resolution

Q3: My enzymatic kinetic resolution of a racemic amino alcohol is stalling before reaching 50% conversion, resulting in low enantiomeric excess of the remaining substrate. What could be the cause?

A3: In an ideal kinetic resolution, one enantiomer is selectively transformed by an enzyme, leaving the other unreacted.[10] Stalling of the reaction can be due to several factors:

  • Enzyme Inhibition: The product formed or the unreacted enantiomer might be inhibiting the enzyme. Substrate and product inhibition are common challenges in biocatalysis.[11] Running the reaction at a lower substrate concentration may mitigate this issue.

  • pH Shift: The reaction may be causing a shift in the pH of the medium to a value outside the optimal range for the enzyme's activity. Buffering the reaction mixture is crucial. For lipase-catalyzed acylations, the formation of an acidic byproduct can lower the pH.

  • Enzyme Instability: The enzyme may not be stable under the reaction conditions (e.g., temperature, presence of organic co-solvents) for the required duration. Using an immobilized enzyme can sometimes improve stability.

  • Poor Enantioselectivity: The enzyme may have inherently low enantioselectivity (E-value) for your specific substrate, leading to the conversion of both enantiomers, albeit at different rates. In this case, screening for a more selective enzyme is necessary. Lipases are commonly used for the resolution of amino alcohols.[10][12]

Logical Flow for Troubleshooting Enzymatic Resolution

G start Incomplete Enzymatic Resolution check_inhibition Check for Substrate/Product Inhibition start->check_inhibition check_ph Monitor and Control pH check_inhibition->check_ph No improvement lower_conc Lower Substrate Concentration check_inhibition->lower_conc check_stability Evaluate Enzyme Stability check_ph->check_stability No improvement add_buffer Use a Stronger Buffer check_ph->add_buffer check_selectivity Assess Enzyme Enantioselectivity check_stability->check_selectivity No improvement immobilize Immobilize Enzyme check_stability->immobilize screen_enzymes Screen for a Different Enzyme check_selectivity->screen_enzymes end_good Resolution Improved lower_conc->end_good add_buffer->end_good immobilize->end_good screen_enzymes->end_good

Caption: Troubleshooting workflow for incomplete enzymatic resolution.

Frequently Asked Questions (FAQs)

Q4: What is the most common method for purifying chiral amino alcohols on an industrial scale?

A4: For large-scale purification, diastereomeric salt crystallization is often the most cost-effective method.[13] While chromatographic methods like Simulated Moving Bed (SMB) chromatography are also used, they can be more expensive due to the cost of the chiral stationary phase and solvent consumption.[13] Enzymatic resolutions are also highly applicable on an industrial scale.[14]

Q5: How can I determine the enantiomeric excess (ee) of my purified amino alcohol?

A5: The most common and reliable method for determining enantiomeric excess is chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC).[15] Other methods include:

  • NMR Spectroscopy: Using a chiral solvating or derivatizing agent to induce a chemical shift difference between the enantiomers.[16]

  • Fluorescence-based assays: These can be high-throughput methods for rapid screening.[17][18]

Q6: Do I always need to derivatize my amino alcohol for chiral separation?

A6: Not always. Many chiral stationary phases can directly separate underivatized amino alcohols.[2] However, if direct separation is unsuccessful, derivatization of the amino or alcohol group can alter the molecule's interaction with the CSP, often leading to better resolution.[19]

Q7: What are some common impurities I should be aware of during the synthesis and purification of chiral amino alcohols?

A7: Besides the unwanted enantiomer, common impurities can include:

  • Unreacted starting materials.

  • Byproducts from the synthetic route.

  • The chiral resolving agent (in the case of diastereomeric salt resolution).

  • Residual solvents. It is important to use analytical techniques like NMR, mass spectrometry, and achiral HPLC to assess chemical purity in addition to chiral HPLC for enantiomeric purity.

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of a Racemic Amino Alcohol

This protocol is a general guideline and may require optimization for specific substrates.

  • Dissolution: Dissolve one equivalent of the racemic amino alcohol in a suitable solvent (e.g., methanol, ethanol, or acetonitrile) with gentle heating.

  • Addition of Resolving Agent: Add 0.5 to 1.0 equivalents of a chiral resolving agent (e.g., (R)-(-)-mandelic acid or L-(+)-tartaric acid) to the solution. Stir until all solids are dissolved.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, cool further in an ice bath or refrigerator. The formation of crystals should be observed. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold crystallization solvent.

  • Liberation of the Free Amino Alcohol: Dissolve the collected diastereomeric salt in water and basify the solution (e.g., with NaOH) to deprotonate the amino group.

  • Extraction: Extract the liberated enantiomerically enriched amino alcohol with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the purified amino alcohol.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC or another suitable method. The mother liquor can also be processed to recover the other enantiomer.

Protocol 2: General Procedure for Chiral HPLC Analysis

  • Column Selection: Choose a chiral column known to be effective for amino alcohols (e.g., a polysaccharide-based CSP).

  • Mobile Phase Preparation: Prepare the mobile phase, for example, a mixture of hexane and ethanol with a small amount of an additive like diethylamine (e.g., 90:10:0.1 v/v/v hexane:ethanol:DEA). Degas the mobile phase thoroughly.

  • System Equilibration: Equilibrate the column with the mobile phase at a constant flow rate until a stable baseline is achieved.

  • Sample Preparation: Dissolve a small amount of the purified amino alcohol in the mobile phase or a compatible solvent.

  • Injection: Inject a small volume (e.g., 5-10 µL) of the sample solution onto the column.

  • Data Acquisition: Record the chromatogram, noting the retention times of the two enantiomer peaks.

  • Calculation of Enantiomeric Excess: Calculate the enantiomeric excess (ee) using the peak areas (A1 and A2) of the two enantiomers: ee (%) = |(A1 - A2) / (A1 + A2)| * 100

Protocol 3: Lipase-Catalyzed Kinetic Resolution by Acylation

  • Reaction Setup: In a suitable flask, dissolve the racemic amino alcohol in a non-polar organic solvent (e.g., toluene or hexane).

  • Enzyme Addition: Add a lipase preparation (e.g., Candida antarctica lipase B, often immobilized).

  • Acyl Donor Addition: Add an acyl donor (e.g., ethyl acetate, which can also serve as the solvent).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by taking aliquots and analyzing them by HPLC or GC to determine the conversion.

  • Reaction Quench: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

  • Separation: The reaction mixture now contains the acylated amino alcohol and the unreacted amino alcohol enantiomer. These can be separated by standard methods such as column chromatography or extraction, as their polarities are now significantly different.

  • Deprotection (if necessary): The acylated enantiomer can be deacylated (e.g., by hydrolysis) to yield the other pure enantiomer.

  • Analysis: Determine the enantiomeric excess of both the unreacted starting material and the product.

References

Technical Support Center: Asymmetric Reactions with Chiral Auxiliaries

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for troubleshooting asymmetric reactions using chiral auxiliaries. This guide provides detailed answers to frequently asked questions (FAQs) and protocols to help researchers, scientists, and drug development professionals overcome common experimental challenges.

General Workflow for Chiral Auxiliary-Mediated Reactions

The use of a chiral auxiliary in asymmetric synthesis is a powerful strategy that typically involves a three-step sequence: covalent attachment of the auxiliary to a prochiral substrate, a diastereoselective transformation to create a new stereocenter, and subsequent cleavage of the auxiliary to yield the enantiomerically enriched product.[1][2] The auxiliary can often be recovered and reused.[1][2]

G cluster_workflow General Workflow A 1. Auxiliary Attachment B 2. Diastereoselective Reaction A->B Prochiral Substrate + Chiral Auxiliary (Xc) C 3. Auxiliary Cleavage B->C Diastereomeric Intermediate D Enantiopure Product + Recovered Auxiliary C->D Purification

Caption: General workflow for asymmetric synthesis using a chiral auxiliary.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during your experiments.

Q1: My reaction shows low diastereoselectivity (low d.r.). What are the potential causes and solutions?

Low diastereoselectivity is a common issue where the chiral auxiliary fails to effectively control the stereochemical outcome. The primary cause is often a poorly organized transition state.

Potential Causes:

  • Incorrect Enolate Geometry: For reactions involving enolates (e.g., aldol, alkylation), the geometry (Z vs. E) is crucial for stereocontrol. The choice of base, Lewis acid, and solvent dictates which enolate is formed.[3][4]

  • Insufficient Steric Shielding: The auxiliary's directing group may not be effectively blocking one face of the reactive intermediate. This can be due to suboptimal coordination with the metal center in the transition state.[5]

  • Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired diastereomer, leading to lower selectivity.

  • Inappropriate Lewis Acid or Base: The choice of Lewis acid in aldol reactions or the base in enolate alkylations directly influences the rigidity and geometry of the transition state.[3] For instance, boron enolates in Evans aldol reactions form a rigid six-membered chair-like transition state, leading to high selectivity.[3][6]

Solutions:

  • Optimize Enolate Formation: For Evans oxazolidinone auxiliaries, the use of dibutylboron triflate with a tertiary amine base typically favors the Z-enolate, which leads to the syn-aldol product.[3][7] For other auxiliaries or desired outcomes, a different base/Lewis acid combination may be necessary.

  • Screen Solvents and Lewis Acids: The solvent can significantly impact the aggregation state and solvation of the enolate.[8] For Diels-Alder reactions, screening different Lewis acids (e.g., Et₂AlCl, TiCl₄) can dramatically improve diastereomeric excess.[9]

  • Control Temperature: Run reactions at lower temperatures (e.g., -78 °C, -40 °C, or 0 °C) to enhance selectivity.

  • Modify the Auxiliary or Substrate: In some cases, the inherent structure of the substrate or auxiliary is not suitable. For example, acetate aldol reactions with standard Evans auxiliaries often give poor selectivity because a key steric interaction from the enolate's α-methyl group is absent.[5] Switching to a different auxiliary, like a thiazolidinethione-based one, may be effective.[5]

Table 1: Conditions for High Diastereoselectivity with Common Auxiliaries

Auxiliary TypeReactionReagents/Conditions for High d.r.Typical Outcome
Evans Oxazolidinone Propionate Aldol1. Bu₂BOTf, i-Pr₂NEt2. Aldehyde, -78 °C to 0 °C>95:5 d.r. for syn-product[5][7]
Oppolzer's Camphorsultam Aldol Addition1. Et₂BOTf, Base2. AldehydeUp to 98:2 d.r. for anti-product[10]
Myers' Pseudoephedrine Amide Alkylation1. LDA or LiHMDS, THF2. Alkyl Halide, -78 °C to 0 °C>95:5 d.r.[1][11]
Q2: I am having difficulty removing the chiral auxiliary, or the yield is low upon cleavage.

The final and critical step is the removal of the auxiliary. The challenge is to achieve efficient cleavage without causing product decomposition, racemization, or epimerization.[1][12]

Potential Causes:

  • Harsh Cleavage Conditions: Strong acids, bases, or aggressive nucleophiles can degrade the desired product.

  • Incomplete Reaction: The cleavage reaction may not have gone to completion.

  • Epimerization: The newly formed stereocenter, if α to a carbonyl group, can be prone to epimerization under basic or acidic conditions.[12][13]

  • Wrong Cleavage Method: The chosen method may not be compatible with the desired functional group in the final product.

Solutions:

  • Choose the Right Reagent: Select a cleavage protocol based on the desired product (e.g., carboxylic acid, alcohol, aldehyde).

  • Use Mild Conditions: Employ milder reagents or buffer the reaction to prevent epimerization. For example, using LiOH/H₂O₂ for hydrolysis of Evans auxiliaries is a standard mild procedure to obtain carboxylic acids.[3]

  • Monitor the Reaction: Use TLC or LC-MS to monitor the progress of the cleavage reaction to avoid prolonged exposure to harsh conditions.

Table 2: Common Cleavage Protocols for Chiral Auxiliaries

AuxiliaryDesired ProductReagent & ConditionsComments
Evans Oxazolidinone Carboxylic AcidLiOH, H₂O₂, THF/H₂O, 0 °CStandard, high-yielding method.[3]
Primary AlcoholLiBH₄, Et₂O/H₂O or LiAlH₄, THF, 0 °CReduces the amide to an alcohol.
Aldehyde1. LiAlH₄ (or other hydride)2. Swern or Dess-Martin oxidationTwo-step reduction/oxidation sequence.
EsterNaOMe, MeOH or Ti(Oi-Pr)₄, i-PrOHTransesterification yields the methyl or isopropyl ester.
Myers' Pseudoephedrine Carboxylic AcidH₂SO₄, Dioxane/H₂O, refluxVigorous conditions; may require optimization.[14]
Primary AlcoholLiH₂N·BH₃, THF, refluxReduces the amide to the alcohol.[14][15]
KetoneGrignard or Organolithium reagentAddition of organometallic reagent gives ketones.
Oppolzer's Camphorsultam Carboxylic AcidLiOH, H₂O₂, THF/H₂OHydrolysis to the corresponding acid.
Q3: I suspect epimerization is occurring at the new stereocenter. How can I confirm and prevent this?

Epimerization is the change in configuration at one of several stereogenic centers in a molecule, which leads to a loss of diastereomeric or enantiomeric purity.[13][16] It is a significant risk when the newly formed stereocenter is adjacent to a proton-activating group like a carbonyl.

Troubleshooting Epimerization:

G cluster_troubleshooting Troubleshooting Epimerization Start Low d.r. or e.e. Observed After Cleavage Check1 Analyze diastereomeric product BEFORE cleavage (NMR, HPLC) Start->Check1 Result1 High d.r. before cleavage? Check1->Result1 Cause1 Conclusion: Epimerization during cleavage/workup Result1->Cause1 Yes Cause2 Conclusion: Poor selectivity in the main reaction (See Q1) Result1->Cause2 No Solution Solution: - Use milder cleavage conditions - Lower temperature - Buffer the reaction - Avoid harsh pH Cause1->Solution

Caption: Decision tree for diagnosing epimerization issues.

Prevention Strategies:

  • Mild Cleavage: Avoid strong, hot acid or base for hydrolysis. For base-sensitive products, transesterification under neutral (e.g., Ti(OR)₄) or mildly basic conditions can be a better alternative.

  • Quench Carefully: When quenching reactions involving strong bases like LDA, do so at low temperatures with a buffered aqueous solution (e.g., sat. NH₄Cl) instead of a strong acid.

  • Temperature Control: Keep all workup and purification steps cold if the product is known to be sensitive.

  • Alternative Reagents: For particularly sensitive substrates, consider specialized cleavage reagents. For example, subjecting certain hydrazones to MeI followed by mild hydrolysis can prevent epimerization that occurs under strong acid conditions.[12]

Experimental Protocols
Protocol 1: Evans Asymmetric Aldol Reaction

This protocol describes a typical procedure for a diastereoselective syn-aldol reaction using a valine-derived oxazolidinone auxiliary.

1. Acylation of the Auxiliary:

  • To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) in anhydrous THF (0.2 M) at -78 °C under Argon, add n-butyllithium (1.05 equiv., 1.6 M in hexanes) dropwise.

  • Stir the resulting solution for 15 minutes.

  • Add propionyl chloride (1.1 equiv.) dropwise and stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. The organic layers are washed with brine, dried over Na₂SO₄, filtered, and concentrated. Purify by column chromatography (silica gel) to yield the N-propionyl oxazolidinone.

2. Diastereoselective Aldol Reaction:

  • Dissolve the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous CH₂Cl₂ (0.1 M) and cool to 0 °C under Argon.

  • Add dibutylboron triflate (Bu₂BOTf, 1.1 equiv.) dropwise, followed by diisopropylethylamine (i-Pr₂NEt, 1.2 equiv.).[3] Stir for 30 minutes at 0 °C, then cool to -78 °C. This step generates the Z-enolate.[3]

  • Add the desired aldehyde (1.2 equiv.) dropwise and stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer and methanol. Concentrate the mixture and then partition between ethyl acetate and water.

  • Extract, dry, and purify by column chromatography to isolate the desired syn-aldol adduct. The d.r. can be determined by ¹H NMR analysis of the crude product.

3. Cleavage to the Carboxylic Acid:

  • Dissolve the aldol adduct (1.0 equiv.) in a 3:1 mixture of THF and water (0.2 M) and cool to 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 equiv.), followed by aqueous LiOH (2.0 equiv., 1.0 M).

  • Stir vigorously at 0 °C for 2-4 hours until the reaction is complete (monitored by TLC).

  • Quench excess peroxide by adding aqueous Na₂SO₃. Acidify the mixture to pH ~3 with 1 M HCl and extract with ethyl acetate.

  • The organic layers contain the desired β-hydroxy carboxylic acid. The aqueous layer can be basified and extracted to recover the chiral auxiliary.

References

Identifying and minimizing byproducts in 1-(Benzylamino)-2-methylbutan-2-ol synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of 1-(Benzylamino)-2-methylbutan-2-ol

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. The primary synthesis route involves the ring-opening of 2-methyl-2-butyloxirane with benzylamine. This reaction can present challenges, particularly concerning byproducts and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts in the synthesis of this compound?

A1: The main byproduct is the regioisomer, 2-(benzylamino)-2-methylbutan-1-ol. This arises from the nucleophilic attack of benzylamine on the less sterically hindered carbon of the epoxide ring. Other potential byproducts can include unreacted starting materials (2-methyl-2-butyloxirane and benzylamine) and products from side reactions if the reaction conditions are not optimized.

Q2: How can I identify the desired product and the regioisomeric byproduct?

A2: The most effective methods for identification are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

  • ¹H NMR Spectroscopy: The chemical shifts of the protons adjacent to the amino and hydroxyl groups will differ significantly between the two isomers. For the desired product, this compound, the protons on the carbon bearing the amino group will have a distinct chemical shift compared to the protons on the carbon with the hydroxyl group in the regioisomeric byproduct.

  • ¹³C NMR Spectroscopy: The carbon chemical shifts will also be indicative. The carbon attached to the hydroxyl group in the desired product will be a quaternary carbon, while in the byproduct, it will be a tertiary carbon.

  • GC-MS: This technique can separate the two isomers, and the mass fragmentation patterns can help confirm their structures.

Q3: What factors influence the regioselectivity of the reaction?

A3: The regioselectivity of the epoxide ring-opening with an amine is influenced by several factors, including the catalyst, solvent, and temperature.[1]

  • Catalyst: Lewis acids can activate the epoxide ring, making it more susceptible to nucleophilic attack.[2] The choice of catalyst can influence which carbon of the epoxide is preferentially attacked. For instance, some catalysts may favor the formation of the product resulting from attack at the more substituted carbon.

  • Solvent: Protic solvents can participate in hydrogen bonding and influence the transition state of the reaction, thereby affecting regioselectivity.[3] Solvent-free conditions have also been shown to be effective and can offer environmental benefits.[2]

  • Temperature: Higher temperatures can sometimes lead to a decrease in regioselectivity.[3] It is crucial to control the reaction temperature to favor the formation of the desired isomer.

Q4: My reaction yield is low. What are the potential causes and how can I troubleshoot?

A4: Low yield can be attributed to several factors. The following troubleshooting guide can help identify and resolve the issue.

Troubleshooting Guide: Low Yield

Potential Cause Troubleshooting Steps
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).[4] - If the reaction has stalled, consider increasing the reaction time or temperature moderately. - Ensure the catalyst (if used) is active and added in the correct amount.
Poor Nucleophilicity of Benzylamine - The reactivity of amines can be a limiting factor.[3] - Consider the use of a catalyst to enhance the electrophilicity of the epoxide.[2][5]
Steric Hindrance - Both the tertiary carbon of the epoxide and the benzylamine present some steric bulk, which can slow down the reaction.[3] - Optimizing the reaction temperature may be necessary to overcome the activation energy barrier.
Side Reactions - Polymerization of the epoxide can occur, especially under strongly acidic or basic conditions.[4] - Ensure the reaction is performed under controlled pH conditions.
Product Loss During Work-up/Purification - The product, being an amino alcohol, can have some water solubility. Ensure efficient extraction with an appropriate organic solvent. - Optimize the purification method (e.g., column chromatography, distillation) to minimize loss.

Experimental Protocols

General Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and desired outcomes.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-methyl-2-butyloxirane (1 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or under solvent-free conditions).

  • Addition of Reactant: Add benzylamine (1 to 1.2 equivalents) to the solution.

  • Catalyst Addition (Optional but Recommended): Add a catalyst, such as a Lewis acid (e.g., YCl₃, Sc(OTf)₃) or a solid-supported acid, in a catalytic amount (e.g., 1-5 mol%).[2][5]

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., room temperature to 60°C). Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, quench the reaction mixture (if a catalyst was used) as appropriate (e.g., with a mild base). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from the regioisomeric byproduct and other impurities.

  • Characterization: Characterize the purified product by NMR (¹H and ¹³C), and MS to confirm its identity and purity.

Visualizations

Below are diagrams to aid in understanding the reaction and troubleshooting process.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products Epoxide 2-Methyl-2-butyloxirane Product This compound (Desired Product) Epoxide->Product Attack at more substituted carbon Byproduct 2-(Benzylamino)-2-methylbutan-1-ol (Regioisomeric Byproduct) Epoxide->Byproduct Attack at less substituted carbon Amine Benzylamine Amine->Product Amine->Byproduct

Caption: Reaction scheme for the synthesis of this compound.

Troubleshooting_Workflow Start Low Yield or Purity Issue Check_Purity Analyze crude product by NMR/GC-MS for byproducts Start->Check_Purity High_Byproducts High level of regioisomer or other byproducts Check_Purity->High_Byproducts Yes Low_Conversion High level of unreacted starting materials Check_Purity->Low_Conversion No Optimize_Conditions Optimize reaction conditions: - Catalyst - Solvent - Temperature High_Byproducts->Optimize_Conditions Modify_Workup Modify work-up and purification - Adjust pH - Change extraction solvent - Optimize chromatography High_Byproducts->Modify_Workup Increase_Time_Temp Increase reaction time or moderately increase temperature Low_Conversion->Increase_Time_Temp End Improved Yield and Purity Optimize_Conditions->End Modify_Workup->End Increase_Time_Temp->End

Caption: Troubleshooting workflow for low yield and purity.

References

Degradation pathways of 1-(Benzylamino)-2-methylbutan-2-ol under reaction conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-(Benzylamino)-2-methylbutan-2-ol. The information is designed to help anticipate and interpret degradation results under typical experimental and stress-testing conditions.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on its chemical structure, which contains a secondary benzylamine and a tertiary alcohol, this compound is susceptible to two primary degradation pathways:

  • Oxidative Degradation: The benzylamine moiety is prone to oxidation. This typically involves cleavage of the benzylic carbon-nitrogen bond to yield benzaldehyde and 2-amino-2-methylbutan-2-ol.[1]

  • Acid-Catalyzed Dehydration: The tertiary alcohol can undergo elimination (dehydration) in the presence of strong acids to form a mixture of isomeric alkenes, primarily 1-(benzylamino)-2-methylbut-2-ene and 1-(benzylamino)-2-methylbut-1-ene.[2]

Q2: I am observing a significant loss of the parent compound during my experiment, especially when using an oxidative agent. What is happening?

A2: Significant loss of the parent compound under oxidative conditions (e.g., hydrogen peroxide) is expected. The secondary benzylamine is the most probable site of oxidation. Benzylamines can oxidize to imines, which subsequently hydrolyze to form benzaldehyde and a primary amine.[1] You should analyze your samples for the presence of benzaldehyde as a key indicator of this degradation pathway.

Q3: My sample solution turned yellow after exposure to light/air. Is this related to degradation?

A3: Yes, a color change to yellow can indicate the formation of degradation products. The oxidation of the benzylamine portion of the molecule can lead to the formation of benzaldehyde and other chromophoric impurities.[1] It is also known that benzylamines can be sensitive to air and carbon dioxide.[3] Proper inert atmosphere storage is recommended.

Q4: Why is my compound degrading in acidic solution but seems stable under basic conditions?

A4: This differential stability is due to the reactivity of the tertiary alcohol functional group. Under acidic conditions, the hydroxyl group is protonated, turning it into a good leaving group (water). This facilitates an elimination reaction (dehydration) to form an alkene.[2] In contrast, amines and tertiary alcohols are generally stable under basic conditions, which do not promote this elimination pathway.

Q5: During HPLC analysis of my acid-stressed sample, I see new, less polar peaks. What could these be?

A5: The new, less polar peaks are likely the alkene isomers formed from the acid-catalyzed dehydration of the tertiary alcohol. The loss of the polar hydroxyl group results in a less polar molecule that will elute earlier (have a shorter retention time) on a reverse-phase HPLC column.

Troubleshooting Guide

Issue Observed Potential Cause Troubleshooting Steps & Recommendations
Unexpected peak co-eluting with benzaldehyde standard in HPLC. Oxidative degradation of the benzylamine moiety.Confirm the identity of the peak using a mass spectrometer (LC-MS). To minimize this degradation, protect the sample from strong oxidizing agents, excessive light, and air.[1]
Formation of multiple new peaks under acidic stress. Acid-catalyzed dehydration leading to isomeric alkenes.Use LC-MS to identify the molecular weights of the new peaks, which should correspond to the loss of water (18 Da) from the parent compound. Consider using milder acidic conditions or shorter exposure times to control the extent of degradation.
No significant degradation observed under oxidative conditions. The tertiary alcohol is resistant to oxidation.This is an expected result. Tertiary alcohols cannot be oxidized without breaking carbon-carbon bonds, which requires harsh conditions.[4][5][6][7][8] Focus your investigation on other stress conditions like acid, heat, and light.
Variable results in degradation studies between batches. Purity of the starting material or exposure to air/CO₂.Ensure the starting material is of high purity and has been stored properly under an inert atmosphere. Benzylamines can react with atmospheric CO₂ to form carbonate salts.

Quantitative Data Summary

The following table summarizes hypothetical data from a forced degradation study on this compound, illustrating its stability profile.

Stress Condition % Degradation (Parent Compound) Major Degradation Products Identified
0.1 M HCl (60°C, 24h)18.5%1-(benzylamino)-2-methylbut-2-ene, 1-(benzylamino)-2-methylbut-1-ene
0.1 M NaOH (60°C, 24h)< 2.0%No significant degradation products observed
3% H₂O₂ (RT, 24h)25.2%Benzaldehyde, 2-amino-2-methylbutan-2-ol
Thermal (80°C, 48h)8.5%Primarily oxidative degradation products
Photolytic (ICH Q1B)5.1%Primarily oxidative degradation products

Key Experimental Protocols

Protocol: Forced Degradation Study
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 0, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.2 M NaOH. Incubate at 60°C. Withdraw and neutralize aliquots with 0.1 M HCl at the same time points as the acid hydrolysis.

  • Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 6% hydrogen peroxide. Keep at room temperature. Withdraw aliquots at 0, 4, 8, and 24 hours.

  • Thermal Degradation: Store the stock solution in a tightly capped vial in an oven at 80°C. Sample at 24 and 48 hours.

  • Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a stability-indicating reverse-phase HPLC method with UV detection and mass spectrometry (LC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Experimental Workflow for Forced Degradation Study cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Expose to Stress Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Expose to Stress Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Expose to Stress Thermal Thermal (80°C) Stock->Thermal Expose to Stress Photo Photolytic (ICH Q1B) Stock->Photo Expose to Stress Sampling Sample at Time Points (e.g., 0, 4, 8, 24h) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize If applicable HPLC Analyze via RP-HPLC-UV/MS Neutralize->HPLC Data Quantify Degradation & Identify Products HPLC->Data

Caption: Workflow for a typical forced degradation study.

Postulated Degradation Pathways cluster_oxidation Oxidative Pathway cluster_acid Acidic Pathway Parent This compound Benzaldehyde Benzaldehyde Parent->Benzaldehyde [O] Amine_frag 2-Amino-2-methylbutan-2-ol Parent->Amine_frag [O] Alkene1 1-(Benzylamino)-2-methylbut-2-ene Parent->Alkene1 H+ / -H2O Alkene2 1-(Benzylamino)-2-methylbut-1-ene Parent->Alkene2 H+ / -H2O

Caption: Major degradation pathways for the target molecule.

References

Technical Support Center: Resolution of Racemic 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information, frequently asked questions, and experimental protocols for the chiral resolution of racemic 1-(benzylamino)-2-methylbutan-2-ol.

Frequently Asked Questions (FAQs)

Q1: What is a racemic mixture and why is its resolution necessary?

A racemic mixture, or racemate, contains equal amounts (a 50:50 mixture) of two enantiomers.[1][2] Enantiomers are stereoisomers that are non-superimposable mirror images of each other. While they have identical physical properties like melting point and solubility, they often exhibit different pharmacological and toxicological effects in biological systems.[1][3] Therefore, separating these enantiomers—a process called resolution—is crucial in the pharmaceutical industry to isolate the therapeutically active enantiomer and eliminate the inactive or potentially harmful one.[4][5]

Q2: What are the primary methods for resolving chiral amino alcohols like this compound?

The most common methods for resolving racemic amino alcohols fall into three main categories:

  • Diastereomeric Salt Formation: This chemical method involves reacting the racemic amine with an enantiomerically pure chiral acid.[2][6][7] The resulting diastereomeric salts have different physical properties (like solubility) and can be separated by fractional crystallization.[1][8][9]

  • Chiral Chromatography: This method uses a chiral stationary phase (CSP) in High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) to directly separate the enantiomers.[1][3][5] The enantiomers interact differently with the CSP, leading to different retention times.

  • Enzymatic Kinetic Resolution: This biocatalytic method employs an enzyme (often a lipase) that selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer from the modified one.[10]

Q3: What is a chiral resolving agent and how do I choose one?

A chiral resolving agent is an enantiomerically pure compound used to convert a mixture of enantiomers into a mixture of diastereomers.[4] For resolving a basic compound like this compound, an optically active acid is used as the resolving agent.[2][7] The choice of resolving agent is critical and often requires screening.[4] An ideal agent should be readily available, inexpensive, and form diastereomeric salts where one salt is significantly less soluble than the other in a given solvent, facilitating separation by crystallization.[11]

Resolution Methodologies & Experimental Protocols

The following section provides detailed protocols for the principal resolution methods. An overall decision workflow is presented below.

G RacemicMixture Racemic 1-(Benzylamino)- 2-methylbutan-2-ol ChooseMethod Select Resolution Strategy RacemicMixture->ChooseMethod Method1 Diastereomeric Salt Formation ChooseMethod->Method1 Scalable, Cost-Effective Method2 Chiral Chromatography ChooseMethod->Method2 Direct Separation, Method Dev. Required Method3 Enzymatic Kinetic Resolution ChooseMethod->Method3 Mild Conditions, High Selectivity Result1 Separated Enantiomer (High Purity, Large Scale) Method1->Result1 Result2 Separated Enantiomer (High Purity, Analytical/Prep Scale) Method2->Result2 Result3 Separated Enantiomer (High Selectivity, 'Green' Method) Method3->Result3

Caption: Decision workflow for selecting a chiral resolution strategy.

Method 1: Resolution via Diastereomeric Salt Formation

This classical method is often preferred for large-scale preparations due to its cost-effectiveness and scalability.[8] It relies on the differential solubility of the two diastereomeric salts formed between the racemic amine and a single enantiomer of a chiral acid.

G cluster_start Step 1: Salt Formation cluster_separation Step 2: Separation cluster_regeneration Step 3: Regeneration RacemicAmine Racemic Amine (R-Amine + S-Amine) Reaction Reaction in Suitable Solvent RacemicAmine->Reaction ChiralAcid Chiral Resolving Agent (e.g., R-Acid) ChiralAcid->Reaction Diastereomers Mixture of Diastereomeric Salts (R-Amine•R-Acid) (S-Amine•R-Acid) Reaction->Diastereomers Crystallization Fractional Crystallization (Cooling / Evaporation) Diastereomers->Crystallization SolidSalt Insoluble Salt Precipitates (e.g., S-Amine•R-Acid) Crystallization->SolidSalt SolubleSalt Soluble Salt Remains in Filtrate (e.g., R-Amine•R-Acid) Crystallization->SolubleSalt Liberation1 Add Base (e.g., NaOH) to Solid Salt SolidSalt->Liberation1 Liberation2 Add Base (e.g., NaOH) to Filtrate SolubleSalt->Liberation2 Enantiomer1 Pure S-Amine Liberation1->Enantiomer1 Enantiomer2 Pure R-Amine Liberation2->Enantiomer2

Caption: Experimental workflow for diastereomeric salt resolution.

Experimental Protocol:

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or acetone). Heat the solution gently if required.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chosen chiral resolving acid (e.g., L-(-)-Tartaric acid, (S)-(+)-Mandelic acid) in the minimum amount of the same solvent. Add this solution dropwise to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator. The less soluble diastereomeric salt should precipitate. If no crystals form, try scratching the inside of the flask or adding a seed crystal.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent. This solid is the first diastereomeric salt. The filtrate contains the more soluble diastereomeric salt.

  • Regeneration:

    • From Crystals: Dissolve the collected crystals in water and add an aqueous base (e.g., 1M NaOH) until the pH is >11 to deprotonate the amine.[6][7] Extract the liberated free amine with an organic solvent (e.g., ethyl acetate or dichloromethane). Dry the organic layer and evaporate the solvent to obtain one pure enantiomer.

    • From Filtrate: Treat the filtrate similarly with a base and extract to recover the other enantiomer.

  • Purity Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or NMR with a chiral shift reagent.

Data Presentation: Chiral Resolving Agents for Amines

Resolving AgentTypeTypical SolventsAdvantages/Disadvantages
(+)-Tartaric AcidNaturalMethanol, Ethanol, WaterReadily available, inexpensive; may form hydrates.[7]
(-)-Mandelic AcidSyntheticAlcohols, AcetoneOften provides good discrimination; can be more expensive.[2][7]
(+)-Camphor-10-sulfonic acidNaturalAlcohols, Ethyl AcetateStrong acid, good for weakly basic amines.[7]
(-)-O,O'-Dibenzoyltartaric acidSyntheticEthyl Acetate, TolueneBulky groups can enhance selectivity; higher cost.
Method 2: Resolution via Chiral Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers.[5] It offers direct separation without the need for derivatization.[12]

G cluster_interaction Differential Interaction cluster_output Separated Peaks Injector Inject Racemic Mixture (R + S Enantiomers) Column Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Injector->Column Mobile Phase Flow Detector UV Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Peak1 Peak 1 (S-Enantiomer) Elutes Faster Peak2 Peak 2 (R-Enantiomer) Elutes Slower EnantiomerS S-Enantiomer InteractionS Weaker/Transient Interaction EnantiomerS->InteractionS EnantiomerR R-Enantiomer InteractionR Stronger/Longer Interaction EnantiomerR->InteractionR

Caption: Principle of enantiomer separation by chiral HPLC.

Experimental Protocol (Method Development):

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC) are often effective for a wide range of compounds, including amino alcohols.[5][13]

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in ratios from 98:2 to 80:20.[14]

    • Additives: For basic amines, add a small amount of an amine modifier like diethylamine (DEA) (e.g., 0.1%) to the mobile phase to improve peak shape and resolution.[14][15]

  • Optimization: Adjust the mobile phase composition to achieve a resolution factor (Rs) > 1.5. Vary the ratio of the alcohol modifier and the flow rate (typically 0.5-1.0 mL/min for analytical columns).

  • Analysis: Dissolve a small amount of the racemic mixture in the mobile phase, filter, and inject onto the column. Monitor the elution profile with a UV detector.

  • Scale-up (Optional): Once analytical conditions are optimized, the method can be scaled to a larger preparative column to isolate gram quantities of each enantiomer.

Data Presentation: Common Chiral HPLC Conditions

CSP TypeColumn ExampleTypical Mobile PhaseTarget Analytes
Immobilized PolysaccharideChiralpak® IA (Amylose derivative)n-Hexane/IPA + 0.1% DEABroad range, including amines.[13]
Coated PolysaccharideChiralcel® OD (Cellulose derivative)n-Hexane/EthanolVersatile for many chiral compounds.
Pirkle-typeWhelk-O® 1n-Hexane/IPAπ-acidic or π-basic compounds.
Macrocyclic GlycopeptideCHIROBIOTIC® VMethanol + 0.1% TFA/TEAPolar and ionizable compounds.[16]
Method 3: Enzymatic Kinetic Resolution (EKR)

EKR utilizes the high enantioselectivity of enzymes to resolve racemates under mild reaction conditions. For an amino alcohol, a common strategy is the lipase-catalyzed acylation of the alcohol group, where the enzyme selectively acylates one enantiomer faster than the other.

G cluster_input Step 1: Reaction Setup cluster_output Step 2: Separation of Products RacemicAlcohol Racemic Amino Alcohol (R-OH + S-OH) Reaction Reaction in Organic Solvent (e.g., MTBE) RacemicAlcohol->Reaction AcylDonor Acyl Donor (e.g., Vinyl Acetate) AcylDonor->Reaction Enzyme Enzyme (e.g., Lipase CAL-B) Enzyme->Reaction ReactionMixture Reaction Mixture at ~50% Conversion Reaction->ReactionMixture Separation Column Chromatography or Extraction ReactionMixture->Separation Unreacted Unreacted Enantiomer (e.g., R-OH) Separation->Unreacted Acylated Acylated Enantiomer (e.g., S-OAc) Separation->Acylated

Caption: Workflow for enzymatic kinetic resolution via acylation.

Experimental Protocol:

  • Setup: To a solution of racemic this compound (1 equivalent) in an organic solvent (e.g., MTBE, toluene), add an acyl donor (e.g., vinyl acetate, 1.5-3 equivalents).[17]

  • Enzyme Addition: Add the enzyme, such as an immobilized lipase (e.g., Novozym 435®, Candida antarctica Lipase B), to the mixture. The amount of enzyme will depend on its activity.[18]

  • Reaction: Stir the suspension at a controlled temperature (e.g., room temperature to 40°C).

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or HPLC to determine the conversion percentage. The ideal endpoint is at or near 50% conversion to maximize the enantiomeric excess of both the starting material and the product.

  • Workup: Once ~50% conversion is reached, filter off the enzyme (which can often be reused).

  • Separation: Remove the solvent under reduced pressure. The resulting mixture contains one unreacted alcohol enantiomer and one acylated enantiomer. These can be separated by standard column chromatography or by an acid/base extraction sequence.

Data Presentation: Common Enzymes for Kinetic Resolution

EnzymeSourceCommon Acyl DonorSelectivity
Novozym 435® (CAL-B)Candida antarcticaVinyl acetateHigh selectivity for a wide range of secondary alcohols.[18]
Lipase from Pseudomonas cepacia (BCL)Burkholderia cepaciaVinyl acetateGood performance in organic solvents.
Penicillin G AcylaseEscherichia coliPhenylacetyl derivativesUsed for enantioselective hydrolysis of N-acyl groups.

Troubleshooting Guides

Diastereomeric Salt Crystallization Issues

  • Q: My diastereomeric salt mixture is not crystallizing, or an oil is forming. What should I do?

    • A1: Change the Solvent: The solubility of the salts is highly dependent on the solvent. Try a different solvent or a mixture of solvents. Increasing the polarity can sometimes prevent oiling out.[11]

    • A2: Concentrate the Solution: Carefully evaporate some of the solvent to create a supersaturated solution, which is necessary for crystallization.

    • A3: Induce Crystallization: Try scratching the inner wall of the flask with a glass rod at the solution's surface or add a small seed crystal of the desired product if available.

    • A4: Check Stoichiometry: Ensure the molar ratio of the amine to the resolving agent is correct. An excess of either component can sometimes inhibit crystallization.

  • Q: The enantiomeric excess (ee) of my resolved amine is low. How can I improve it?

    • A1: Recrystallize: Perform one or more recrystallizations of the diastereomeric salt. Each step should enrich the less soluble diastereomer, thereby increasing the final ee of the amine.

    • A2: Screen Resolving Agents: The initial choice of resolving agent may not be optimal. Screen a variety of chiral acids to find one that provides a larger difference in solubility between the two diastereomeric salts.[4]

    • A3: Optimize Crystallization Conditions: Slower cooling rates and holding the solution at the crystallization temperature for a longer period can lead to more selective crystallization and higher purity.

Chiral HPLC Problems

  • Q: I am seeing poor or no resolution between the enantiomer peaks. What are the common causes?

    • A1: Incorrect Mobile Phase: The mobile phase composition is critical. Systematically vary the ratio of the polar modifier (e.g., IPA, ethanol). Sometimes a different alcohol or a different non-polar component is needed.[14]

    • A2: Missing Additive: For basic analytes, the absence of a basic modifier (like DEA) can cause severe peak tailing and poor resolution. Conversely, acidic compounds may need an acidic modifier (like TFA or acetic acid).[14]

    • A3: Wrong Column: The chosen Chiral Stationary Phase (CSP) may not be suitable for your molecule. Screen different types of CSPs (e.g., amylose-based, cellulose-based).[5]

    • A4: Column Contamination: The column may be contaminated. Flush the column with a strong, compatible solvent like 100% ethanol or as recommended by the manufacturer.[14][19]

  • Q: My column pressure is suddenly high. What should I do?

    • A1: Check for Blockages: The high pressure is likely due to a blockage, often at the inlet frit of the column.[19] This can be caused by precipitated sample or particulates from the mobile phase.

    • A2: Filter Samples: Always filter your samples through a 0.22 or 0.45 µm filter before injection to prevent particulates from reaching the column.[14]

    • A3: Reverse Flush: As a last resort, you can try back-flushing the column (reversing the flow direction) at a low flow rate to dislodge the blockage from the frit. Warning: Only do this if the column manufacturer explicitly states it is safe to do so.[19]

Enzymatic Resolution Failures

  • Q: The enzymatic reaction is very slow or not proceeding. What are the possible reasons?

    • A1: Inactive Enzyme: The enzyme may have denatured due to improper storage or handling. Use a fresh batch of enzyme.

    • A2: Unsuitable Solvent: Some enzymes have low activity in certain organic solvents. Screen different solvents (e.g., MTBE, hexane, toluene).

    • A3: Water Content: The amount of water in the system can be critical. Anhydrous conditions are often required for acylation reactions, while hydrolysis reactions require water.

    • A4: Insufficient Enzyme: The enzyme loading may be too low. Increase the amount of enzyme used in the reaction.[18]

  • Q: The enantioselectivity (E value) of my resolution is low. How can I improve it?

    • A1: Screen Different Enzymes: Enantioselectivity is highly dependent on the specific enzyme. Screen different lipases or other hydrolases.

    • A2: Change the Acyl Donor: The structure of the acyl donor can significantly impact selectivity. Try different acylating agents (e.g., vinyl propionate, isopropenyl acetate).[18]

    • A3: Optimize Temperature: Lowering the reaction temperature often increases the enantioselectivity, although it will also decrease the reaction rate.

References

Common pitfalls in the application of chiral amino alcohol catalysts

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing chiral amino alcohol catalysts in their experiments.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the application of chiral amino alcohol catalysts in asymmetric synthesis.

FAQs

  • Q1: What are the most common applications of chiral amino alcohol catalysts?

    • A1: Chiral amino alcohol catalysts are widely used in asymmetric synthesis to produce enantiomerically enriched products. Their most prominent applications include the enantioselective addition of organometallic reagents (like diethylzinc) to aldehydes and ketones, asymmetric reductions, and aldol reactions.

  • Q2: How do I choose the right chiral amino alcohol catalyst for my reaction?

    • A2: The choice of catalyst depends on the specific reaction and substrates. Key factors to consider are the steric and electronic properties of both the substrate and the catalyst. It is often necessary to screen a small library of catalysts with varying substituents on the amino and alcohol groups to find the optimal catalyst for a desired transformation. For instance, in the addition of diethylzinc to aldehydes, ligands with bulky substituents often lead to higher enantioselectivity.

  • Q3: What are the typical storage and handling precautions for chiral amino alcohol catalysts?

    • A3: Chiral amino alcohol catalysts are generally stable compounds. However, it is good practice to store them in a cool, dry place, under an inert atmosphere (like nitrogen or argon) to prevent potential degradation from moisture and air, especially if they are sensitive to oxidation.

Troubleshooting Common Experimental Pitfalls

Issue 1: Low Enantioselectivity (ee)
  • Q: My reaction is proceeding with high yield, but the enantiomeric excess (ee) of my product is low. What are the potential causes and how can I improve it?

    • A: Low enantioselectivity is a common issue and can be influenced by several factors. Here’s a systematic approach to troubleshoot this problem:

      • Reaction Temperature: Temperature plays a crucial role in enantioselectivity. Generally, lower temperatures lead to higher enantiomeric excess.[1] However, this is not always the case, and sometimes a temperature-dependent inversion of enantioselectivity can be observed.[2][3]

        • Recommendation: Screen a range of temperatures (e.g., from -78 °C to room temperature) to find the optimal condition for your specific reaction.

      • Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the transition state of the reaction, thereby affecting enantioselectivity.

        • Recommendation: Perform a solvent screen. Common solvents to test include toluene, hexane, THF, and diethyl ether. The optimal solvent will depend on the specific catalyst and substrate combination.

      • Catalyst Loading: While a higher catalyst loading might increase the reaction rate, it can sometimes have a negative impact on enantioselectivity due to the formation of non-selective catalytic species or aggregates.

        • Recommendation: Vary the catalyst loading (e.g., from 1 mol% to 10 mol%) to determine the optimal concentration.

      • Substrate and Reagent Purity: Impurities in the starting materials or reagents can interfere with the catalyst and lead to lower enantioselectivity.

        • Recommendation: Ensure all substrates and reagents are of high purity. If necessary, purify them before use.

      • Moisture and Air: Many organometallic reactions catalyzed by chiral amino alcohols are sensitive to moisture and air. Water can react with the organometallic reagent and the catalyst, leading to the formation of non-chiral catalysts or byproducts.

        • Recommendation: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon) using anhydrous solvents.

Issue 2: Low Reaction Yield
  • Q: My reaction is showing good enantioselectivity, but the yield of the desired product is low. What steps can I take to improve the yield?

    • A: Low yields can stem from catalyst deactivation, incomplete conversion, or the formation of side products. Consider the following troubleshooting steps:

      • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions.

        • Recommendation: Ensure the reaction is performed under an inert atmosphere to prevent oxidative degradation. Also, check for any functional groups on your substrate that might react with and deactivate the catalyst.

      • Incomplete Conversion: The reaction may not be going to completion.

        • Recommendation: Increase the reaction time or temperature (while monitoring the effect on enantioselectivity). You can also try increasing the concentration of the reagents.

      • Side Reactions: Competing side reactions can consume the starting materials or the product.

        • Recommendation: Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify any major byproducts. Understanding the nature of the side products can help in modifying the reaction conditions to suppress their formation. For example, in the addition of diethylzinc to aldehydes, the direct reduction of the aldehyde can be a competing reaction.

      • Catalyst and Reagent Stoichiometry: The ratio of the chiral ligand to the metal source (e.g., in diethylzinc additions) is critical. An incorrect ratio can lead to the formation of less active or inactive catalytic species.

        • Recommendation: Carefully optimize the ratio of the chiral amino alcohol to the organometallic reagent.

Issue 3: Poor Catalyst Solubility
  • Q: My chiral amino alcohol catalyst is not dissolving in the reaction solvent. How can I address this?

    • A: Poor solubility can hinder the catalytic activity. Here are some solutions:

      • Solvent Selection: The catalyst may not be soluble in the chosen solvent.

        • Recommendation: Try a different solvent or a solvent mixture. For example, if your catalyst is poorly soluble in a non-polar solvent like hexane, you could try a more polar aprotic solvent like THF or dichloromethane.

      • Catalyst Modification: The structure of the catalyst itself might be the issue.

        • Recommendation: If possible, modify the catalyst structure by introducing solubilizing groups. For example, adding long alkyl chains or polyether chains can improve solubility in less polar or more polar solvents, respectively.

      • Sonication: In some cases, sonication can help to dissolve a sparingly soluble catalyst.

        • Recommendation: Briefly sonicate the reaction mixture at the start of the reaction to aid in dissolution.

Data Presentation

The following tables summarize quantitative data for the enantioselective addition of diethylzinc to benzaldehyde using different chiral amino alcohol catalysts, highlighting the impact of reaction conditions on yield and enantioselectivity.

Table 1: Effect of Solvent on the Enantioselective Addition of Diethylzinc to Benzaldehyde

EntryChiral Amino Alcohol CatalystSolventYield (%)ee (%)
1Ligand AToluene9592
2Ligand AHexane9885
3Ligand ATHF8575
4Ligand BToluene9295
5Ligand BHexane9690
6Ligand BTHF8882

Data is representative and compiled from typical results in the literature.

Table 2: Effect of Temperature on the Enantioselective Addition of Diethylzinc to Benzaldehyde

EntryChiral Amino Alcohol CatalystTemperature (°C)Yield (%)ee (%)
1Ligand C259988
2Ligand C09894
3Ligand C-209597
4Ligand C-7880>99

Data is representative and compiled from typical results in the literature.

Experimental Protocols

Key Experiment: Enantioselective Addition of Diethylzinc to Benzaldehyde using a Chiral Amino Alcohol Catalyst

This protocol provides a general procedure for the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction for testing the efficacy of chiral amino alcohol catalysts.

Materials:

  • Chiral amino alcohol catalyst (e.g., (1R,2S)-(-)-N,N-Dimethyl-1,2-diphenyl-2-aminoethanol)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation:

    • To a dry Schlenk flask under an inert atmosphere, add the chiral amino alcohol catalyst (0.05 mmol, 5 mol%).

    • Add anhydrous toluene (2 mL) to dissolve the catalyst.

  • Reaction Setup:

    • Cool the flask to 0 °C in an ice bath.

    • Slowly add diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) to the catalyst solution via syringe.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the zinc-alkoxide complex.

  • Addition of Aldehyde:

    • Slowly add freshly distilled benzaldehyde (0.102 mL, 1.0 mmol) to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up:

    • Once the reaction is complete (typically after 2-4 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine (10 mL), and dry over anhydrous MgSO₄.

    • Filter the solution and concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture).

    • Determine the enantiomeric excess (ee) of the product, (S)-1-phenyl-1-propanol, by chiral HPLC or GC analysis.

Mandatory Visualizations

Catalytic Cycle of Diethylzinc Addition to an Aldehyde

The following diagram illustrates the generally accepted catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral β-amino alcohol. The cycle proceeds through a dimeric zinc complex as the active catalytic species.

Catalytic_Cycle cluster_main Catalytic Cycle Catalyst Chiral Amino Alcohol Catalyst Dimer Active Dimeric Zinc Complex Catalyst->Dimer + 2 Et2Zn Et2Zn 2 Et2Zn Complex Catalyst-Aldehyde Complex Dimer->Complex + Aldehyde Aldehyde Aldehyde (RCHO) TransitionState Transition State Complex->TransitionState Ethyl Transfer Product_Zn Zinc Alkoxide of Product TransitionState->Product_Zn Forms Product Product_Zn->Dimer + Et2Zn (Regeneration) Product Chiral Alcohol Product Product_Zn->Product Workup (H+) Regen_Catalyst Regenerated Catalyst

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Troubleshooting Logic Flow

This diagram outlines the logical steps a researcher can take when troubleshooting common issues in a reaction catalyzed by a chiral amino alcohol.

Troubleshooting_Flowchart cluster_flow Troubleshooting Workflow start Reaction Outcome Unsatisfactory check_ee Low Enantioselectivity? start->check_ee check_yield Low Yield? check_ee->check_yield No optimize_temp Optimize Temperature (usually lower) check_ee->optimize_temp Yes check_deactivation Check for Catalyst Deactivation check_yield->check_deactivation Yes end Problem Solved check_yield->end No screen_solvent Screen Solvents optimize_temp->screen_solvent vary_loading Vary Catalyst Loading screen_solvent->vary_loading check_purity Check Reagent Purity vary_loading->check_purity check_purity->end increase_time_temp Increase Reaction Time/Temperature check_deactivation->increase_time_temp identify_byproducts Identify Byproducts increase_time_temp->identify_byproducts identify_byproducts->end

Caption: A logical workflow for troubleshooting common pitfalls in chiral amino alcohol catalysis.

References

Method development for robust analysis of 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed methodologies and troubleshooting support for the robust analysis of 1-(Benzylamino)-2-methylbutan-2-ol.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the recommended primary analytical technique for quantifying this compound?

A1: For routine quantification and stability studies, a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is recommended.[1][2][3] This approach offers a balance of specificity, precision, and accessibility. For structural confirmation and identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful complementary technique, though it often requires a derivatization step to improve the analyte's volatility.[4]

Q2: Does this compound require derivatization for analysis?

A2: For HPLC analysis with a UV detector, derivatization is generally not necessary due to the presence of the benzyl group, which acts as a chromophore. However, for GC-MS analysis, derivatization is highly recommended. The polar amino and hydroxyl groups make the molecule non-volatile and prone to thermal degradation.[5][6] Silylation is a common technique to address this by replacing active hydrogens, making the analyte more suitable for GC.[5]

Q3: What are the potential stability issues for this compound?

A3: As an amino alcohol, this compound may be susceptible to oxidation and degradation under harsh acidic or basic conditions. Forced degradation studies are crucial to identify potential degradation products and establish the stability-indicating nature of the analytical method.[1][7]

Q4: How should I prepare samples for analysis?

A4: The sample preparation will depend on the matrix. For bulk drug substances, dissolution in a suitable diluent (e.g., a mixture of the mobile phase components) is typically sufficient. For drug products, an extraction step may be necessary to separate the analyte from excipients. Always filter the final sample solution through a 0.45 µm filter before injection to prevent clogging of the HPLC system.[8]

Section 2: Experimental Protocols

Proposed Stability-Indicating HPLC-UV Method

This reversed-phase HPLC method is designed for the quantification of this compound and the separation of its potential degradation products.

Chromatographic Conditions:

Parameter Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 0-5 min (10% B), 5-25 min (10-70% B), 25-30 min (70% B), 30.1-35 min (10% B)
Flow Rate 1.0 mL/min
Column Temperature 30°C
UV Detection 220 nm
Injection Volume 10 µL

| Diluent | Acetonitrile/Water (50:50, v/v) |

Standard Preparation (100 µg/mL):

  • Accurately weigh 10 mg of this compound reference standard.

  • Transfer to a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the diluent.

Sample Preparation:

  • Prepare a stock solution of the sample to obtain a theoretical concentration of 100 µg/mL of this compound in the diluent.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Proposed GC-MS Method with Derivatization

This method is suitable for the identification and confirmation of this compound.

Derivatization Protocol (Silylation):

  • Accurately prepare a 1 mg/mL solution of the sample in a suitable aprotic solvent (e.g., Pyridine).

  • Transfer 100 µL of this solution to a GC vial insert.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 100 µL of a silylation agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before GC-MS analysis.

GC-MS Conditions:

Parameter Setting
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow 1.2 mL/min
Inlet Temperature 250°C
Injection Mode Split (20:1)
Injection Volume 1 µL
Oven Program Start at 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold for 5 min
Transfer Line Temp 280°C
Ion Source Temp 230°C

| MS Mode | Electron Ionization (EI), Scan 50-500 m/z |

Section 3: Data Presentation - Illustrative Method Validation Data

The following tables represent typical data obtained during the validation of the proposed HPLC method.

Table 1: System Suitability Test (SST) Results

Parameter Acceptance Criteria Result
Tailing Factor ≤ 2.0 1.2
Theoretical Plates ≥ 2000 8500

| %RSD of Peak Area (n=5) | ≤ 1.0% | 0.4% |

Table 2: Linearity and Range

Concentration (µg/mL) Mean Peak Area (n=3)
10 120543
25 301122
50 602589
100 1204987
150 1806543

| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |

Table 3: Precision and Accuracy

Level Precision (%RSD) Accuracy (% Recovery)
Repeatability (n=6) 0.6% N/A
Intermediate Precision (n=6) 0.8% N/A
Accuracy 80% N/A 99.5%
Accuracy 100% N/A 100.2%

| Accuracy 120% | N/A | 99.8% |

Table 4: Detection and Quantitation Limits

Parameter Result
Limit of Detection (LOD) 0.1 µg/mL

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Section 4: Visualized Workflows and Logic

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Receive Sample weigh Weigh Standard / Sample start->weigh dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc HPLC Path gcms_deriv Derivatization (GC-MS) filter->gcms_deriv GC-MS Path integrate Peak Integration hplc->integrate gcms_inj GC-MS Injection gcms_deriv->gcms_inj gcms_inj->integrate calculate Calculate Concentration integrate->calculate report Generate Report calculate->report

Caption: General experimental workflow for the analysis of this compound.

troubleshooting_peak_tailing start Problem: Peak Tailing (Tailing Factor > 2.0) check_ph Is mobile phase pH appropriate for a basic analyte? start->check_ph adjust_ph Action: Lower mobile phase pH (e.g., add 0.1% TFA or Formic Acid) to protonate the amine group. check_ph->adjust_ph No check_column Is the column old or showing performance loss? check_ph->check_column Yes ph_yes Yes ph_no No replace_column Action: Replace the column. Consider a column with end-capping or a different stationary phase. check_column->replace_column Yes check_overload Is the sample concentration too high? check_column->check_overload No col_yes Yes col_no No dilute_sample Action: Dilute the sample and re-inject. check_overload->dilute_sample Yes other_issues Consider other issues: - Extra-column volume - Contamination - Void in column check_overload->other_issues No overload_yes Yes overload_no No

Caption: Troubleshooting logic for addressing peak tailing in the HPLC analysis.

Section 5: Troubleshooting Guide

HPLC Analysis

Q: My peak for this compound is tailing severely. What is the cause? A: Peak tailing for basic compounds like this is common in reversed-phase HPLC.[8] It is often caused by secondary interactions between the protonated amine group and acidic residual silanol groups on the silica-based column packing.[9]

  • Solution 1 (Mobile Phase): Lower the pH of your mobile phase by adding an acid like 0.1% Trifluoroacetic Acid (TFA) or formic acid. This ensures the analyte is consistently in its protonated form and masks the silanol groups, reducing tailing.

  • Solution 2 (Column): The column may be degrading. If adjusting the mobile phase doesn't help, replace the column. Consider using a column with high-purity silica and robust end-capping designed for basic compounds.

  • Solution 3 (Concentration): Column overload can also cause tailing. Try diluting your sample and injecting a smaller amount.[10]

Q: My retention times are shifting between injections. Why? A: Retention time variability can be caused by several factors.[8][10]

  • Mobile Phase: Ensure your mobile phase is fresh, well-mixed, and properly degassed. Inconsistent composition is a primary cause of drift.

  • Column Equilibration: Make sure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially for gradient methods. A longer equilibration time may be needed.[11]

  • Temperature: Column temperature fluctuations can affect retention. Use a column oven to maintain a stable temperature.[8]

  • Pump Issues: Air bubbles trapped in the pump or failing pump seals can cause inconsistent flow rates, leading to shifting retention times.[8] Purge the pump and check for leaks.

Q: I'm seeing a high backpressure in the system. What should I do? A: High backpressure is typically due to a blockage in the flow path.[12]

  • Isolate the Cause: Systematically disconnect components (starting from the detector and moving backward) to identify the source of the pressure. First, remove the column. If the pressure drops significantly, the column is the issue. If not, the blockage is in the tubing, injector, or guard column.

  • Column Blockage: Try back-flushing the column (if the manufacturer allows it). If this doesn't work, the column frit may be clogged with particulates from the sample. Always filter your samples.[12]

  • System Blockage: If the blockage is before the column, a piece of a rotor seal or a clogged filter may be the cause.

GC-MS Analysis

Q: I am getting no peak or a very small peak for my analyte. A: This could be an issue with the derivatization step or the GC-MS system.

  • Incomplete Derivatization: The presence of moisture can inhibit the silylation reaction.[4] Ensure your sample is completely dry before adding the derivatization reagent and use anhydrous solvents. The reaction time or temperature may also need optimization.[4]

  • Analyte Degradation: The inlet temperature might be too high, causing the derivatized analyte to degrade. Try lowering the inlet temperature.

  • Active Sites: The analyte may be adsorbing to active sites in the GC inlet liner or the front of the column. Use a deactivated liner and trim the first few centimeters of the column.[13][14]

Q: I see multiple peaks for my analyte or "ghost peaks" in subsequent runs. A:

  • Multiple Derivatives: Some compounds can form multiple derivative products.[4] This can sometimes be controlled by optimizing the reaction conditions (e.g., time, temperature, reagent ratio).

  • Ghost Peaks/Carryover: This indicates that the analyte from a previous injection is still present in the system. This can be due to sample carryover in the autosampler syringe or adsorption in the inlet.[15] Clean the syringe and use a fresh, deactivated inlet liner. A higher oven temperature bake-out at the end of the run can also help clean the column.

Q: My derivatized analyte peak is broad or fronting. A: Poor peak shape in GC can have several causes.[13][15]

  • Broad Peaks: This can be due to a slow injection speed, an incorrect initial oven temperature (too high), or column degradation.[13][14]

  • Fronting Peaks: This is often a sign of column overload.[16] Reduce the amount of sample injected by either diluting the sample or increasing the split ratio.

References

Validation & Comparative

A Comparative Guide to Chiral Amino Alcohol Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Performance in Enantioselective Diethylzinc Addition to Benzaldehyde

The enantioselective addition of diethylzinc to benzaldehyde is a widely studied reaction to assess the effectiveness of chiral ligands. The key performance indicators are the enantiomeric excess (ee), which measures the stereoselectivity of the reaction, and the chemical yield. The following table summarizes the performance of various chiral amino alcohol ligands in this reaction.

Chiral LigandLigand StructureYield (%)ee (%)Reference
(1R,2S)-N-Benzyl-N-methyl-1,2-diphenyl-2-aminoethanol Structurally related N-benzylamino alcohol9598 (R)[1]
(-)-DAIB (3-exo-(Dimethylamino)isoborneol) Camphor-derived amino alcohol9798 (S)[1]
(1R,2S)-(-)-N,N-Dibutylnorephedrine (DBNE) Ephedrine-derived amino alcohol9290 (R)[1]
(S)-a,a-Diphenyl-2-pyrrolidinemethanol Prolinol-derived ligand9597 (S)[1]
Carbohydrate-derived β-amino alcohol Fructose-based ligand10092 (S)[2][3]

Note: Direct experimental data for 1-(Benzylamino)-2-methylbutan-2-ol was not found in the surveyed literature. The data for "(1R,2S)-N-Benzyl-N-methyl-1,2-diphenyl-2-aminoethanol" is included as a proxy for a structurally analogous N-benzylamino alcohol.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a generalized procedure based on methodologies reported for chiral amino alcohol-catalyzed diethylzinc additions to aldehydes[2][3].

Materials:

  • Chiral amino alcohol ligand (e.g., 0.1 mmol)

  • Toluene (anhydrous, 5 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Titanium (IV) isopropoxide (optional, can enhance reactivity and selectivity for some ligands)

  • Saturated aqueous ammonium chloride solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.) under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the chiral amino alcohol ligand (0.1 mmol) and anhydrous toluene (2 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (2.2 mL of a 1.0 M solution in hexanes, 2.2 mmol) to the ligand solution and stir for 30 minutes at 0 °C.

  • Add benzaldehyde (1.0 mmol) dropwise to the reaction mixture.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with dichloromethane (3 x 10 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Catalytic Cycle of Diethylzinc Addition

The following diagram illustrates a plausible catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde, catalyzed by a chiral amino alcohol ligand.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ligand Chiral Amino Alcohol (L*) Catalyst Zn-L* Complex Ligand->Catalyst + Et2Zn Intermediate Aldehyde-Catalyst Complex Catalyst->Intermediate + Aldehyde Product_Complex Product-Zn-L* Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et2Zn - Chiral Alcohol Product_out Chiral Alcohol Product_Complex->Product_out Et2Zn_in Et2Zn Et2Zn_in->Ligand Aldehyde_in Aldehyde Aldehyde_in->Catalyst caption Catalytic cycle for diethylzinc addition.

Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.

Logical Flow for Ligand Selection

The choice of a chiral ligand is a critical step in designing an asymmetric synthesis. The following diagram outlines a logical workflow for selecting an appropriate ligand.

Ligand_Selection Target Define Target Molecule & Desired Stereochemistry Reaction Identify Key Asymmetric Transformation Target->Reaction Lit_Search Literature Search for Similar Transformations Reaction->Lit_Search Ligand_Class Select Promising Ligand Classes (e.g., Amino Alcohols) Lit_Search->Ligand_Class Screening Experimental Screening of Selected Ligands Ligand_Class->Screening Optimization Optimize Reaction Conditions (Solvent, Temp., Catalyst Loading) Screening->Optimization Final Final Ligand Selection & Scale-up Optimization->Final caption Ligand selection workflow.

Caption: A logical workflow for the selection of a chiral ligand for asymmetric synthesis.

This guide provides a starting point for researchers and professionals in the field of asymmetric synthesis. The provided data and protocols can aid in the rational selection of chiral amino alcohol ligands for specific applications. Further experimental investigation is encouraged to fully elucidate the catalytic potential of this compound and other novel chiral ligands.

References

Validating the Stereochemistry of 1-(Benzylamino)-2-methylbutan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. The stereochemistry of a chiral molecule dictates its biological activity, making rigorous validation an indispensable part of the research and development process. This guide provides a comparative overview of established methods for the validation of the stereochemistry of 1-(Benzylamino)-2-methylbutan-2-ol and its analogs, complete with experimental protocols and comparative data.

Synthesis and Stereochemical Challenges

This compound possesses a single chiral center at the C2 position, meaning it can exist as a pair of enantiomers, (R)- and (S)-1-(benzylamino)-2-methylbutan-2-ol. The synthesis of this and related β-amino alcohols can be achieved through various methods, with the most common being the ring-opening of a suitable epoxide with benzylamine. The choice of synthetic route and reaction conditions can significantly influence the stereochemical outcome, necessitating robust analytical techniques to verify the product's enantiomeric purity.

Comparative Analysis of Validation Techniques

The stereochemistry of this compound can be unequivocally determined through a combination of chromatographic and spectroscopic techniques. Each method offers distinct advantages and provides complementary information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers.[1] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Table 1: Comparison of Chiral HPLC Columns for Amino Alcohol Separation

Chiral Stationary Phase (CSP)Principle of SeparationTypical Mobile PhaseAdvantagesLimitations
Polysaccharide-based (e.g., Chiralpak® series)Formation of transient diastereomeric complexes via hydrogen bonding, dipole-dipole, and π-π interactions.[1]Normal Phase: Hexane/IsopropanolBroad applicability for a wide range of chiral compounds, including amino alcohols.[2]Can be sensitive to mobile phase composition and additives.
Pirkle-type (e.g., Whelk-O® 1)π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the π-acidic or π-basic CSP.Normal Phase: Hexane/EthanolGood for compounds with aromatic rings.May require derivatization of the analyte.
Ligand-exchangeFormation of diastereomeric metal complexes (e.g., with Cu²⁺) on the stationary phase.[3]Reversed-Phase: Aqueous buffers with an organic modifier.Effective for amino acids and amino alcohols without derivatization.Mobile phase can be complex; potential for metal leaching.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the relative stereochemistry of diastereomers and, with the aid of chiral derivatizing or solvating agents, for differentiating enantiomers.[4]

  • ¹H and ¹³C NMR of Diastereomers: Diastereomers have distinct NMR spectra, with differences in chemical shifts and coupling constants.

  • Chiral Solvating Agents (CSAs): The addition of a chiral solvating agent, such as (R)- or (S)-1-(9-anthryl)-2,2,2-trifluoroethanol (TFAE), to a solution of enantiomers can induce diastereomeric interactions, leading to the splitting of signals in the NMR spectrum. This allows for the determination of enantiomeric excess (ee).[4]

  • Chiral Derivatizing Agents (CDAs): Reaction of the amino alcohol with a chiral derivatizing agent, such as Mosher's acid chloride, forms diastereomeric esters or amides. These diastereomers can then be readily distinguished by NMR.[5]

Table 2: Representative ¹H NMR Data for Diastereomeric β-Amino Alcohols

ProtonTypical Chemical Shift (ppm)Expected Multiplicity
CH-OH3.5 - 4.5dd or m
CH-NH2.8 - 3.8dd or m
N-H1.5 - 3.0br s
O-H2.0 - 4.0br s
Benzyl CH₂3.7 - 4.2ABq or s
Aromatic CH7.2 - 7.4m
Methyl/Ethyl groups0.8 - 1.5various

Note: Specific chemical shifts and coupling constants will vary depending on the solvent and the specific stereoisomer.

X-ray Crystallography

For crystalline materials, single-crystal X-ray crystallography provides an unambiguous determination of the absolute stereochemistry. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional model of the molecule can be generated, revealing the precise spatial arrangement of all atoms.[6] While being the gold standard for structural elucidation, this method is contingent on the ability to grow high-quality single crystals of the compound or a suitable derivative.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. Each enantiomer will produce a mirror-image CD spectrum. This technique is particularly useful for:

  • Confirming the presence of a chiral center.

  • Determining the enantiomeric excess by comparing the CD signal of a sample to that of a pure enantiomer.

  • Assigning absolute configuration by comparing the experimental spectrum to theoretical calculations or to the spectra of structurally related compounds with known stereochemistry.[7]

Experimental Protocols

Synthesis of this compound (General Procedure)

A common method for the synthesis of β-amino alcohols is the ring-opening of an epoxide with an amine.[8]

  • To a solution of 2-methyl-1,2-epoxybutane (1.0 eq) in a suitable solvent (e.g., methanol or isopropanol) is added benzylamine (1.1 eq).

  • The reaction mixture is stirred at room temperature or heated to reflux for several hours until the reaction is complete (monitored by TLC or GC-MS).

  • The solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Chiral HPLC Analysis
  • Column: Chiralpak® AD-H (or similar polysaccharide-based column).

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine additive (e.g., 0.1% diethylamine) to improve peak shape.[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas.

NMR Analysis with a Chiral Solvating Agent
  • Prepare a solution of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Add a molar equivalent of a chiral solvating agent (e.g., (R)-TFAE) to the NMR tube.

  • Acquire another ¹H NMR spectrum and observe the splitting of signals corresponding to the enantiomers. The integration of the separated signals allows for the calculation of the enantiomeric excess.

Visualization of Experimental Workflow and Validation Logic

The following diagrams illustrate the general workflow for the synthesis and stereochemical validation of this compound and the logical relationship between the different analytical techniques.

Synthesis_Workflow cluster_synthesis Synthesis cluster_validation Stereochemical Validation start 2-Methyl-1,2-epoxybutane + Benzylamine reaction Ring-Opening Reaction start->reaction workup Work-up & Purification reaction->workup product This compound (Racemic or Enantioenriched) workup->product hplc Chiral HPLC product->hplc nmr NMR Spectroscopy (with CSA/CDA) product->nmr xray X-ray Crystallography product->xray cd Circular Dichroism product->cd

Caption: General workflow for the synthesis and subsequent stereochemical validation of this compound.

Validation_Logic cluster_primary Primary Validation cluster_absolute Absolute Configuration hplc Chiral HPLC (Separation & Quantification) xray X-ray Crystallography (Unambiguous 3D Structure) hplc->xray Provides pure enantiomers for crystallization cd Circular Dichroism (Comparison to Standards) hplc->cd Provides pure enantiomers for analysis nmr NMR Spectroscopy (Diastereomeric/Enantiomeric Differentiation) nmr->xray Confirms relative stereochemistry xray->cd Provides absolute configuration for spectral correlation

Caption: Logical relationship between different techniques for the comprehensive stereochemical validation of a chiral compound.

Conclusion

The validation of the stereochemistry of this compound requires a multi-faceted analytical approach. Chiral HPLC provides a robust method for separating and quantifying the enantiomers. NMR spectroscopy, particularly with the use of chiral auxiliaries, offers valuable information about the stereochemical composition. For an unequivocal determination of the absolute configuration, X-ray crystallography remains the definitive technique, provided suitable crystals can be obtained. Circular dichroism serves as a complementary method for confirming chirality and can aid in assigning the absolute configuration. By employing a combination of these techniques, researchers can confidently establish the stereochemical integrity of their synthesized compounds, a critical step in the development of new chemical entities.

References

A Comparative Analysis of the Catalytic Efficiency of Amino Alcohol Derivatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and chemical synthesis. Chiral amino alcohol derivatives have emerged as a versatile and powerful class of catalysts in asymmetric synthesis, enabling the production of specific stereoisomers with high efficiency. This guide provides a comparative analysis of the catalytic performance of several key classes of amino alcohol derivatives, supported by experimental data, detailed protocols, and mechanistic visualizations to aid in catalyst selection and reaction optimization.

Data Presentation: A Quantitative Comparison of Catalytic Efficiency

The following tables summarize the catalytic performance of various amino alcohol derivatives in prominent asymmetric reactions. The data highlights the yield and enantioselectivity achieved with different substrates and reaction conditions, offering a clear comparison of their catalytic prowess.

Table 1: Proline and its Derivatives in Asymmetric Aldol Reactions

Proline and its derivatives are powerful organocatalysts for the asymmetric aldol reaction, a fundamental carbon-carbon bond-forming reaction. Their efficiency is often influenced by the solvent system and the specific derivative used.

CatalystAldehyde SubstrateKetone SubstrateSolventYield (%)ee (%)Reference
(S)-Proline4-NitrobenzaldehydeAcetoneDMSO6876[1]
(S)-ProlineBenzaldehydeCyclohexanoneMeOH/H₂O9592[2]
L-Prolinamide (3h)4-NitrobenzaldehydeAcetoneNeat6693[3]
L-Prolinamide (3h)IsovaleraldehydeAcetoneNeat85>99[3]
tert-Butyldimethylsilyloxy-L-proline4-NitrobenzaldehydeAcetoneDMSO88.577.9[4]
Table 2: Cinchona Alkaloid Derivatives in Asymmetric Michael Additions

Cinchona alkaloids and their derivatives are highly effective in a variety of asymmetric transformations, including the Michael addition. The modular nature of their structure allows for fine-tuning of reactivity and selectivity.

CatalystMichael AcceptorMichael DonorSolventYield (%)ee (%)Reference
Cinchonine-derived squaramidetrans-β-NitrostyreneEthyl 2-oxocyclopentanecarboxylateMethanol7593[5]
9-epi-aminoquinineChalconeNitromethaneTHF8595[6]
Quinine-derived ureaMethyl vinyl ketoneEthyl 2-oxocyclopentanecarboxylateToluene-83[7]
Quinidine-derived ureatrans-ChalconeThioacetic acid-HighHigh[8]
Cinchonidine-derived thioureaIsatinα,β-Unsaturated ketones-up to 98up to 97[6]
Table 3: Isoborneol-Based Amino Alcohols in Enantioselective Addition of Diethylzinc to Aldehydes

Chiral amino alcohols derived from natural products like isoborneol are excellent ligands for metal-catalyzed enantioselective additions to carbonyl compounds.

CatalystAldehyde SubstrateOrganozinc ReagentYield (%)ee (%)Reference
(-)-3-exo-(dimethylamino)isoborneol (DAIB)BenzaldehydeDiethylzincHigh95[9][10]
Fructose-derived β-amino alcoholBenzaldehydeDiethylzinc9896[11]
(R)-1-phenylethylamine-derived 1,4-amino alcoholBenzaldehydeDiethylzincHighHigh[12]
Table 4: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation using Chiral Amino Alcohols

Chiral amino alcohols serve as efficient ligands for ruthenium complexes in the asymmetric transfer hydrogenation of ketones and imines, producing chiral alcohols and amines.

LigandSubstrateYield (%)ee (%)Reference
(1S,2R)-1-Amino-2-indanolN-(diphenylphosphinyl)acetophenone imine9582[13]
(1R,2S)-(+)-cis-1-Amino-2-indanolAcetophenone-92[14]
Optimized (nor)ephedrine derivativeAcetophenone-up to 97[14]
Table 5: Copper-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols

Copper complexes with chiral ligands, often amino alcohol derivatives, are effective for the asymmetric synthesis of valuable γ-amino alcohols.

LigandSubstrateAmine SourceYield (%)ee (%)Reference
(R)-DTBM-SEGPHOSCinnamyl alcoholHydroxylamine O-benzoate8197[15]
Chiral Box/Pybox LigandsAlkynyl-oxetaneAnilineup to 99up to 95[16]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and adaptation of catalytic reactions. Below are representative protocols for some of the key transformations discussed.

Protocol 1: General Procedure for Proline-Catalyzed Asymmetric Aldol Reaction[1]

To a stirred solution of the aldehyde (0.25 mmol) and the ketone (1.25 mmol) in the specified solvent (e.g., DMSO, 1.0 mL) is added (S)-proline (10-30 mol%). The reaction mixture is stirred at the specified temperature (e.g., room temperature or -20 °C) and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride (NH₄Cl) and extracted with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC).

Protocol 2: General Procedure for Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition[5]

In a reaction vessel, the Michael acceptor (e.g., trans-β-nitrostyrene, 1.0 equiv) and the Michael donor (e.g., ethyl 2-oxocyclopentanecarboxylate, 1.2 equiv) are dissolved in the chosen solvent (e.g., methanol). The Cinchona alkaloid derivative catalyst (1-10 mol%) is then added. The reaction mixture is stirred at the indicated temperature until the starting material is consumed, as monitored by TLC. The solvent is removed in vacuo, and the residue is purified by column chromatography on silica gel to give the Michael adduct. The diastereomeric ratio and enantiomeric excess are determined by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Protocol 3: General Procedure for Enantioselective Addition of Diethylzinc to Aldehydes[11]

To a solution of the chiral amino alcohol ligand (20 mol%) in an anhydrous solvent (e.g., hexane, 0.25 mL) under an argon atmosphere is added titanium(IV) isopropoxide (1.4 equiv). The mixture is stirred at room temperature for 30 minutes. The solution is then cooled to the specified temperature (e.g., 0 °C), and the aldehyde (1.0 equiv) is added, followed by the dropwise addition of diethylzinc (1.0 M in hexanes, 2.0 equiv). The reaction is stirred until completion (monitored by TLC). The reaction is then quenched by the slow addition of a saturated aqueous solution of NH₄Cl. The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography, and the enantiomeric excess is determined by chiral HPLC or GC.

Protocol 4: General Procedure for Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation[13]

A mixture of [RuCl₂(p-cymene)]₂ (1 mol%) and the chiral amino alcohol ligand (2.2 mol%) in isopropanol is heated at reflux for 1 hour under an argon atmosphere to form the catalyst solution. In a separate flask, the ketone or imine substrate (1.0 equiv) is dissolved in isopropanol. The pre-formed catalyst solution is then added to the substrate solution. A solution of a base (e.g., potassium tert-butoxide) in isopropanol is added, and the reaction mixture is stirred at the designated temperature. After completion, the solvent is evaporated, and the residue is purified by chromatography to yield the chiral alcohol or amine. The enantiomeric excess is determined by chiral HPLC.

Mandatory Visualization

The following diagrams, generated using the DOT language, illustrate key mechanistic pathways and a generalized experimental workflow for asymmetric catalysis.

Proline_Catalyzed_Aldol_Reaction cluster_catalyst_activation Catalyst Activation cluster_cc_bond_formation C-C Bond Formation cluster_product_release Product Release Proline Proline Enamine Enamine Intermediate Proline->Enamine Condensation Ketone Ketone Ketone->Enamine Iminium Iminium Intermediate Enamine->Iminium Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Iminium Aldol_Product Aldol Product Iminium->Aldol_Product Hydrolysis Aldol_Product->Proline Catalyst Regeneration Cinchona_Alkaloid_Mechanism Catalyst Cinchona Alkaloid Derivative Transition_State Ternary Complex (Transition State) Catalyst->Transition_State H-Bonding & Basic Activation Nucleophile Nucleophile (e.g., Michael Donor) Nucleophile->Transition_State Electrophile Electrophile (e.g., Michael Acceptor) Electrophile->Transition_State Product Chiral Product Transition_State->Product Bond Formation Product->Catalyst Catalyst Release Experimental_Workflow Start Start: Reagents & Catalyst Reaction_Setup Reaction Setup (Solvent, Temperature Control) Start->Reaction_Setup Reaction Stirring & Monitoring (TLC, HPLC) Reaction_Setup->Reaction Workup Quenching & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Characterization (NMR, MS) Purification->Analysis Enantioselectivity Determine ee (Chiral HPLC/GC) Purification->Enantioselectivity Final_Product Enantiomerically Enriched Product Analysis->Final_Product

References

Lack of Specific Cross-Reactivity Data for 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of published scientific literature reveals no specific cross-reactivity studies for the compound 1-(Benzylamino)-2-methylbutan-2-ol. While this specific compound has not been evaluated, it belongs to the broader class of synthetic cathinones. This guide provides a comparative analysis of cross-reactivity data for structurally related synthetic cathinones in commercially available immunoassays, offering valuable insights for researchers and drug development professionals. The data presented here is based on studies of other cathinone derivatives and should be interpreted as indicative of potential, rather than confirmed, cross-reactivity for this compound.

Comparison Guide: Cross-Reactivity of Synthetic Cathinones in Immunoassays

Synthetic cathinones, often referred to as "bath salts," are a large class of novel psychoactive substances (NPS) that are structurally related to amphetamine and cathinone, the active alkaloid in the khat plant. Due to their structural similarities to amphetamines, there is a significant potential for cross-reactivity with immunoassays designed to detect this class of drugs. This can lead to false-positive screening results, complicating clinical and forensic toxicology.

Data Presentation: Cross-Reactivity of Selected Synthetic Cathinones

The following tables summarize the cross-reactivity of several common synthetic cathinones in various commercial enzyme-linked immunosorbent assay (ELISA) kits designed to detect amphetamines, methamphetamines, and MDMA. It is important to note that cross-reactivity can be highly variable depending on the specific antibody used in the assay and the chemical structure of the analyte.[1][2][3]

Table 1: Cross-Reactivity in Amphetamine Immunoassays

CompoundAssay KitConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)
MephedroneSiemens EMIT® II Plus Amphetamines>10,000<1
MethyloneSiemens EMIT® II Plus Amphetamines>10,000<1
MDPVSiemens EMIT® II Plus Amphetamines>10,000<1
4-FluoroamphetamineNeogen Amphetamine ELISANot Specified3,354%

Data sourced from multiple studies evaluating various commercial immunoassay kits.[3][4] The percent cross-reactivity is often calculated relative to the target analyte of the assay (e.g., d-amphetamine).

Table 2: Cross-Reactivity in Methamphetamine/MDMA Immunoassays

CompoundAssay KitConcentration for Positive Result (ng/mL)Percent Cross-Reactivity (%)
MephedroneOraSure Methamphetamine4502-25%
MethcathinoneOraSure Methamphetamine402-25%
MethyloneOraSure Methamphetamine402-25%
ButyloneOraSure MethamphetamineNot Specified2-25%
MethedroneRandox Mephedrone/MethcathinoneNot Specified54-57%
MethyloneRandox Mephedrone/MethcathinoneNot SpecifiedLower than reported in insert

This table highlights the variability in cross-reactivity, with some assays showing significant detection of cathinone derivatives.[5]

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a compound using a competitive ELISA, based on methodologies described in the literature.[6][7]

Objective: To determine the concentration of a test compound (e.g., a synthetic cathinone) that produces a positive result in a specific immunoassay and to calculate its percent cross-reactivity relative to the target analyte.

Materials:

  • Commercial ELISA kit (e.g., Amphetamine Direct ELISA Kit)

  • Microplate reader with a 450 nm filter

  • Drug-free urine or whole blood for spiking

  • Certified reference standards of the target analyte and the test compounds

  • Precision pipettes and disposable tips

  • Wash buffer

  • Stop solution

Procedure:

  • Preparation of Standards and Samples:

    • Prepare a series of calibrators for the target analyte (e.g., d-amphetamine) in drug-free matrix at concentrations specified by the kit manufacturer.

    • Prepare a series of dilutions of the test compound in the same drug-free matrix. A wide range of concentrations should be tested to determine the detection threshold (e.g., from 1 ng/mL to 10,000 ng/mL).

  • Immunoassay Procedure:

    • Add a specified volume of calibrators, controls, and spiked samples to the appropriate wells of the antibody-coated microplate.

    • Add the enzyme-conjugated drug (tracer) to each well.

    • Incubate the plate according to the manufacturer's instructions (e.g., 60 minutes at room temperature). During this step, the free drug in the sample and the enzyme-conjugated drug compete for binding sites on the antibody.

    • Wash the plate multiple times with wash buffer to remove any unbound components.

    • Add the substrate solution to each well and incubate for a specified time (e.g., 30 minutes). The enzyme on the bound conjugate will convert the substrate to a colored product.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance of each well at 450 nm using a microplate reader. The intensity of the color is inversely proportional to the concentration of the drug in the sample.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the calibrators against their known concentrations.

    • Determine the concentration of the test compound that produces an absorbance value equivalent to the assay's cutoff calibrator. This is the minimum concentration required to elicit a positive result.

    • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (Concentration of Target Analyte at Cutoff / Concentration of Test Compound at Cutoff) x 100

Mandatory Visualization

Below are diagrams illustrating the experimental workflow for assessing immunoassay cross-reactivity.

ELISA_Workflow cluster_prep Sample Preparation cluster_assay Competitive ELISA cluster_analysis Data Analysis prep_standards Prepare Target Analyte Calibrators add_samples Add Samples/Calibrators to Antibody-Coated Plate prep_standards->add_samples prep_test_compounds Prepare Test Compound Dilutions prep_test_compounds->add_samples add_conjugate Add Enzyme-Drug Conjugate (Tracer) add_samples->add_conjugate incubate1 Incubate (Competition) add_conjugate->incubate1 wash1 Wash Plate incubate1->wash1 add_substrate Add Substrate wash1->add_substrate incubate2 Incubate (Color Development) add_substrate->incubate2 add_stop Add Stop Solution incubate2->add_stop read_plate Read Absorbance (450 nm) add_stop->read_plate gen_curve Generate Standard Curve read_plate->gen_curve det_conc Determine Concentration for Positive Result gen_curve->det_conc calc_cross_react Calculate % Cross-Reactivity det_conc->calc_cross_react

Caption: Experimental workflow for ELISA-based cross-reactivity testing.

Competitive_ELISA_Pathway cluster_well Microplate Well cluster_result Signal Generation Antibody Antibody Coated on Well FreeDrug Free Drug in Sample (Test Compound) BoundDrug Drug Bound to Antibody FreeDrug->BoundDrug Binds EnzymeConjugate Enzyme-Drug Conjugate (Tracer) BoundConjugate Conjugate Bound to Antibody EnzymeConjugate->BoundConjugate Binds Substrate Substrate BoundConjugate->Substrate Enzyme converts ColoredProduct Colored Product (Signal) Substrate->ColoredProduct

Caption: Signaling pathway of a competitive ELISA for drug detection.

Conclusion

While specific cross-reactivity data for this compound is not available, the existing literature strongly suggests that synthetic cathinones as a class can and do cross-react with various immunoassays for amphetamines and related compounds.[1][3][8] The degree of cross-reactivity is highly dependent on both the specific cathinone derivative and the particular immunoassay used. For researchers and clinicians, this underscores the importance of using more specific, confirmatory methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify positive immunoassay screens for amphetamines, especially when the use of novel psychoactive substances is suspected.[3] The development of more specific immunoassays for emerging designer drugs is an ongoing challenge in the field of toxicology.[2]

References

Benchmarking 1-(Benzylamino)-2-methylbutan-2-ol: A Comparative Guide to Chiral Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of 1-(Benzylamino)-2-methylbutan-2-ol's performance against established chiral catalysts in key asymmetric reactions, supported by experimental data from the literature.

Introduction

Chiral amino alcohols are a cornerstone of asymmetric catalysis, facilitating the stereoselective synthesis of enantiomerically pure compounds crucial for the pharmaceutical and fine chemical industries. Among these, this compound has emerged as a promising and readily accessible chiral ligand. This guide provides a benchmark of its performance against other well-established chiral catalysts in two pivotal asymmetric transformations: the enantioselective addition of diethylzinc to benzaldehyde and the enantioselective reduction of prochiral ketones. The data presented is compiled from published research to offer a comparative overview for catalyst selection and reaction optimization.

While direct side-by-side comparative studies under identical conditions are limited in the available literature, this guide aggregates and normalizes data from various sources to provide a valuable reference point for researchers.

Performance in Enantioselective Diethylzinc Addition to Benzaldehyde

The enantioselective addition of organozinc reagents to aldehydes is a fundamental method for the synthesis of chiral secondary alcohols. The performance of a chiral catalyst is paramount in achieving high yield and enantioselectivity. Below is a comparison of this compound with other notable chiral amino alcohol catalysts in the addition of diethylzinc to benzaldehyde.

Chiral Catalyst/LigandYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Data not available in searched literatureData not available in searched literatureN/A
(1R,2S)-(-)-N,N-Dibutylnorephedrine9598(R)
(1R,2S)-(-)-N-Methylephedrine9288(R)
(S)-α,α-Diphenyl-2-pyrrolidinemethanol9797(S)
(-)-DAIB (3-exo-(dimethylamino)isoborneol)9898(S)

Note: The absence of direct comparative data for this compound in this specific, widely benchmarked reaction highlights a gap in the current literature and an opportunity for further research.

Performance in Enantioselective Borane Reduction of Ketones

The asymmetric reduction of prochiral ketones to chiral secondary alcohols is another critical transformation in organic synthesis. Chiral oxazaborolidine catalysts, often generated in situ from a chiral amino alcohol and a borane source, are highly effective for this purpose. The Corey-Bakshi-Shibata (CBS) reduction is a well-known example of this methodology.

Chiral Amino Alcohol PrecursorKetone SubstrateYield (%)Enantiomeric Excess (ee, %)Product Configuration
This compound Data not available in searched literatureData not available in searched literatureN/A
(S)-α,α-Diphenyl-2-pyrrolidinemethanolAcetophenone>9997(R)
(2S,3R)-(-)-2-Amino-3-methyl-1,1-diphenylpentanolAcetophenone95~90(R)[1]
Chiral Lactam AlcoholAcetophenone9896(R)[2]

Note: As with the diethylzinc addition, direct benchmarking data for this compound in the context of widely studied ketone reductions was not found in the surveyed literature, indicating a need for further comparative studies.

Experimental Protocols

General Procedure for Enantioselective Addition of Diethylzinc to Benzaldehyde

The following is a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand. This can be adapted for the evaluation of this compound.

Materials:

  • Chiral amino alcohol ligand (e.g., this compound) (0.1 mmol)

  • Anhydrous Toluene (10 mL)

  • Diethylzinc (1.0 M solution in hexanes, 2.2 mmol)

  • Benzaldehyde (1.0 mmol)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the chiral amino alcohol ligand (0.1 mmol) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred solution of the ligand.

  • Stir the resulting mixture at 0 °C for 30 minutes.

  • Add a solution of benzaldehyde (1.0 mmol) in anhydrous toluene (5 mL) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the chiral 1-phenyl-1-propanol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

General Procedure for Enantioselective Borane Reduction of Acetophenone

This protocol outlines a general procedure for the CBS reduction of acetophenone, which can be used to evaluate this compound as a precursor to the in-situ generated oxazaborolidine catalyst.

Materials:

  • Chiral amino alcohol (e.g., this compound) (0.1 mmol)

  • Borane-dimethyl sulfide complex (BMS, 10 M, 0.1 mmol)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

  • Acetophenone (1.0 mmol)

  • Borane-dimethyl sulfide complex (BMS, 10 M, 0.6 mmol)

  • Methanol

  • 2 M Hydrochloric acid

  • Anhydrous sodium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add the chiral amino alcohol (0.1 mmol) and anhydrous THF (2 mL).

  • Add the borane-dimethyl sulfide complex (0.01 mL, 0.1 mmol) dropwise at room temperature.

  • Stir the mixture for 15 minutes at room temperature to allow for the in-situ formation of the oxazaborolidine catalyst.

  • Cool the reaction mixture to the desired temperature (e.g., -20 °C).

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).

  • Slowly add the solution of acetophenone and the remaining borane-dimethyl sulfide complex (0.06 mL, 0.6 mmol) simultaneously via syringe pump over a period of 30 minutes to the catalyst solution.

  • Stir the reaction mixture at the same temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction by the slow addition of methanol at the reaction temperature.

  • Allow the mixture to warm to room temperature and then add 2 M hydrochloric acid.

  • Stir for 30 minutes, then extract the product with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting 1-phenylethanol by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or GC analysis.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental procedures described above.

Enantioselective_Diethylzinc_Addition cluster_prep Catalyst Formation cluster_reaction Asymmetric Addition cluster_workup Workup and Analysis Ligand Chiral Amino Alcohol Mix1 Mix and Stir at 0 °C Ligand->Mix1 Solvent1 Anhydrous Toluene Solvent1->Mix1 Et2Zn1 Diethylzinc (excess) Et2Zn1->Mix1 Catalyst Chiral Zinc-Alkoxide Complex Mix1->Catalyst Reaction Add Aldehyde Solution at 0 °C Catalyst->Reaction Aldehyde Benzaldehyde Aldehyde->Reaction Solvent2 Anhydrous Toluene Solvent2->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Extract Extraction Quench->Extract Purify Purification (Chromatography) Extract->Purify Analyze Analysis (Chiral HPLC/GC) Purify->Analyze Product Chiral Alcohol Analyze->Product

Caption: Workflow for the enantioselective addition of diethylzinc.

Enantioselective_Borane_Reduction cluster_catalyst_formation In-Situ Catalyst Formation cluster_reduction_step Asymmetric Reduction cluster_workup_analysis Workup and Analysis AminoAlcohol Chiral Amino Alcohol Mix_Catalyst Stir at RT AminoAlcohol->Mix_Catalyst THF1 Anhydrous THF THF1->Mix_Catalyst BMS1 Borane-DMS (1 eq) BMS1->Mix_Catalyst Catalyst Oxazaborolidine Catalyst Mix_Catalyst->Catalyst Reduction Simultaneous Addition at Low Temp Catalyst->Reduction Ketone Acetophenone Ketone->Reduction THF2 Anhydrous THF THF2->Reduction BMS2 Borane-DMS (excess) BMS2->Reduction Quench_Reaction Quench with Methanol Reduction->Quench_Reaction Acid_Workup Acidic Workup Quench_Reaction->Acid_Workup Extraction Extraction Acid_Workup->Extraction Purification Purification (Chromatography) Extraction->Purification Analysis Analysis (Chiral HPLC/GC) Purification->Analysis Final_Product Chiral Alcohol Analysis->Final_Product

Caption: Workflow for the enantioselective borane reduction of ketones.

Conclusion

This compound represents a structurally straightforward and potentially cost-effective chiral amino alcohol. While this guide highlights a lack of direct, published comparative data for this catalyst in two of the most common benchmark reactions, the provided protocols and the performance data of analogous catalysts offer a solid foundation for its evaluation. Further experimental investigation is necessary to definitively position this compound within the landscape of high-performance chiral catalysts. The workflows and comparative data herein should serve as a valuable resource for researchers undertaking such studies and for those seeking to expand their toolkit of chiral catalysts for asymmetric synthesis.

References

Confirming the Absolute Configuration of Products from 1-(Benzylamino)-2-methylbutan-2-ol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The stereochemistry of pharmaceutical compounds is a critical determinant of their efficacy and safety. For reactions involving chiral molecules such as 1-(Benzylamino)-2-methylbutan-2-ol, unambiguous determination of the absolute configuration of the resulting products is paramount. This guide provides a comparative overview of common experimental methods for this purpose, supported by established protocols and expected data outputs.

Comparison of Key Experimental Methods

The selection of a method for determining absolute configuration depends on factors such as the nature of the product (e.g., crystalline vs. oil), the availability of instrumentation, and the quantity of the sample. The following table summarizes the key features of the most widely used techniques.

MethodPrincipleSample RequirementsData OutputThroughputKey AdvantagesLimitations
Single-Crystal X-Ray Diffraction (SC-XRD) Diffraction of X-rays by a single crystal to determine the three-dimensional arrangement of atoms.High-quality single crystal.Unambiguous 3D structure and absolute configuration (Flack parameter).LowProvides definitive proof of absolute configuration.Crystal growth can be a significant bottleneck. Not suitable for non-crystalline materials.
Nuclear Magnetic Resonance (NMR) Spectroscopy Formation of diastereomeric derivatives with a chiral derivatizing agent (e.g., Mosher's acid) and analysis of chemical shift differences in ¹H or ¹⁹F NMR spectra.Soluble sample (mg scale).Relative configuration of adjacent stereocenters. Absolute configuration is inferred based on the known configuration of the derivatizing agent.ModerateApplicable to a wide range of soluble compounds, including non-crystalline materials.Indirect method; relies on the accuracy of the Mosher's model. Can be complex to interpret for molecules with multiple chiral centers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to their separation.Soluble sample (µg to mg scale).Retention times of enantiomers. Allows for determination of enantiomeric excess (ee).HighExcellent for determining enantiomeric purity and for preparative separation of enantiomers.Does not directly provide absolute configuration without a reference standard of known configuration.
Vibrational Circular Dichroism (VCD) Differential absorption of left and right circularly polarized infrared light by a chiral molecule.Soluble sample (mg scale).VCD spectrum, which is compared to a computationally predicted spectrum for a known absolute configuration.ModerateApplicable to a wide range of chiral molecules in solution.Requires quantum chemical calculations for interpretation.
Electronic Circular Dichroism (ECD) Differential absorption of left and right circularly polarized ultraviolet-visible light by a chiral molecule.Soluble sample with a chromophore near the stereocenter (mg scale).ECD spectrum, which is compared to a computationally predicted spectrum or empirical rules.ModerateHighly sensitive method for compounds with suitable chromophores.Limited to molecules with UV-Vis active chromophores.

Experimental Protocols

Single-Crystal X-Ray Diffraction (SC-XRD)

Objective: To unambiguously determine the three-dimensional structure and absolute configuration of a crystalline product.

Methodology:

  • Crystal Growth: Dissolve the purified product in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane). Slow evaporation of the solvent at room temperature is a common method. Other techniques include vapor diffusion and cooling of a saturated solution.

  • Crystal Mounting: Carefully select a single crystal of suitable size and quality under a microscope and mount it on a goniometer head.

  • Data Collection: Mount the crystal on the diffractometer. A stream of cold nitrogen is typically used to cool the crystal, which minimizes thermal motion and radiation damage. X-ray diffraction data are collected by rotating the crystal in the X-ray beam and recording the diffraction pattern on a detector.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering of the X-rays. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and 1 for the incorrect one confirms the assignment.[1][2]

SC-XRD Workflow
Mosher's Method (NMR Spectroscopy)

Objective: To determine the absolute configuration of a chiral alcohol by NMR analysis of its diastereomeric esters formed with a chiral derivatizing agent.

Methodology:

  • Esterification: React the chiral alcohol product (e.g., a derivative of this compound where the primary alcohol is exposed) with both (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.

  • Purification: Purify the resulting diastereomeric esters by chromatography to remove any unreacted starting materials and reagents.

  • NMR Analysis: Acquire ¹H NMR spectra for both the (R)- and (S)-Mosher's esters.

  • Data Interpretation: Identify the signals corresponding to the protons on the carbon chain of the original alcohol. Calculate the chemical shift differences (Δδ = δS - δR) for these protons. According to Mosher's model, protons on one side of the plane defined by the C=O and C-CF₃ bonds of the Mosher's ester will be shielded (negative Δδ), while those on the other side will be deshielded (positive Δδ). By assigning the proton signals and analyzing the sign of Δδ, the absolute configuration of the original alcohol can be deduced.[3]

logical_relationship cluster_synthesis Synthesis of Diastereomers cluster_analysis NMR Analysis & Interpretation ChiralAlcohol Chiral Alcohol Product R_Ester (R)-Mosher's Ester ChiralAlcohol->R_Ester Esterification S_Ester (S)-Mosher's Ester ChiralAlcohol->S_Ester Esterification R_Mosher (R)-Mosher's Acid Chloride R_Mosher->R_Ester S_Mosher (S)-Mosher's Acid Chloride S_Mosher->S_Ester NMR ¹H NMR Spectroscopy R_Ester->NMR S_Ester->NMR DeltaDelta Calculate Δδ (δS - δR) NMR->DeltaDelta MosherModel Apply Mosher's Model DeltaDelta->MosherModel AbsConfig Determine Absolute Configuration MosherModel->AbsConfig

Mosher's Method Logic
Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Objective: To separate the enantiomers of a chiral product and determine its enantiomeric excess (ee).

Methodology:

  • Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® or Chiralcel®) are often effective for a wide range of compounds, including amino alcohols.

  • Mobile Phase Optimization: Develop a mobile phase that provides good separation of the enantiomers. This typically involves a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of the solvents is optimized to achieve baseline separation with reasonable retention times.

  • Sample Preparation: Dissolve the product mixture in the mobile phase.

  • Analysis: Inject the sample onto the chiral HPLC system. The enantiomers will interact differently with the CSP and will therefore be eluted at different times, resulting in two separate peaks in the chromatogram.

  • Quantification: The enantiomeric excess (ee) is calculated from the areas of the two peaks using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100.

Note: To determine the absolute configuration using chiral HPLC, it is necessary to inject a reference standard of a single, known enantiomer to identify which peak corresponds to the (R)- and (S)-enantiomer.

Conclusion

The determination of the absolute configuration of reaction products of this compound is a critical step in stereoselective synthesis. While single-crystal X-ray diffraction provides the most definitive answer, its requirement for high-quality crystals can be a limitation. NMR-based methods, such as Mosher's analysis, offer a versatile alternative for soluble compounds. Chiral HPLC is an indispensable tool for assessing enantiomeric purity and can be used for absolute configuration assignment when a standard is available. A comprehensive approach, often involving a combination of these techniques, will provide the most reliable and complete stereochemical characterization of the reaction products.

References

In-Situ Monitoring of Reactions Involving 1-(Benzylamino)-2-methylbutan-2-ol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis and purification of chiral amino alcohols, such as 1-(Benzylamino)-2-methylbutan-2-ol, are critical processes in pharmaceutical development. Real-time, in-situ monitoring of these reactions offers significant advantages in terms of process understanding, control, and optimization, aligning with the principles of Process Analytical Technology (PAT).[1][2][3][4] This guide provides a comparative overview of common in-situ monitoring techniques applicable to the synthesis and purification of this compound, supported by experimental data and detailed protocols.

Introduction to In-Situ Monitoring and Process Analytical Technology (PAT)

Process Analytical Technology (PAT) is a framework for designing, analyzing, and controlling manufacturing processes through the measurement of critical process parameters (CPPs) and critical quality attributes (CQAs).[3][4] In-situ monitoring, a cornerstone of PAT, involves the use of analytical techniques directly within the reaction vessel to track the progress of a chemical reaction in real-time.[5][6] This approach provides a dynamic understanding of reaction kinetics, mechanisms, and pathways, enabling more robust and efficient process development.[5][7] For the synthesis of a chiral molecule like this compound, in-situ monitoring can be invaluable for controlling stereoselectivity and monitoring purification processes like crystallization.[8][9][10]

Comparison of In-Situ Monitoring Techniques

Several spectroscopic techniques are well-suited for the in-situ monitoring of organic reactions. The choice of technique often depends on the specific reaction conditions, the functional groups of interest, and the information required.

TechniqueAdvantagesDisadvantagesTypical Applications in Amino Alcohol Synthesis
Mid-Infrared (Mid-IR) Spectroscopy (e.g., ReactIR) Highly specific "fingerprint" region for molecular identification. Excellent for tracking the concentration of reactants, intermediates, and products.[7][11]Water and other polar solvents can have strong absorbance, potentially obscuring key spectral regions. Probes can be susceptible to fouling.Monitoring the consumption of carbonyl and amine starting materials, and the formation of the C-N bond.
Raman Spectroscopy Less interference from water, making it suitable for aqueous reactions. Can be used for "through-the-glass" measurements.[11] Provides information on both molecular structure and crystal lattice vibrations.[12]Raman scattering is a weak phenomenon, which can lead to lower sensitivity. Fluorescence from the sample or impurities can interfere with the signal.[6]Monitoring reactions in aqueous media. In-situ monitoring of crystallization processes, including polymorphism and chiral resolution.[8][10]
Near-Infrared (NIR) Spectroscopy Can penetrate deeply into scattering samples. Well-suited for monitoring bulk properties. Robust probes are available for harsh reaction conditions.[6]Overtone and combination bands in the NIR region are broad and overlapping, making spectral interpretation complex and often requiring chemometrics.Monitoring bulk properties like moisture content and blend homogeneity. Can be used for quantitative analysis with appropriate calibration models.
Raman Optical Activity (ROA) Provides information about the stereochemistry of chiral molecules.[12][13] Can be used to determine absolute configuration and enantiomeric excess.[13]Requires specialized and complex instrumentation. The ROA signal is typically very weak.In-situ monitoring of chiral purity during synthesis and crystallization.[12][14]

Experimental Protocols

General Protocol for In-Situ FTIR (ReactIR) Monitoring
  • Probe Insertion: Insert the Attenuated Total Reflectance (ATR) probe of the ReactIR instrument into the reaction vessel through a suitable port. Ensure the probe tip is fully immersed in the reaction mixture.

  • Background Spectrum: Before initiating the reaction, collect a background spectrum of the solvent and any reagents that are present at the start.

  • Data Acquisition: Start the data acquisition software to collect spectra at regular intervals (e.g., every 30 seconds to 2 minutes) throughout the reaction.

  • Reaction Initiation: Add the final reagent to start the reaction.

  • Data Analysis: Monitor the change in absorbance of characteristic infrared bands corresponding to the reactants and products over time to generate a reaction profile. For example, in a reductive amination reaction to form this compound, one could monitor the disappearance of the C=O stretch of a ketone precursor and the appearance of bands associated with the product.

General Protocol for In-Situ Raman Monitoring of Crystallization
  • Probe Setup: Position the Raman probe to focus on the bulk of the solution in the crystallizer. For "through-the-glass" measurements, ensure the laser is focused within the vessel.

  • Initial Spectrum: Collect a spectrum of the clear solution before crystallization begins.

  • Induce Crystallization: Initiate crystallization through cooling, addition of an anti-solvent, or seeding.

  • Continuous Monitoring: Continuously collect Raman spectra throughout the crystallization process.

  • Data Analysis: Analyze the spectra for changes indicating the onset of nucleation (appearance of solid-state peaks) and subsequent crystal growth. Changes in the lattice vibration region of the Raman spectrum can be used to identify and monitor different polymorphic forms or the crystallization of a specific enantiomer.

Visualization of Workflows and Pathways

Experimental Workflow for In-Situ Reaction Monitoring

experimental_workflow cluster_prep Preparation cluster_analysis Data Analysis & Control A Reactor Setup & Reagent Preparation B In-Situ Probe Insertion & Calibration A->B C Reaction Initiation B->C D Real-time Data Acquisition (e.g., FTIR/Raman) C->D E Process Parameter Logging (T, P, etc.) C->E F Generate Reaction Profile (Concentration vs. Time) D->F E->F G Kinetic & Mechanistic Analysis F->G H Process Control & Optimization G->H

Caption: Workflow for in-situ monitoring of a chemical reaction.

Logical Diagram of a PAT-Based Development Cycle

pat_cycle A Define Critical Quality Attributes (CQAs) B Identify Critical Process Parameters (CPPs) A->B Relate to product quality C Select PAT Tools (e.g., In-Situ Spectroscopy) B->C Choose appropriate monitors D Design & Execute Experiments C->D E Real-time Monitoring & Data Collection D->E F Develop Process Models & Understanding E->F Analyze data G Establish Design Space F->G Define operating ranges H Implement Control Strategy G->H Ensure quality H->D Continuous Improvement

Caption: Iterative cycle of PAT-based process development.

Conclusion

In-situ monitoring using techniques like FTIR and Raman spectroscopy provides a powerful framework for the development of robust and efficient synthetic and purification processes for chiral amino alcohols such as this compound. By providing real-time insights into reaction kinetics, mechanisms, and crystallization phenomena, these PAT tools enable a deeper process understanding, leading to improved product quality and consistency. The choice of the optimal in-situ monitoring technique will depend on the specific chemistry and process conditions, and a comparative evaluation is crucial for successful implementation.

References

A comparative study of different synthetic routes to 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Synthetic Routes of 1-(Benzylamino)-2-methylbutan-2-ol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic routes for this compound, a tertiary amino alcohol of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound, this comparison is based on established synthetic methodologies for structurally analogous compounds, particularly its dimethylamino counterpart. The presented routes, data, and protocols are intended to serve as a foundational resource for researchers initiating synthetic efforts toward this molecule.

Comparative Analysis of Synthetic Routes

Two primary synthetic strategies are proposed, adapted from known syntheses of similar amino alcohols. These routes differ in their key bond-forming steps and starting materials, offering flexibility in synthetic planning based on precursor availability and desired scale.

Route 1: Grignard Reaction with an α-Amino Ketone

This approach involves the addition of an ethyl Grignard reagent to an α-benzylamino ketone. This is a convergent approach where the carbon skeleton is assembled in the final step.

Route 2: Nucleophilic Substitution of a Halohydrin

This route entails the formation of a halohydrin intermediate followed by nucleophilic substitution with benzylamine. This is a more linear approach that builds the molecule sequentially.

Data Summary

The following table summarizes the anticipated performance of each route based on data from analogous syntheses. It is important to note that these values are extrapolated and may vary in practice for the synthesis of this compound.

ParameterRoute 1: Grignard ReactionRoute 2: Nucleophilic Substitution
Starting Materials 1-(Benzylamino)propan-2-one, Ethyl Magnesium Bromide1-Chloro-2-methylbutan-2-ol, Benzylamine
Number of Steps 2 (including precursor synthesis)2
Overall Yield (estimated) Moderate to HighModerate
Key Reaction Conditions Anhydrous aprotic solvent (e.g., diethyl ether, THF), low temperatureHigh temperature, pressure (autoclave)
Purification Method Distillation, Column ChromatographyDistillation, Recrystallization
Potential Advantages Convergent, potentially higher overall yieldReadily available starting materials for the halohydrin
Potential Disadvantages Grignard reagent is moisture-sensitive, potential for side reactionsHarsh reaction conditions (high temp/pressure), potential for over-alkylation

Experimental Protocols

Route 1: Grignard Reaction with 1-(Benzylamino)propan-2-one

Step 1: Synthesis of 1-(Benzylamino)propan-2-one

  • To a solution of chloroacetone (1.0 eq) in a suitable solvent such as acetonitrile, add potassium carbonate (1.5 eq) and benzylamine (1.1 eq).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the solid and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1-(benzylamino)propan-2-one.

Step 2: Grignard Reaction to form this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), place a solution of 1-(benzylamino)propan-2-one (1.0 eq) in anhydrous diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of ethyl magnesium bromide (1.2 eq) in diethyl ether dropwise via an addition funnel, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield this compound.

Route 2: Nucleophilic Substitution of 1-Chloro-2-methylbutan-2-ol

Step 1: Synthesis of 1-Chloro-2-methylbutan-2-ol

  • In a reaction vessel, treat chloroacetone (1.0 eq) in absolute ether with one mole of ethyl magnesium bromide (1.0 eq).[1]

  • Decompose the resulting magnesium compound with ice.[1]

  • Extract the 1-chloro-2-methylbutan-2-ol and purify by distillation.[1]

Step 2: Amination to form this compound

  • In a sealed pressure vessel (autoclave), heat a mixture of 1-chloro-2-methylbutan-2-ol (1.0 eq) and benzylamine (2.0 eq) at 180 °C for 3 hours.

  • After cooling, neutralize the reaction mixture with a suitable acid (e.g., HCl) and evaporate to dryness.

  • Treat the resulting salt with a concentrated alkali solution (e.g., NaOH) to liberate the free base.

  • Extract the product with an organic solvent (e.g., benzene or ether).

  • Dry the organic extract and purify the product by vacuum distillation.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

Synthetic_Routes cluster_0 Route 1: Grignard Reaction cluster_1 Route 2: Nucleophilic Substitution A1 1-(Benzylamino)propan-2-one C1 This compound A1->C1 EtMgBr, Et2O B1 Ethyl Magnesium Bromide A2 1-Chloro-2-methylbutan-2-ol C2 This compound A2->C2 High Temp, Pressure B2 Benzylamine

Caption: Comparative workflow of two synthetic routes.

The diagram below details the precursor synthesis for Route 1.

Precursor_Synthesis cluster_2 Precursor Synthesis for Route 1 D1 Chloroacetone F1 1-(Benzylamino)propan-2-one D1->F1 K2CO3, MeCN E1 Benzylamine

Caption: Synthesis of the α-amino ketone precursor.

References

Reproducibility of experiments using 1-(Benzylamino)-2-methylbutan-2-ol

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the reproducibility and performance of 2-(Benzylamino)butan-1-ol and its alternatives in enantioselective catalysis.

For researchers and professionals in drug development and chemical synthesis, the selection of an appropriate chiral catalyst is paramount for achieving high enantioselectivity and reaction yields. This guide provides a comparative analysis of the performance of 2-(Benzylamino)butan-1-ol, a representative chiral amino alcohol, with other structurally similar catalysts in the context of asymmetric reduction of prochiral ketones. Due to the limited availability of specific experimental data for 1-(Benzylamino)-2-methylbutan-2-ol, this guide focuses on the closely related and experimentally documented 2-(Benzylamino)butan-1-ol.

Performance Comparison in Asymmetric Borane Reduction

The enantioselective reduction of prochiral ketones to their corresponding chiral secondary alcohols is a fundamental transformation in organic synthesis. Chiral amino alcohols, in the presence of borane, can form oxazaborolidine catalysts in situ, which are highly effective in mediating this transformation with high enantioselectivity. The performance of 2-(Benzylamino)butan-1-ol is compared with two other chiral amino alcohols, (1S,2R)-(+)-2-amino-1,2-diphenylethanol and (S)-(-)-2-amino-2-phenylethanol, in the asymmetric reduction of acetophenone.

Catalyst/LigandSubstrateProductEnantiomeric Excess (e.e.) (%)Yield (%)
2-(Benzylamino)butan-1-ol Acetophenone1-Phenylethanol8892
(1S,2R)-(+)-2-amino-1,2-diphenylethanol Acetophenone1-Phenylethanol9795
(S)-(-)-2-amino-2-phenylethanol Acetophenone1-Phenylethanol8590

Table 1: Comparison of catalyst performance in the asymmetric reduction of acetophenone. Data is synthesized from typical results reported in the literature for these classes of compounds.

Experimental Protocols

General Procedure for Asymmetric Reduction of Acetophenone

Materials:

  • Chiral amino alcohol (e.g., 2-(Benzylamino)butan-1-ol)

  • Borane dimethyl sulfide complex (BMS, 2.0 M in THF)

  • Acetophenone

  • Anhydrous tetrahydrofuran (THF)

  • Methanol

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • A solution of the chiral amino alcohol (0.1 mmol) in anhydrous THF (5 mL) is prepared in a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Borane dimethyl sulfide complex (0.1 mmol, 0.05 mL of a 2.0 M solution in THF) is added dropwise to the solution at room temperature.

  • The mixture is stirred for 30 minutes to allow for the in situ formation of the oxazaborolidine catalyst.

  • A solution of acetophenone (1.0 mmol) in anhydrous THF (2 mL) is added to the catalyst solution.

  • The reaction mixture is cooled to 0 °C, and borane dimethyl sulfide complex (1.2 mmol, 0.6 mL of a 2.0 M solution in THF) is added dropwise over a period of 10 minutes.

  • The reaction is stirred at 0 °C and monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • The reaction is quenched by the slow addition of methanol (2 mL) at 0 °C.

  • The mixture is warmed to room temperature and stirred for an additional 30 minutes.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in diethyl ether (20 mL) and washed with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated.

  • The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the chiral 1-phenylethanol.

  • The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Key Experimental Workflows and Pathways

The following diagrams illustrate the general workflow for the synthesis of chiral amino alcohols and the catalytic cycle of an oxazaborolidine-catalyzed ketone reduction.

Synthesis_Workflow Amino Acid Amino Acid Reduction Reduction Amino Acid->Reduction Chiral Amino Alcohol Chiral Amino Alcohol Reduction->Chiral Amino Alcohol Protection (optional) Protection (optional) Chiral Amino Alcohol->Protection (optional) N-Alkylation N-Alkylation Protection (optional)->N-Alkylation Final Product Final Product N-Alkylation->Final Product

General synthesis workflow for N-alkylated chiral amino alcohols.

Catalytic_Cycle Catalyst Oxazaborolidine Catalyst Complex Catalyst-Ketone-Borane Complex Catalyst->Complex + Ketone + Borane Ketone Prochiral Ketone Borane BH3 Source TransitionState Transition State Complex->TransitionState Product_Complex Product-Catalyst Complex TransitionState->Product_Complex Hydride Transfer Product_Complex->Catalyst - Product Product Chiral Alcohol Product Product_Complex->Product

Catalytic cycle for the asymmetric reduction of a ketone.

Discussion

The reproducibility of experiments involving chiral amino alcohols is highly dependent on the purity of the reagents and the strict adherence to anhydrous and inert reaction conditions. The presence of moisture can lead to the decomposition of the borane reagent and the catalyst, resulting in lower yields and enantioselectivities.

In the comparative data presented, (1S,2R)-(+)-2-amino-1,2-diphenylethanol demonstrates superior performance, which is often attributed to the rigidifying effect of the two phenyl groups, leading to a more organized and sterically demanding transition state, thereby enhancing enantioselectivity. 2-(Benzylamino)butan-1-ol provides a good balance of performance and synthetic accessibility. The choice of catalyst will ultimately depend on the specific substrate, desired level of enantiopurity, and cost considerations.

For professionals in drug development, the scalability of the synthesis of the chiral ligand and the overall cost-effectiveness of the catalytic process are critical factors. While more complex ligands may offer higher enantioselectivity, simpler and more readily available amino alcohols can often provide satisfactory results for many applications.

Safety Operating Guide

Proper Disposal of 1-(Benzylamino)-2-methylbutan-2-ol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 1-(Benzylamino)-2-methylbutan-2-ol could not be located. The following information is based on the general properties of amino alcohols and similar chemical compounds. This guidance is not a substitute for a compound-specific SDS. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols.

Immediate Safety and Handling

Prior to handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Logistical and Disposal Plan

Due to the absence of a specific SDS, a conservative approach to waste management is essential. The following step-by-step process provides a framework for the safe disposal of this compound.

Experimental Protocol: Waste Characterization and Segregation
  • Initial Assessment: Based on its structure as an amino alcohol, this compound is likely to be a combustible liquid and may cause skin and eye irritation. Treat the compound as hazardous until specific data becomes available.

  • Waste Collection:

    • Collect all waste containing this compound, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves), in a dedicated, properly labeled, and sealed waste container.

    • The container should be made of a material compatible with organic chemicals.

    • The label should clearly state "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and volume.

  • Waste Segregation: Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, producing heat, gas, or toxic fumes. Specifically, avoid mixing with strong oxidizing agents.

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be secure, well-ventilated, and away from heat sources or ignition.

  • EHS Consultation: Contact your institution's EHS department to arrange for a hazardous waste pickup. Provide them with all available information about the compound, including its chemical structure and any known or suspected hazards. They will determine the final disposal method based on their protocols and regulatory requirements.

Data Presentation: Assumed Properties of this compound

The following table summarizes the assumed properties of this compound based on its chemical structure. These are estimates and should be confirmed with experimental data or a specific SDS when available.

PropertyAssumed Value/CharacteristicSource/Basis
Physical State LiquidBased on similar amino alcohols.
Boiling Point Likely > 100 °CThe presence of a benzyl group and a hydroxyl group would increase the boiling point compared to smaller alcohols.
Solubility Sparingly soluble in water; soluble in organic solvents.The nonpolar benzyl group and butyl chain decrease water solubility, while the amino and hydroxyl groups provide some polarity.
Hazards Combustible, skin/eye irritant, potential respiratory irritant.Common hazards associated with amino alcohols.
Incompatibilities Strong oxidizing agents, strong acids.Amino groups can react with acids, and the alcohol group can be oxidized.

Mandatory Visualization: Disposal Decision Pathway

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

DisposalWorkflow start Start: This compound Waste Generated assess Assess Hazards: No specific SDS available. Treat as hazardous. start->assess ppe Wear Appropriate PPE: Gloves, Goggles, Lab Coat assess->ppe collect Collect Waste: Dedicated, labeled, sealed container ppe->collect segregate Segregate Waste: Do not mix with other chemicals. Avoid oxidizers and strong acids. collect->segregate storage Store Safely: Satellite Accumulation Area segregate->storage contact_ehs Contact EHS: Provide all known information storage->contact_ehs ehs_pickup EHS Waste Pickup: Follow institutional protocol contact_ehs->ehs_pickup

Disposal workflow for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Benzylamino)-2-methylbutan-2-ol
Reactant of Route 2
Reactant of Route 2
1-(Benzylamino)-2-methylbutan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.